Benzyl-PEG3-acid
描述
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属性
IUPAC Name |
3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCDLBZNNIXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Benzyl-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Benzyl-PEG3-acid, a versatile bifunctional linker molecule increasingly utilized in the development of advanced therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and drug development professionals by consolidating key data, outlining experimental protocols, and illustrating relevant chemical and biological processes.
Core Chemical Properties
This compound, with the IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a molecule featuring a benzyl-protected hydroxyl group at one end and a terminal carboxylic acid at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts both hydrophilicity, due to the PEG chain, and lipophilicity, from the benzyl (B1604629) group, making it a valuable tool in medicinal chemistry for modulating the physicochemical properties of drug candidates.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 127457-63-0 | [1][2] |
| Molecular Formula | C₁₄H₂₀O₅ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Physical Form | Liquid or Oily Matter | [2] |
| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid | [2] |
| Purity | Typically ≥95% or ≥97% | [2][3] |
| Predicted pKa | ~14.36 (for a similar ester) | [4] |
| InChI Key | QCNCDLBZNNIXAQ-UHFFFAOYSA-N | [2] |
Solubility
-
Water: The PEG chain imparts a degree of water solubility.
-
Polar Aprotic Solvents (DMSO, DMF): Expected to be miscible or highly soluble.[6]
-
Alcohols (Ethanol): Expected to be soluble.
-
Non-polar Organic Solvents: Limited solubility is expected due to the polar carboxylic acid and PEG chain.
Stability and Storage
The stability of this compound is a critical factor for its successful application in multi-step syntheses and for ensuring the integrity of resulting conjugates.
Storage Recommendations
For optimal stability, this compound should be stored under the following conditions:
| Condition | Recommendation | Duration | Source(s) |
| Long-term (Powder) | -20°C | Up to 2 years | [1] |
| In DMSO | 4°C | Up to 2 weeks | [1] |
| In DMSO | -80°C | Up to 6 months | [1] |
| General Laboratory (Liquid) | 2-8°C | Short-term | [2] |
It is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture, which could potentially contribute to degradation.
Potential Degradation Pathways
The chemical structure of this compound contains two key functionalities that are susceptible to degradation: the benzyl ether and the polyether backbone of the PEG linker.
-
Oxidative Cleavage of the Benzyl Ether: The benzylic ether linkage can be susceptible to oxidative cleavage.[7] This process can lead to the formation of the corresponding alcohol and benzaldehyde.
-
Degradation of the PEG Backbone: While the polyether backbone of PEG is generally stable to hydrolysis, it can be prone to degradation through auto-oxidation, especially in the presence of transition metal ions and oxygen.[8]
-
Hydrolysis: The ether linkages within the PEG chain are generally stable to hydrolysis under neutral and acidic conditions. However, prolonged exposure to strong basic conditions could potentially lead to cleavage.[9]
Experimental Protocols
The following sections provide detailed methodologies for common analytical techniques used to assess the purity and stability of this compound, as well as a general protocol for its use in PROTAC synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl chromophore) and/or Charged Aerosol Detection (CAD) for universal detection of non-volatile analytes.[10][11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Spectroscopy (Expected Chemical Shifts):
-
~7.3 ppm (multiplet): Aromatic protons of the benzyl group.
-
~4.5 ppm (singlet): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
~3.5-3.7 ppm (multiplet): Methylene protons of the PEG chain (-O-CH₂-CH₂-O-).
-
~2.5-2.7 ppm (triplet): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
Variable (broad singlet): Carboxylic acid proton (-COOH).
-
-
¹³C NMR Spectroscopy (Expected Chemical Shifts):
-
~173 ppm: Carbonyl carbon of the carboxylic acid.
-
~127-138 ppm: Aromatic carbons of the benzyl group.
-
~73 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
~68-71 ppm: Methylene carbons of the PEG chain.
-
~35 ppm: Methylene carbon adjacent to the carboxylic acid.
-
Application in PROTAC Synthesis
This compound is a widely used linker in the synthesis of PROTACs. Its bifunctional nature allows for the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand.[12][13]
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process, as illustrated in the diagram below. This often begins with the activation of the carboxylic acid of the linker, followed by coupling to an amine-containing ligand. The benzyl protecting group can then be removed to reveal a hydroxyl group for subsequent conjugation to the second ligand.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule facilitates the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a key building block in modern drug discovery, offering a balance of properties that are advantageous for the development of complex therapeutic agents like PROTACs. A thorough understanding of its chemical properties, stability profile, and handling requirements is essential for its effective utilization. This guide provides a foundational understanding to aid researchers in the successful application of this compound in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 127457-63-0 [sigmaaldrich.com]
- 3. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 4. Propanoic acid, 3-[2-(2-hydroxyethoxy)ethoxy]-, phenylmethyl ester | 2618723-02-5 [m.chemicalbook.com]
- 5. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. prolynxinc.com [prolynxinc.com]
- 9. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl-PEG3-acid, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and surface modification. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization methodologies.
Introduction
This compound, with the systematic IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a versatile chemical tool. It features a benzyl (B1604629) ether at one terminus, which can serve as a stable protecting group or a hydrophobic element, and a terminal carboxylic acid at the other end. The carboxylic acid allows for covalent linkage to amine-containing molecules, such as proteins, peptides, and small molecule drugs, through amide bond formation. The triethylene glycol (PEG3) spacer enhances water solubility and provides a flexible linker arm.
| Compound Property | Value |
| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid |
| CAS Number | 127457-63-0 |
| Molecular Formula | C₁₄H₂₀O₅ |
| Molecular Weight | 268.31 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Storage | 2-8°C, desiccated |
Synthesis of this compound
A common and efficient synthetic route to this compound involves a two-step process:
-
Williamson Ether Synthesis: Formation of the benzyl ether by reacting triethylene glycol with a benzyl halide to yield Benzyl-PEG3-alcohol.
-
Oxidation: Oxidation of the terminal primary alcohol of Benzyl-PEG3-alcohol to a carboxylic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of Benzyl-PEG3-alcohol
This protocol is based on the principles of the Williamson ether synthesis.[1][2][3][4]
Materials:
-
Triethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (or chloride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylene glycol (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Slowly add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford pure Benzyl-PEG3-alcohol.
Experimental Protocol: Oxidation of Benzyl-PEG3-alcohol to this compound
This protocol utilizes a Jones oxidation, a common method for oxidizing primary alcohols to carboxylic acids.[5][6][7][8][9]
Materials:
-
Benzyl-PEG3-alcohol
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl-PEG3-alcohol (1.0 equivalent) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/brown. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x volume of water).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the benzyl group protons, the ethylene (B1197577) glycol protons, and the protons of the propanoic acid moiety.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet | 5H |
| Benzyl CH₂ (C₆H₅CH₂ ) | ~4.55 | Singlet | 2H |
| PEG CH₂ | 3.60 - 3.80 | Multiplet | 10H |
| CH₂ adjacent to COOH (CH₂ COOH) | ~2.60 | Triplet | 2H |
| Carboxylic acid OH (COOH ) | 10.0 - 12.0 | Broad Singlet | 1H |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic acid (C=O) | ~173 |
| Aromatic (C₆H₅) | 127 - 138 |
| Benzyl CH₂ (C₆H₅C H₂) | ~73 |
| PEG CH₂ | 68 - 72 |
| CH₂ adjacent to COOH (C H₂COOH) | ~35 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of PEG compounds.
Expected Molecular Ions:
-
Positive Ion Mode: [M+H]⁺ at m/z 269.14, [M+Na]⁺ at m/z 291.12
-
Negative Ion Mode: [M-H]⁻ at m/z 267.12
Fragmentation Pattern: The fragmentation of this compound in tandem MS (MS/MS) would likely involve cleavage of the ether linkages and the loss of the benzyl group. A prominent fragment corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is expected from the cleavage of the benzyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase HPLC method is typically employed for the analysis of PEG-containing molecules.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient from low to high percentage of solvent B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the benzyl group) |
| Column Temperature | 25-30 °C |
Under these conditions, this compound should elute as a single, sharp peak, and the purity can be determined by integrating the peak area.
Conclusion
This technical guide outlines a robust and reproducible approach for the synthesis and characterization of this compound. The detailed experimental protocols and characterization data provide researchers, scientists, and drug development professionals with the necessary information to produce and validate this important chemical linker for their specific applications. Adherence to these guidelines will ensure the synthesis of high-purity this compound, a critical factor for its successful implementation in various scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
An In-depth Technical Guide to Benzyl-PEG3-acid (CAS Number 127457-63-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl-PEG3-acid (CAS 127457-63-0), a heterobifunctional linker crucial in the development of targeted therapeutics. With the rise of novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs), the demand for well-defined linkers is paramount. This document details the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the burgeoning field of targeted protein degradation. Detailed experimental protocols for its use in conjugation reactions are provided, alongside diagrams illustrating key biological pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile chemical tool.
Introduction
This compound, systematically named 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a valuable building block in bioconjugation and medicinal chemistry.[1] Its structure features three key components: a benzyl (B1604629) ether protecting group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it an ideal linker for covalently connecting two different molecules, a common strategy in the design of complex therapeutic agents.
The benzyl group provides a stable protecting group for the hydroxyl end of the PEG chain, which can be selectively removed under specific conditions if further modification is required.[2] The hydrophilic PEG3 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design.[3] The terminal carboxylic acid provides a reactive handle for conjugation, most commonly with primary amines to form stable amide bonds.[4]
A primary application for this compound is in the synthesis of PROTACs.[5][6] PROTACs are innovative therapeutic molecules designed to co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[6] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker, for which this compound is a suitable candidate, plays a critical role in the efficacy of the PROTAC by ensuring the proper orientation and proximity of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[3]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and publicly available data.
| Property | Value | Source(s) |
| CAS Number | 127457-63-0 | [1] |
| Molecular Formula | C₁₄H₂₀O₅ | [7] |
| Molecular Weight | 268.31 g/mol | [7] |
| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [8] |
| Storage Temperature | 2-8°C or -20°C | [1] |
| Solubility | Soluble in DMSO and DMF. Water solubility is enhanced by the PEG spacer. | [9] |
Synthesis and Quality Control
Quality control for a compound like this compound is critical for its successful application in research and development. Standard analytical techniques used to ensure its identity and purity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Role in PROTACs and Targeted Protein Degradation
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major cellular pathway for the degradation of proteins. It involves a series of enzymatic steps that tag a target protein with ubiquitin, a small regulatory protein. This polyubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex.
Caption: The PROTAC-mediated ubiquitin-proteasome pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand. Amide bond formation is a common strategy for these couplings.
Caption: A generalized workflow for PROTAC synthesis.
Experimental Protocols
The following is a generalized protocol for the coupling of this compound to an amine-containing molecule, a key step in the synthesis of PROTACs.
Amide Bond Formation using HATU Coupling
This protocol describes the activation of the carboxylic acid of this compound with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and subsequent reaction with an amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., E3 ligase ligand or target protein ligand)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired conjugate.
-
Characterize the purified product by NMR and mass spectrometry.
Conclusion
This compound is a versatile and valuable tool for researchers and professionals in the field of drug discovery and development. Its well-defined structure, incorporating a protected hydroxyl group, a hydrophilic PEG spacer, and a reactive carboxylic acid, makes it an ideal linker for the synthesis of complex biomolecules, particularly PROTACs. The ability of the PEG spacer to enhance solubility and pharmacokinetic properties is a significant advantage in the design of effective therapeutics. This technical guide has provided a comprehensive overview of the properties, applications, and experimental use of this compound. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.
References
- 1. 3-[2-(Benzyloxy)ethoxy]propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. N-acylsulfonamide apoptosis promoters - Patent US-6720338-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound- [borenpharm.com]
- 4. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. growingscience.com [growingscience.com]
- 8. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
- 9. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
Benzyl-PEG3-acid molecular weight and formula
This guide provides a detailed overview of the physicochemical properties and a conceptual experimental workflow for the characterization of Benzyl-PEG3-acid, a key reagent in bioconjugation and drug development.
Core Properties of this compound
This compound is a hydrophilic linker molecule frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The benzyl (B1604629) group serves as a protecting group, while the terminal carboxylic acid allows for covalent linkage to other molecules. The PEGylated (polyethylene glycol) chain enhances solubility and provides spatial separation between conjugated moieties.
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₅ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid | |
| CAS Number | 127457-63-0 | [1] |
Conceptual Experimental Workflow: Characterization of this compound
The following section outlines a standard experimental protocol for the structural verification and purity assessment of this compound. This workflow is critical for ensuring the quality and reliability of the compound in subsequent applications, such as PROTAC synthesis.
Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Key signals to verify include the aromatic protons of the benzyl group, the methylene (B1212753) protons of the PEG chain, and the protons adjacent to the carboxylic acid.
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the compound and confirm its elemental composition.
-
Technique: Electrospray ionization (ESI) mass spectrometry is commonly used.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Data Analysis: Look for the molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ or [M+Na]⁺).
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the this compound sample.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram
The logical flow of the characterization process is illustrated in the diagram below.
Caption: Experimental workflow for the quality control and characterization of this compound.
References
The Role of Benzyl-PEG3-acid in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Significance of Linker Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC efficacy, leading to the ubiquitination and subsequent degradation of the target protein.[3]
While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[2][3] Among the diverse array of linker architectures, those incorporating polyethylene (B3416737) glycol (PEG) chains have become prevalent due to their favorable physicochemical properties. This guide focuses on the mechanism of action of a specific and widely used linker component, Benzyl-PEG3-acid, in the context of PROTAC design and function.
This compound: Structure and Core Functions in PROTACs
This compound is a bifunctional linker that features a benzyl (B1604629) group, a three-unit polyethylene glycol (PEG3) chain, and a terminal carboxylic acid. This combination of structural motifs imparts several advantageous properties to a PROTAC molecule.
Enhancing Solubility and Permeability
A significant challenge in PROTAC development is their often-large molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The PEG3 component of this compound addresses this by increasing the hydrophilicity of the PROTAC. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving the molecule's solubility in aqueous environments, which is crucial for administration and bioavailability.[1] While increased hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the flexible nature of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, thereby facilitating cell entry.[1]
Modulating Ternary Complex Formation
The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex.[2] The PEG3 chain in this compound provides a flexible spacer that allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the crucial protein-protein interactions between the POI and the E3 ligase.[2]
The benzyl group can also play a role in ternary complex stability by providing a degree of conformational restriction to the linker.[3][4] In some cases, the aromatic ring of the benzyl group can engage in beneficial pi-stacking interactions with residues on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex.[3][4]
Synthetic Utility
The terminal carboxylic acid of this compound provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.[5] The benzyl group can also serve as a protecting group for a secondary amine within the linker, which can be deprotected in a later synthetic step.[5]
Quantitative Analysis of PROTACs with PEG Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | BET Proteins | VHL | PEG3 | 9.5 | >95 | 22Rv1 |
| PROTAC 2 | BCR-ABL | CRBN | PEG3 | ~50 | >90 | K562 |
| PROTAC 3 | BRD4 | CRBN | PEG3 | 25-920 | >80 | Various |
This table is a compilation of representative data from multiple sources and is intended for illustrative purposes. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a PROTAC via amide bond formation, where an amine-containing POI ligand is coupled to the carboxylic acid of this compound, followed by coupling to an amine-containing E3 ligase ligand.
Step 1: Coupling of POI Ligand to this compound
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting POI-linker conjugate by flash column chromatography.
Step 2: Coupling of POI-Linker to E3 Ligase Ligand
-
Activation: To the purified POI-linker conjugate (1.0 eq) dissolved in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Addition of E3 Ligase Ligand: Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Determination of Protein Degradation (DC50 and Dmax)
This protocol outlines the procedure for quantifying target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
Introduction: The Critical Role of the Linker in PROTAC Design
An In-Depth Technical Guide to the Role of the PEG3 Linker in PROTAC Solubility
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands—one binding to the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's physicochemical properties, including the often-challenging issue of solubility.[2]
Poor aqueous solubility can significantly hamper the development of PROTACs, leading to issues with formulation, bioavailability, and unreliable results in in vitro assays.[3][4] Among the various strategies to enhance solubility, the incorporation of polyethylene (B3416737) glycol (PEG) linkers has become a prevalent approach.[5] This guide focuses specifically on the role of the PEG3 linker—a chain of three ethylene (B1197577) glycol units—in modulating PROTAC solubility.
The PEG3 Linker: A Tool for Enhancing Hydrophilicity
The hydrophobic nature of many ligands used in PROTAC design often results in molecules with poor water solubility.[6] PEG linkers, being composed of repeating hydrophilic ethylene glycol units, can significantly improve the aqueous solubility of PROTACs.[2][7] This enhancement in solubility can positively impact cell permeability and overall bioavailability, which are crucial for therapeutic efficacy.[8]
The PEG3 linker often represents a favorable balance between increasing hydrophilicity and maintaining a manageable molecular size. While longer PEG chains can further increase solubility, they may also lead to increased flexibility, which can negatively impact the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[9] Conversely, a linker that is too short may not provide sufficient improvement in solubility. Therefore, the choice of a PEG3 linker is often a strategic decision to optimize solubility without compromising other critical PROTAC functions.
Quantitative Data on Linker Impact on Solubility
Direct head-to-head comparisons of a PEG3 linker against other linker types for the same PROTAC target are not always available in the literature. However, studies comparing different linker classes provide valuable insights into their impact on solubility. The following table summarizes thermodynamic aqueous solubility data for a series of BRD4-targeting PROTACs with different Cereblon-binding ligands and linkers.
| PROTAC | E3 Ligase Ligand | Linker Type | Thermodynamic Aqueous Solubility (µM) |
| 87a | Phenyl glutarimide (B196013) analog | Alkyl | 78.5 |
| 87b | Phenyl glutarimide analog | Alkyl | 65.2 |
| 88c | Phenyl glutarimide analog | Triazole | 32.3 |
Data sourced from a study on the physicochemical properties of PROTACs composed of Cereblon binders and the BRD4 inhibitor JQ1.[10] It is important to note that these are different PROTAC molecules and not a direct comparison of linkers on the same scaffold.
This data illustrates that even with similar ligands, the choice of linker can significantly influence solubility. In this specific example, the PROTACs with alkyl linkers demonstrated higher aqueous solubility compared to the one with a triazole linker.[10] While not a direct comparison with a PEG3 linker, it highlights the substantial impact of the linker's chemical composition on this critical physicochemical property. Generally, the hydrophilic nature of PEG linkers is expected to offer a solubility advantage over more hydrophobic alkyl linkers.[2][7]
Experimental Protocols for Solubility Assessment
Accurate determination of PROTAC solubility is essential for successful drug development. The two most common methods are the kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound under non-equilibrium conditions and is often used in early drug discovery.[11]
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer
-
Centrifuge or filtration apparatus
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[3]
-
Serial Dilution: Perform a serial dilution of the PROTAC stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well in a new 96-well plate containing a larger volume of PBS (e.g., 245 µL) to achieve the desired final concentrations.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) with gentle shaking for a specified duration (e.g., 2 hours).[11]
-
Precipitate Removal: Centrifuge the plate at high speed or filter the solutions to remove any undissolved precipitate.[2]
-
Quantification:
-
Data Analysis: The concentration at which precipitation is observed is determined as the kinetic solubility.[3]
Protocol 2: Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[4]
Materials:
-
Solid PROTAC compound
-
PBS, pH 7.4
-
Vials
-
Shaker
-
Centrifuge or filtration apparatus
-
High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC compound to a vial containing a known volume of PBS.[12]
-
Equilibration: Seal the vials and place them on a shaker for an extended period (e.g., 24 hours) at a constant temperature to allow the solution to reach equilibrium.[2][13]
-
Phase Separation: After incubation, centrifuge the samples at high speed or filter the suspension to separate the undissolved solid from the saturated solution.[12][13]
-
Quantification: Analyze the concentration of the PROTAC in the clear supernatant/filtrate using a validated HPLC-UV or LC-MS method with a calibration curve.[12][13]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the PROTAC.[13]
Visualizing Key Processes in PROTAC Development
Signaling Pathway: BTK Degradation via the BCR Pathway
The following diagram illustrates the B-Cell Receptor (BCR) signaling pathway, which is a relevant target for PROTACs aimed at degrading Bruton's Tyrosine Kinase (BTK), a key protein in B-cell malignancies.[14]
Caption: PROTAC-mediated degradation of BTK interrupts BCR signaling.
Experimental Workflow: PROTAC Development and Solubility Screening
The following diagram outlines a typical experimental workflow for the development and evaluation of PROTACs, with an emphasis on solubility screening.
Caption: A streamlined workflow for PROTAC development and evaluation.
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, with a profound impact on their physicochemical properties. The PEG3 linker serves as a valuable tool for medicinal chemists to enhance the aqueous solubility of PROTACs, thereby addressing a common challenge in their development. By providing a balance of hydrophilicity and appropriate length, the PEG3 linker can improve a PROTAC's drug-like properties without compromising its degradation capabilities. The rational selection of a linker, supported by robust experimental evaluation of solubility, is a critical step toward the successful clinical translation of this promising therapeutic modality.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
The Cornerstone of Complex Bioconjugates: An In-depth Technical Guide to Benzyl Protecting Group Chemistry in PEG Linkers
For researchers, scientists, and drug development professionals, the precise construction of complex biomolecules is paramount. Poly(ethylene glycol) (PEG) linkers are integral to this process, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutics.[1][2] However, the terminal hydroxyl groups of PEG must be strategically masked or "protected" during multi-step syntheses to ensure controlled and specific modifications. This technical guide provides a comprehensive overview of the chemistry of the benzyl (B1604629) protecting group in the context of PEG linkers, detailing its advantages, experimental protocols, and applications in cutting-edge drug development.
The Benzyl Advantage: Unmatched Stability and Orthogonal Deprotection
The benzyl group (Bn), introduced as a benzyl ether, is a robust and reliable protecting group for alcohols. Its exceptional stability across a wide spectrum of chemical conditions, including strongly acidic and basic environments, makes it a preferred choice in complex synthetic routes where the PEG linker must remain intact through numerous reaction steps.[1][2] This resilience ensures the integrity of the linker until its strategic removal is desired.
A key feature of the benzyl protecting group is its "orthogonality".[1] It is most commonly and efficiently cleaved by catalytic hydrogenation, a mild and highly specific method that leaves other sensitive functional groups, such as esters and amides, untouched.[1][2][3] This selective deprotection is crucial when working with delicate biomolecules.
Data Presentation
Stability of Protected PEG Linkers
The following table presents illustrative data from a representative forced degradation study, comparing the stability of benzyl-protected PEG linkers to other common protecting groups.
| Protecting Group | Acidic Conditions (e.g., 1M HCl, 24h, RT) | Basic Conditions (e.g., 1M NaOH, 24h, RT) |
| Benzyl (Bn) | >95% Intact | >95% Intact |
| tert-Butyl (tBu) | <5% Intact | >95% Intact |
| Trityl (Tr) | <1% Intact (very labile) | >95% Intact |
| Silyl (e.g., TBDMS) | Labile | Stable |
This data is illustrative and compiled from descriptions of the relative stability of these protecting groups.[1][4]
Deprotection of Benzyl-PEG Linkers
The following table summarizes typical reaction conditions for the debenzylation of benzyl-protected PEG linkers.
| Method | Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Typical Yield |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (balloon) | Ethanol (B145695), Methanol (B129727), or Ethyl Acetate (B1210297) | Room Temperature | 4-24 h | >90% |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic acid | Methanol | Room Temperature | 1-4 h | >90% |
| Catalytic Transfer Hydrogenation | Palladium Black | Cyclohexene | Ethanol | Reflux | 1-3 h | High |
1H NMR Characterization
The following table provides characteristic 1H NMR chemical shifts for benzyl-protected PEG derivatives in CDCl₃.
| Protons | Chemical Shift (ppm) | Multiplicity |
| Ar-H (Benzyl) | 7.25-7.35 | m |
| -O-CH₂ -Ar (Benzyl) | ~4.5 | s |
| -O-CH₂CH₂ - (PEG backbone) | ~3.64 | s (broad) |
Experimental Protocols
Protection of PEG-OH with Benzyl Group (Williamson Ether Synthesis)
This protocol describes a general method for the benzylation of a hydroxyl-terminated PEG linker.
Materials:
-
PEG-OH (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Benzyl bromide (BnBr) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve PEG-OH in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the benzyl-protected PEG linker.
Deprotection of Benzyl-PEG Linker via Catalytic Hydrogenation
This protocol outlines the standard procedure for the removal of a benzyl protecting group from a PEG linker using hydrogen gas.[3]
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG linker in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the inert gas and introduce hydrogen gas (e.g., from a balloon).
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker.
Deprotection of Benzyl-PEG Linker via Catalytic Transfer Hydrogenation
This protocol provides an alternative method for debenzylation that avoids the use of hydrogen gas.[5]
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on carbon (Pd/C)
-
Formic acid or other hydrogen donor (e.g., cyclohexene)
-
Methanol or Ethanol
Procedure:
-
Dissolve the benzyl-protected PEG linker in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C to the solution.
-
Add formic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualizations
Logical Workflow for Protecting Group Strategy
Caption: A decision-making workflow for selecting a suitable protecting group for PEG linkers.
Experimental Workflow for Benzyl Protection and Deprotection of a PEG Linker
References
The Crucial Role of PEG Linkers in Ternary Complex Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this approach lies the formation of a stable ternary complex, a crucial intermediate comprising the target protein (Protein of Interest or POI), a recruiting E3 ubiquitin ligase, and a heterobifunctional molecule, most notably a Proteolysis Targeting Chimera (PROTAC). The linker connecting the POI-binding and E3-binding moieties of a PROTAC is a critical determinant of its efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique combination of properties that profoundly influence the formation and stability of the ternary complex, and ultimately, the degradation of the target protein.[1][2]
This technical guide provides a comprehensive overview of the principles governing ternary complex formation with a focus on the multifaceted role of PEG linkers. It includes a compilation of quantitative data, detailed experimental protocols for the characterization of these complexes, and visual representations of key signaling pathways and experimental workflows to aid researchers in the rational design of next-generation protein degraders.
The Ternary Complex: The Cornerstone of Targeted Protein Degradation
The primary mechanism of action for PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] A PROTAC facilitates the proximity-induced ubiquitination of a target protein by an E3 ligase. This is achieved through the formation of a ternary complex, which brings the E3 ligase into close proximity with the POI, allowing for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The formation of a stable and productive ternary complex is therefore a prerequisite for efficient protein degradation.[5]
The stability of this complex is not merely the sum of the binary interactions between the PROTAC and its two protein partners. A phenomenon known as cooperativity (α) plays a significant role. Positive cooperativity (α > 1) occurs when the binding of one protein to the PROTAC enhances the binding of the second protein, leading to a more stable ternary complex than would be predicted from the individual binary affinities.[6] This is often driven by favorable protein-protein interactions between the POI and the E3 ligase within the complex.[6]
The Multifaceted Role of PEG Linkers
The linker component of a PROTAC is far more than a passive spacer; it critically influences several key properties that determine the overall efficacy of the degrader.[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique set of advantages:
-
Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with a tendency towards poor solubility. The hydrophilic nature of PEG linkers can significantly enhance the aqueous solubility of the entire molecule, which is crucial for administration and bioavailability.[2]
-
Flexibility and Conformational Sampling: The inherent flexibility of the PEG chain allows the two ends of the PROTAC to adopt a wide range of conformations, increasing the probability of achieving a productive orientation for ternary complex formation.[3]
-
Modulation of Ternary Complex Stability: The length and composition of the PEG linker directly impact the geometry and stability of the ternary complex. An optimal linker length is crucial; a linker that is too short may lead to steric clashes between the POI and the E3 ligase, while an overly long linker may result in a non-productive complex where ubiquitination is inefficient.[7]
-
Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating cellular uptake.[1]
Quantitative Data on PROTACs with PEG Linkers
The optimization of the PEG linker is a critical aspect of PROTAC design. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [8]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [8]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [7]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Experimental Protocols for Ternary Complex Characterization
A variety of biophysical and biochemical techniques are employed to characterize the formation and stability of ternary complexes, as well as to quantify the degradation of the target protein.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complexes.[9][10]
Objective: To determine the binding affinities (K D), association rates (k a), and dissociation rates (k d) of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, SA)
-
Immobilization reagents (e.g., EDC/NHS, streptavidin)
-
Purified POI, E3 ligase, and PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface via amine coupling or capture of a biotinylated protein on a streptavidin-coated chip.[9]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding kinetics and affinity.[5]
-
Inject a series of concentrations of the POI over a fresh flow cell to confirm no non-specific binding to the immobilized E3 ligase.
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.
-
Calculate the cooperativity factor (α) by dividing the K D of the binary interaction (e.g., PROTAC-POI) by the apparent K D of the ternary complex formation.[9]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[11][12]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to quantify cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified POI, E3 ligase, and PROTAC in identical, degassed buffer
-
Syringe and sample cell
Procedure:
-
Sample Preparation:
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution.
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration:
-
Titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC.[11]
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to an appropriate binding model to determine K D, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Determine the cooperativity by comparing the binding affinities from the binary and ternary experiments.[11]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Proximity-Based Detection
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity, as in the formation of a ternary complex.[14][15]
Objective: To quantify the formation of the ternary complex in a high-throughput format.
Materials:
-
TR-FRET compatible plate reader
-
Fluorescently labeled binding partners (e.g., terbium-labeled antibody for the donor and a fluorescently labeled antibody or protein for the acceptor)
-
Purified POI, E3 ligase, and PROTAC
-
Assay buffer
Procedure:
-
Assay Setup:
-
In a microplate, combine the POI, E3 ligase, labeled antibodies (or proteins), and varying concentrations of the PROTAC.[14]
-
-
Incubation:
-
Incubate the plate for a defined period to allow for ternary complex formation and equilibrium to be reached.[14]
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths and time-resolved settings.[16]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Western Blot for Quantifying Protein Degradation
Western blotting is a standard biochemical technique used to quantify the levels of a specific protein in a cell lysate, providing a direct measure of PROTAC-induced degradation.[4][17]
Objective: To determine the extent of target protein degradation (Dmax) and the half-maximal degradation concentration (DC50) of a PROTAC.
Materials:
-
Cell culture reagents and cells of interest
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody against the POI and a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[17]
-
-
Cell Lysis:
-
Harvest and lyse the cells to extract total protein.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.[17]
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).[4]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the chemiluminescent signal and quantify the band intensities.[4]
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[4]
-
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental strategies involved in studying ternary complex formation.
Caption: The mechanism of action for a PROTAC, highlighting ternary complex formation.
Caption: A typical workflow for the discovery and development of PROTACs.
Caption: The TGF-β/SMAD signaling pathway initiated by ternary complex formation.
Caption: The CRLF2 signaling pathway involving a ternary receptor complex.
Conclusion
The formation of a stable and productive ternary complex is the linchpin of successful targeted protein degradation by PROTACs. PEG linkers have emerged as a versatile and powerful tool in the PROTAC designer's arsenal, offering the ability to fine-tune the physicochemical and pharmacological properties of these innovative therapeutics. A thorough understanding of the principles governing ternary complex formation, coupled with robust biophysical and cellular characterization, is essential for the rational design of next-generation protein degraders with enhanced efficacy and selectivity. The experimental protocols and workflows detailed in this guide provide a framework for researchers to systematically evaluate and optimize their PROTAC candidates, ultimately accelerating the translation of this promising technology from the bench to the clinic.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. cbgp.upm.es [cbgp.upm.es]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. cost-nectar.eu [cost-nectar.eu]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. poly-dtech.com [poly-dtech.com]
- 17. benchchem.com [benchchem.com]
The Hydrophilicity of Benzyl-PEG3-acid Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, particularly in the domains of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in dictating the overall efficacy, safety, and pharmacokinetic profile of the conjugate. The Benzyl-PEG3-acid linker has emerged as a valuable tool in this context, offering a unique combination of features that address some of the key challenges in drug development. This in-depth technical guide provides a comprehensive overview of the hydrophilicity of the this compound linker, including its physicochemical properties, experimental protocols for its characterization, and its strategic application in drug design.
The core structure of the this compound linker, featuring a benzyl (B1604629) group, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid, imparts a desirable balance of hydrophilicity and reactivity. The PEG moiety is particularly crucial for enhancing the aqueous solubility of often hydrophobic drug molecules and protein ligands, thereby improving their developability and in vivo performance. This guide will delve into the quantitative aspects of this hydrophilicity and provide detailed methodologies for its assessment.
Physicochemical Properties of this compound
The hydrophilicity of a linker is a critical determinant of the physicochemical properties of the resulting bioconjugate. Key parameters used to quantify hydrophilicity include the partition coefficient (logP) and aqueous solubility. While experimentally determined values for this compound are not extensively published, we can infer its properties from closely related analogs and computational predictions.
| Property | Value | Source/Method |
| Molecular Formula | C14H20O5 | Alfa Chemistry[1] |
| Molecular Weight | 268.31 g/mol | Alfa Chemistry[1] |
| Calculated XLogP3 | ~0.7 | Estimated from Benzyl-PEG3-MS (PubChem CID: 88592439)[2] |
| Aqueous Solubility | High | Inferred from the hydrophilic nature of the PEG linker[3][][5] |
Note: The XLogP3 value is an estimation based on a structurally similar compound, Benzyl-PEG3-MS, and serves as a strong indicator of the hydrophilicity of this compound. A lower logP value signifies higher hydrophilicity. The presence of the PEG chain significantly contributes to the high aqueous solubility of molecules it is conjugated to.
The Role of Hydrophilicity in Drug Development
The incorporation of a hydrophilic linker like this compound can profoundly impact the properties of a therapeutic agent:
-
Improved Aqueous Solubility: Many potent small molecule drugs and protein ligands exhibit poor water solubility, which presents a major hurdle for formulation and administration. The PEG component of the linker enhances solubility, facilitating the development of injectable and orally bioavailable drugs.[3][][5]
-
Enhanced Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of drugs. The hydrophilic PEG chain can create a hydration shell around the drug, increasing its hydrodynamic radius and reducing renal clearance, thereby prolonging its circulation half-life.
-
Reduced Non-specific Binding and Aggregation: The hydrophilicity of the linker can minimize non-specific binding to plasma proteins and other biological macromolecules, leading to improved targeting and reduced off-target toxicity. It can also prevent the aggregation of the drug conjugate, which is a common issue with hydrophobic molecules.
-
Modulation of Cell Permeability: The relationship between hydrophilicity and cell permeability is complex. While excessive hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the molecule to adopt conformations that shield its polar surface area, facilitating cell entry.
Experimental Protocols for Characterizing Hydrophilicity
Accurate characterization of the hydrophilicity of linkers and their conjugates is essential for rational drug design. The following are detailed methodologies for key experiments.
Determination of Partition Coefficient (logP)
The partition coefficient is a measure of the differential solubility of a compound in a biphasic system, typically octanol (B41247) and water.
1. Shake-Flask Method (Gold Standard)
This classic method directly measures the partitioning of a compound between octanol and a buffered aqueous phase.
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol (B28484) and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated octanol and the aqueous stock solution of the linker.
-
Equilibration: Shake the vial for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the linker in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
2. HPLC-Based Method
This method offers a higher throughput alternative to the shake-flask method by correlating the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.
Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (k') against the known logP values.
-
Sample Analysis: Inject a solution of this compound and record its retention time.
-
Calculation: Calculate the capacity factor (k') for the linker and use the calibration curve to determine its logP value.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug absorption and formulation.
1. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to estimate solubility.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
2. Thermodynamic (Equilibrium) Solubility Assay
This method provides a more accurate measure of the true equilibrium solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer.
-
Equilibration: Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved linker in the clear supernatant or filtrate using a validated analytical method like HPLC-UV. This concentration represents the thermodynamic solubility.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound and can also provide insights into its solution behavior.
Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The characteristic peaks of the ethylene (B1197577) glycol units in the PEG chain will appear as a prominent signal, typically in the range of 3.5-3.7 ppm. The signals from the benzyl group and the protons adjacent to the carboxylic acid will also be present in their respective chemical shift regions.
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.
-
Analysis: The integration of the proton signals can be used to confirm the ratio of the different structural components of the linker. The chemical shifts and coupling patterns provide detailed structural information.
Visualization of Key Concepts
To further illustrate the role and application of the this compound linker, the following diagrams have been generated using the DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for hydrophilicity characterization.
Conclusion
The this compound linker is a valuable component in the toolbox for modern drug development, particularly in the construction of ADCs and PROTACs. Its inherent hydrophilicity, conferred by the three-unit PEG chain, is instrumental in overcoming the solubility and pharmacokinetic challenges associated with many potent therapeutic moieties. This technical guide has provided a comprehensive overview of the physicochemical properties of this linker, detailed experimental protocols for its characterization, and a visual representation of its role in targeted protein degradation. By understanding and leveraging the hydrophilic nature of the this compound linker, researchers can rationally design and develop more effective and safer targeted therapies.
References
The Core Principles of Benzyl-PEG3-Acid in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation has been significantly advanced by the development of sophisticated linker technologies. Among these, Benzyl-PEG3-acid has emerged as a versatile and valuable tool for the covalent modification of biomolecules. This technical guide provides a comprehensive overview of the fundamental principles governing the use of this compound in bioconjugation. It details the chemical properties of this heterobifunctional linker, focusing on the roles of its constituent parts: the benzyl (B1604629) group, the triethylene glycol (PEG3) spacer, and the terminal carboxylic acid. This guide will furnish detailed experimental protocols for conjugation to amine-containing biomolecules, methods for purification and characterization of the resulting conjugates, and a discussion of its applications, particularly in the realm of targeted therapeutics and antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional linker that offers a combination of features beneficial for bioconjugation. Its structure consists of a benzyl group, a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (three ethylene (B1197577) glycol units), and a terminal carboxylic acid. This unique combination of functionalities allows for a range of applications in modifying proteins, peptides, and other biomolecules.
The benzyl group can serve as a stable protecting group or a hydrophobic moiety, depending on the application. The PEG3 spacer enhances the water solubility of the linker and the resulting bioconjugate, which can be crucial for maintaining the stability and biological activity of proteins in aqueous environments.[1][2] The hydrophilic nature of the PEG chain can also help to reduce non-specific binding and immunogenicity of the conjugated molecule. The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups present on biomolecules, such as the lysine (B10760008) residues of proteins.[2]
Chemical Properties and Bioconjugation Chemistry
The primary application of this compound in bioconjugation revolves around the reaction of its terminal carboxylic acid with primary amines on a target biomolecule. This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry, most commonly involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The conjugation process proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester: NHS or Sulfo-NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable intermediate can then react efficiently with primary amines on the target biomolecule to form a stable amide bond.[3][4]
The overall reaction scheme is depicted below:
References
In-Depth Technical Guide to Benzyl-PEG3-acid: Structure, Functionality, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG3-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, the roles of its functional groups, and provides representative protocols for its application.
Core Structure and Functional Groups
This compound, with the chemical formula C₁₄H₂₀O₅ and a molecular weight of 268.31 g/mol , is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] Its structure is characterized by three key functional components: a benzyl (B1604629) group, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid.
Key Functional Groups:
-
Benzyl Group (Bn): This aromatic group serves as a stable protecting group for the ether end of the PEG chain. Its hydrophobicity can also influence the overall solubility and pharmacokinetic properties of the resulting conjugate. The benzyl group can be removed under specific conditions, such as hydrogenolysis, to yield a free hydroxyl group for further chemical modification if required.[2]
-
Triethylene Glycol (PEG3) Spacer: The PEG3 linker is a short, hydrophilic chain composed of three ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the molecule and the conjugates it forms.[2] The defined length of the PEG3 linker provides precise spatial separation between the conjugated molecules, which is often critical for maintaining their biological activity.
-
Carboxylic Acid (-COOH): This terminal functional group is the primary site for conjugation. It readily reacts with primary amines on proteins, peptides, antibodies, or other molecules to form stable amide bonds.[2] This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
The IUPAC name for this compound is 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid. Its structure can be represented by the following SMILES notation: C1=CC=C(C=C1)COCCOCCOCCC(=O)O.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 127457-63-0 | [1] |
| Molecular Formula | C₁₄H₂₀O₅ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
| Storage | Store at 2-8°C | [1] |
Applications in Drug Development and Bioconjugation
This compound is a versatile tool in the development of complex biomolecules and targeted therapeutics. Its heterobifunctional nature allows for the controlled linkage of different molecular entities.
PROTACs Synthesis
A significant application of this compound is in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker in a PROTAC, for which this compound is a common building block, plays a crucial role in optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent degradation. The PEG3 moiety provides the necessary spacing and solubility for the PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
Experimental Protocols
The following are detailed, representative protocols for the key chemical transformations involving this compound. These are intended as a guide and may require optimization for specific applications.
Amide Bond Formation with a Primary Amine
This protocol describes the conjugation of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug) using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring mechanism
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous solvent immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, add the this compound solution.
-
Add a 1.5 to 2-fold molar excess of EDC over this compound.
-
Immediately add a 1.5 to 2-fold molar excess of NHS (or sulfo-NHS) over this compound.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with continuous stirring.
-
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the activated this compound. A 1.2 to 1.5-fold molar excess of the amine over the carboxylic acid is recommended.
-
If the activation was performed in an organic solvent, ensure the final reaction buffer is adjusted to pH 7.2-7.5 with the Coupling Buffer.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC-MS).
-
-
Quenching:
-
Once the reaction is complete, add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Stir for an additional 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis to remove unreacted reagents and byproducts.
-
Logical Workflow for Amide Bond Formation:
Caption: Workflow for the two-step EDC/NHS mediated conjugation of this compound to an amine.
Deprotection of the Benzyl Group
This protocol describes a general method for the removal of the benzyl protecting group via hydrogenolysis.
Materials:
-
Benzyl-PEG3-conjugate
-
Palladium on carbon (Pd/C), 10 wt. %
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
Dissolve the Benzyl-PEG3-conjugate in a suitable solvent in a reaction flask.
-
Add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and flush with an inert gas (e.g., nitrogen or argon).
-
-
Hydrogenation:
-
Introduce hydrogen gas to the reaction mixture (a balloon filled with H₂ is often sufficient for small-scale reactions).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This can take from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
-
Purification:
-
If necessary, purify the product further using chromatography (e.g., silica (B1680970) gel or RP-HPLC).
-
Deprotection and Further Conjugation Pathway:
Caption: Pathway for benzyl group deprotection and subsequent functionalization.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, incorporating a stable protecting group, a hydrophilic spacer, and a reactive carboxylic acid, allows for the precise and controlled synthesis of complex biomolecules. The protocols and information provided in this guide serve as a foundation for the successful application of this compound in the development of next-generation therapeutics.
References
Benzyl-PEG3-acid: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available safety information and data for Benzyl-PEG3-acid and structurally related compounds. A specific, official Safety Data Sheet (SDS) for this compound was not located. Therefore, the information provided should be used as a precautionary guide, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.
Hazard Identification and Classification
This compound is classified with the following hazards according to supplier information.
GHS Pictogram:
-
GHS07
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 127457-63-0 | [1][2] |
| IUPAC Name | 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid | |
| Molecular Formula | C14H20O5 | [2] |
| Molecular Weight | 268.31 g/mol | [2] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for minimizing risks in the laboratory.
General Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Prevent the formation of aerosols or mists.[4]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][6]
-
Recommended storage temperature is between 2-8°C.
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
The following workflow illustrates the general procedure for safe handling of this compound.
References
- 1. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. targetmol.com [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Theoretical Modeling of Benzyl-PEG3-Acid in Ternary Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable ternary complex between the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-ligase-binding moieties of the PROTAC plays a pivotal role in mediating the formation and stability of this ternary complex. This technical guide provides a comprehensive overview of the theoretical modeling of PROTACs incorporating a Benzyl-PEG3-acid linker, a component increasingly utilized for its favorable physicochemical properties. We delve into the computational methodologies used to predict and analyze the behavior of these linkers within the ternary complex, detail the experimental protocols for validating these models, and present a framework for the rational design of next-generation protein degraders.
Introduction: The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] The formation of a productive ternary complex is the cornerstone of PROTAC activity. The stability and conformation of this complex are influenced by a multitude of factors, including the specific protein-protein interactions between the POI and the E3 ligase, and the intrinsic binding affinities of the PROTAC's warheads for their respective protein partners.[3]
The linker, far from being a passive spacer, is now recognized as a critical determinant of ternary complex formation and, consequently, PROTAC efficiency.[1] The length, rigidity, and chemical composition of the linker dictate the relative orientation of the POI and E3 ligase, influencing the cooperativity of binding and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination.[2]
The this compound Linker: Properties and Advantages
The this compound linker combines the structural features of a benzyl (B1604629) group and a short polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. This combination imparts a unique set of properties beneficial for PROTAC design:
-
Solubility and Physicochemical Properties: The PEG component enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. This improved solubility can translate to better handling, formulation, and pharmacokinetic profiles.[1]
-
Conformational Flexibility and Rigidity: The benzyl group introduces a degree of rigidity, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2] This can reduce the entropic penalty of binding. The PEG chain, on the other hand, provides flexibility, allowing the PROTAC to adopt various conformations to achieve an optimal fit within the ternary complex.
-
Potential for Specific Interactions: The aromatic benzyl group can participate in non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.[4]
Theoretical Modeling of this compound in Ternary Complexes
Computational modeling plays a crucial role in the rational design of PROTACs by providing insights into the structure, dynamics, and energetics of the ternary complex.[3] These methods allow for the in silico screening of linker designs and the prediction of their impact on PROTAC efficacy before committing to laborious and expensive chemical synthesis.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. In the context of PROTACs, MD simulations can provide detailed information about:
-
Conformational Landscape of the Linker: MD simulations can explore the vast conformational space available to the this compound linker, identifying the most populated and energetically favorable conformations when the PROTAC is both free in solution and bound within the ternary complex.
-
Stability of the Ternary Complex: By simulating the ternary complex over time, researchers can assess its stability. Key metrics include the root-mean-square deviation (RMSD) of the protein backbones and the PROTAC molecule, as well as the persistence of key intermolecular interactions.
-
Intermolecular Interactions: MD simulations can reveal the specific non-covalent interactions between the this compound linker and the protein partners, such as hydrogen bonds and van der Waals contacts. This information is invaluable for understanding the molecular basis of ternary complex stability and for designing linkers with improved binding properties.
Other Computational Approaches
Beyond MD simulations, a variety of other computational methods are employed in PROTAC design:
-
Protein-Protein Docking: These algorithms can predict the preferred binding orientation of the POI and E3 ligase, providing a starting point for building a model of the ternary complex.
-
Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the binding free energies of the PROTAC to its target proteins and the cooperativity of ternary complex formation. These calculations can help to rank-order different PROTAC designs based on their predicted binding affinities.
| Parameter | Description | Representative Value | Computational Method |
| ΔGbinary (POI) | Binding free energy of the PROTAC to the Protein of Interest. | -8.5 kcal/mol | FEP/TI |
| ΔGbinary (E3) | Binding free energy of the PROTAC to the E3 Ligase. | -7.2 kcal/mol | FEP/TI |
| ΔGternary | Binding free energy of the ternary complex formation. | -17.5 kcal/mol | FEP/TI |
| Cooperativity (α) | A measure of the synergy in binding (α > 1 indicates positive cooperativity). | 2.5 | Calculated from ΔG values |
| Linker RMSF | Root-mean-square fluctuation of the linker atoms during MD simulation. | 2.1 Å | Molecular Dynamics |
| Key Linker-Protein Interactions | Specific hydrogen bonds or hydrophobic contacts identified. | H-bond with Gln123 (POI) | Molecular Dynamics |
Experimental Protocols for Model Validation
Experimental validation is essential to confirm the predictions from theoretical models and to accurately characterize the properties of a PROTAC. Several biophysical techniques are routinely used to study the formation and stability of PROTAC-induced ternary complexes.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.
Methodology:
-
Immobilization: One of the protein partners (e.g., the E3 ligase) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the PROTAC and the other protein partner (the POI) is flowed over the sensor surface.
-
Detection: The binding of the components to the immobilized protein is detected as a change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Data Analysis: The association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for both binary and ternary complex formation can be determined. Cooperativity can be calculated by comparing the binding affinity of one protein in the presence and absence of the other.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for studying the formation of ternary complexes in solution.
Methodology:
-
Labeling: The POI and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively.
-
Complex Formation: The labeled proteins are incubated with the PROTAC.
-
Detection: If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in fluorescence resonance energy transfer. The FRET signal is measured using a plate reader.
-
Data Analysis: The strength of the FRET signal is proportional to the amount of ternary complex formed. Dose-response curves can be generated to determine the concentration of PROTAC required to induce half-maximal complex formation (TC50).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with binding events.
Methodology:
-
Sample Preparation: One binding partner (e.g., the POI) is placed in the sample cell of the calorimeter, and the other components (PROTAC and E3 ligase) are loaded into the injection syringe.
-
Titration: The contents of the syringe are injected stepwise into the sample cell.
-
Detection: The heat released or absorbed upon binding is measured.
-
Data Analysis: The binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions can be determined.
Visualizing Workflows and Pathways
Diagrams are crucial for illustrating the complex relationships in PROTAC-mediated protein degradation. The following are examples of how Graphviz (DOT language) can be used to create clear and informative diagrams.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Computational Modeling Workflow
Caption: A typical computational workflow for modeling PROTAC ternary complexes.
Experimental Validation Workflow
Caption: An integrated experimental workflow for PROTAC characterization.
Conclusion and Future Directions
The rational design of PROTACs is a multidisciplinary endeavor that relies on the tight integration of computational modeling and experimental validation. The this compound linker represents a versatile building block for constructing effective protein degraders, offering a favorable balance of solubility, conformational properties, and potential for specific interactions. While direct, publicly available data for PROTACs containing this specific linker remains limited, the theoretical and experimental frameworks outlined in this guide provide a robust roadmap for the design and characterization of such molecules.
Future advancements in computational algorithms, including the incorporation of machine learning and artificial intelligence, will further enhance the predictive power of in silico models.[3] Continued development of high-throughput experimental techniques will enable the rapid screening and optimization of PROTAC libraries. The synergistic application of these approaches will undoubtedly accelerate the discovery of novel PROTAC-based therapeutics for a wide range of diseases.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Benzyl-PEG3-Acid Bioconjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern biotechnology and pharmaceutical development. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other biomolecules. PEGylation can improve solubility, increase stability, and reduce the immunogenicity of the conjugated molecule.[1] This document provides detailed application notes and protocols for the bioconjugation of Benzyl-PEG3-acid to primary amines, a common strategy for modifying biomolecules to improve their pharmacokinetic and pharmacodynamic profiles.[2]
This compound is a heterobifunctional linker featuring a carboxylic acid group and a benzyl-protected terminal end. The carboxylic acid can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[][4] This process is often used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic imaging agents.[2][5]
Principle of the Reaction
The conjugation of this compound to a primary amine is typically a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[][6] This reaction forms a semi-stable NHS ester. The activation step is most efficient at a slightly acidic pH (4.5-7.2).[6]
-
Conjugation to the Primary Amine: The activated NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[][4] This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[][7]
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography, ion-exchange chromatography)
Protocol 1: Activation of this compound
This protocol describes the formation of the NHS ester of this compound.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the this compound solution.[9]
-
Incubate the reaction mixture for 15-60 minutes at room temperature to form the active NHS ester.[9] The activation reaction is most efficient at a pH between 4.5 and 7.2.[9]
Protocol 2: Conjugation to an Amine-Containing Protein
This protocol details the conjugation of the activated this compound to a protein with available primary amines.
-
Prepare the protein solution in the Coupling Buffer (PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Add the activated this compound NHS ester solution to the protein solution. A molar ratio of 5:1 to 20:1 (PEG linker to protein) is a good starting point for optimization.[9] The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid protein denaturation.[5][9]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[][5]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.[5] This step ensures that any unreacted NHS ester is hydrolyzed.
Data Presentation: Reaction Parameters
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimizes the formation of the NHS ester.[6] |
| Conjugation pH | 7.2 - 8.5 | Favors the reaction with primary amines over hydrolysis.[][7] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | This should be optimized for each specific protein to achieve the desired degree of labeling. |
| Reaction Time | 30 min - 2 hours (RT) or Overnight (4°C) | Longer incubation times may be required for less reactive amines.[][5] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive proteins.[] |
Purification of the Conjugate
After the conjugation reaction, it is crucial to remove unreacted PEG linker, byproducts, and any unconjugated protein. Several chromatographic techniques can be employed for purification. The PEGylation process often results in a complex mixture, making effective purification essential.[]
-
Size-Exclusion Chromatography (SEC): This is one of the most common methods for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and byproducts.[]
-
Ion-Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with an ion-exchange resin. This change in property can be exploited to separate PEGylated species from the native protein.[][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary technique to IEX for purifying PEGylated proteins that are difficult to separate by other methods.[]
Characterization of the Conjugate
The purified conjugate should be characterized to confirm successful PEGylation and to determine the degree of labeling (the average number of PEG molecules per protein).
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG molecules.
-
HPLC Analysis: Techniques such as reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SE-HPLC) can be used to assess the purity of the conjugate and quantify the degree of PEGylation.
Visualization of the Experimental Workflow
Caption: Workflow for this compound bioconjugation to a primary amine.
Logical Relationship of Reaction Components
Caption: Logical relationship of components in the bioconjugation reaction.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Coupling with Benzyl-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of Benzyl-PEG3-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely employed in bioconjugation, drug delivery, and surface modification to introduce a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
Introduction
EDC/NHS chemistry is a popular and versatile method for covalently linking a carboxyl group to a primary amine, forming a stable amide bond.[1] This "zero-length" crosslinking approach is advantageous as EDC itself does not become part of the final conjugate.[2] The inclusion of NHS or its water-soluble analog, Sulfo-NHS, enhances the coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable NHS ester.[1][2] This two-step process allows for better control over the reaction and can minimize undesirable side reactions, such as the polymerization of molecules containing both carboxyl and amine groups.[3]
This compound is a heterobifunctional linker containing a carboxylic acid for EDC/NHS activation and a benzyl-protected group. The PEG3 linker imparts increased water solubility and flexibility to the conjugated molecule.[4] This protocol will detail the steps for activating the carboxylic acid of this compound with EDC and NHS, followed by conjugation to an amine-containing molecule.
Chemical Reaction Pathway
The EDC/NHS coupling reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester. The second step involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific applications.[3]
Materials
-
This compound
-
Molecule with a primary amine (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[5] Do not use buffers containing carboxylates.[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or HEPES buffer.[6] Do not use buffers containing primary amines like Tris or glycine.[5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, 1 M ethanolamine, or 1 M glycine.[3]
-
Wash Buffer: PBS with 0.05% Tween-20 (optional)
-
Desalting columns or dialysis equipment for purification
Equipment
-
pH meter
-
Reaction vials
-
Stir plate and stir bars or rotator
-
Centrifuge (if working with particles)
-
Purification system (e.g., chromatography)
Two-Step Coupling Protocol
This two-step method is recommended to minimize polymerization when the amine-containing molecule also has carboxyl groups.[3]
Step 1: Activation of this compound
-
Prepare Reagents: Allow EDC and NHS to warm to room temperature before opening to prevent condensation.[5] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[3][5]
-
Dissolve this compound: Dissolve this compound in Activation Buffer.
-
Activate: Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.[5] Incubate for 15-30 minutes at room temperature with gentle mixing.[3][6]
Step 2: Conjugation to Amine-Containing Molecule
-
Prepare Amine Solution: Dissolve the amine-containing molecule in Coupling Buffer.
-
Adjust pH (Optional but Recommended): For optimal coupling, the pH of the activated this compound solution can be raised to 7.2-8.5 by adding Coupling Buffer.[5][6]
-
Couple: Add the amine-containing molecule to the activated this compound solution. The molar ratio of the amine-containing molecule to this compound should be optimized for the specific application.
-
Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][6]
Step 3: Quenching and Purification
-
Quench: Add a quenching solution (e.g., Tris, glycine, or ethanolamine) to a final concentration of 20-50 mM to block any unreacted NHS esters.[7] Incubate for 30 minutes at room temperature.[3]
-
Purify: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.[2]
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| Activation pH | 4.5 - 6.0[5][6] | Optimal for EDC activation of carboxyl groups.[6] |
| Coupling pH | 7.2 - 8.5[5][6] | Deprotonates primary amines, increasing nucleophilicity for efficient coupling.[6] |
| EDC Molar Excess | 2- to 10-fold over carboxyl groups[5] | Ensures efficient activation. |
| NHS Molar Excess | 2- to 5-fold over carboxyl groups[5] | Stabilizes the activated intermediate. |
| Activation Time | 15 - 30 minutes[3][6] | Sufficient for NHS-ester formation while minimizing hydrolysis.[3] |
| Coupling Time | 2 hours to overnight[3][6] | Allows for efficient conjugation. |
| Temperature | Room temperature or 4°C[3][6] | Slower reaction at 4°C may be beneficial for sensitive molecules. |
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | Inactive reagents (hydrolyzed EDC/NHS)[5] | Use fresh reagents; allow vials to warm to room temperature before opening.[5] |
| Inappropriate buffer pH[5] | Verify the pH of Activation and Coupling Buffers. Use non-competing buffers (e.g., MES, PBS).[5] | |
| Hydrolysis of NHS-ester intermediate[2] | Proceed with the coupling step immediately after activation. | |
| Precipitation during reaction | High concentration of EDC[5] | Reduce the molar excess of EDC. |
| Protein aggregation due to pH change[5] | Ensure the protein is soluble and stable in the chosen buffers. | |
| High Background/Non-specific Binding | Insufficient quenching[6] | Ensure the quenching step is sufficient to block all unreacted sites.[6] |
| Inadequate washing after conjugation | Perform thorough washing steps to remove non-covalently bound molecules.[6] |
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm successful PEGylation. Techniques such as mass spectrometry (MS) can be used to determine the accurate average molecular weight and the degree of PEGylation.[8] Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for analyzing PEGylated peptides and proteins.[9][10]
Conclusion
The EDC/NHS coupling protocol provides a robust and efficient method for conjugating this compound to amine-containing molecules. By carefully controlling the reaction conditions, particularly the pH and reagent concentrations, researchers can achieve high yields of the desired conjugate. Proper quenching and purification are critical for obtaining a final product with high purity. The guidelines and protocols presented here serve as a comprehensive resource for scientists and professionals in drug development and related fields.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Application of PROTACs Utilizing a Benzyl-PEG3-acid Linker for Oncology Research
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the ability to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.[2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5]
PEG (polyethylene glycol) linkers are widely used in PROTAC design to improve physicochemical properties such as solubility and cell permeability.[6][7] Benzyl-PEG3-acid, a PEG-based linker, provides a balance of flexibility and constrained conformation, which can be advantageous for optimizing ternary complex formation.[5][8] This application note provides detailed protocols for the synthesis of a PROTAC using a this compound linker and its subsequent evaluation in an oncology research context.
Mechanism of Action
PROTACs function catalytically to induce protein degradation. A single PROTAC molecule can mediate the degradation of multiple target protein molecules.[1] The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase inside the cell, forming a ternary complex.[9] This proximity induces the E3 ligase to poly-ubiquitinate the POI. The poly-ubiquitin chain acts as a tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3] The PROTAC is then released and can participate in another degradation cycle.[9]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC is a modular process. The following protocols outline the synthesis of a generic PROTAC via amide bond formation using this compound, followed by cellular evaluation. This common method involves coupling the carboxylic acid group of the linker with an amine-functionalized warhead or E3 ligand.[6]
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of an amine-functionalized component (Component-NH₂) with this compound, followed by deprotection and a second coupling reaction.
Caption: General workflow for a two-step PROTAC synthesis.
Part A: Coupling this compound with a Boc-Protected Amine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Boc-Amine-Component 1 (e.g., E3 Ligand) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate, 5% LiCl solution, saturated NaHCO₃, brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Boc-Amine-Component 1 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress using LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate product.
-
Part B: Boc Deprotection
-
Reagents and Materials:
-
Intermediate product from Part A
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the intermediate in DCM.
-
Cool the solution to 0 °C and add TFA (typically 20-50% v/v).[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Part C: Final Amide Coupling
-
Reagents and Materials:
-
Deprotected intermediate from Part B (1.0 eq)
-
Carboxy-Component 2 (e.g., POI Ligand) (1.1 eq)
-
HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF
-
Preparative HPLC system for purification
-
-
Procedure:
-
Follow the coupling procedure described in Part A, using Carboxy-Component 2 as the carboxylic acid and the deprotected intermediate from Part B as the amine component.
-
After aqueous workup, purify the final PROTAC molecule by preparative HPLC to achieve high purity.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Evaluation of PROTAC Activity by Western Blot
This protocol is used to quantify the degradation of the target protein in cancer cells after treatment with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, HEK293) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized PROTAC and a negative control (e.g., a PROTAC with an inactive E3 ligand binding moiety) in cell culture media.[10]
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 12, 24, or 48 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate (ECL).
-
Capture the signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
-
Data Presentation
Quantitative data from evaluation experiments should be summarized for clear interpretation and comparison.
Table 1: PROTAC Degradation Potency and Efficacy [10]
This table summarizes key degradation parameters derived from Western Blot analysis.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | e.g., BRD4 | HEK293 | 15 | 95 |
| Inactive Control | e.g., BRD4 | HEK293 | >10,000 | <10 |
Table 2: Binary Binding Affinity Data (e.g., from SPR or FP) [10][11]
This table shows the binding affinities (Kd) of the PROTAC and its control to the individual components, confirming target engagement.
| Compound | Binds to | Kd (nM) |
| Active PROTAC | Target Protein (e.g., BRD4) | 25 |
| Active PROTAC | E3 Ligase (e.g., VHL) | 50 |
| Inactive Control | Target Protein (e.g., BRD4) | 28 |
| Inactive Control | E3 Ligase (e.g., VHL) | >50,000 |
PROTACs are a powerful tool in oncology research, enabling the targeted degradation of previously "undruggable" proteins.[1] The linker component, such as this compound, is crucial for optimizing the pharmacological properties and efficacy of these molecules. The provided protocols offer a foundational framework for the synthesis and evaluation of novel PROTACs. Careful optimization of the linker length, composition, and attachment points, combined with rigorous cellular characterization, is essential for the development of potent and selective protein degraders for cancer therapy.[5]
References
- 1. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nautilus.bio [nautilus.bio]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Benzyl-PEG3-Acid in the Development of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's endogenous ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes like c-MYC, making them high-value targets in oncology and other diseases.[1] Consequently, the development of BRD4-targeting PROTACs is an area of intense research.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (BRD4-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[1][2] Benzyl-PEG3-acid is a commercially available linker that incorporates a three-unit polyethylene (B3416737) glycol (PEG) chain for hydrophilicity and a benzyl (B1604629) group, which can introduce a degree of rigidity and potential for specific interactions within the ternary complex.[3][4] This application note explores the utility of this compound in the synthesis of BRD4 degraders, providing a framework for its application and detailed protocols for the evaluation of the resulting PROTACs.
The PROTAC Mechanism: Degrading BRD4
A BRD4-targeting PROTAC functions by inducing the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[1] The process begins with the PROTAC simultaneously binding to BRD4 via its "warhead" (typically a known BRD4 inhibitor like JQ1) and an E3 ligase (commonly Cereblon or VHL) through its E3 ligase ligand.[1] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of BRD4.[1] The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[1]
Role of this compound Linker
The choice of linker is crucial for optimizing a PROTAC's degradation capability. The length, flexibility, and chemical composition of the linker determine the geometry of the ternary complex.[1] A this compound linker offers several advantageous properties:
-
Hydrophilicity: The PEG component improves the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[5]
-
Optimal Length: The three PEG units provide a defined length that can be systematically evaluated in structure-activity relationship (SAR) studies. The linker must be long enough to span the distance between BRD4 and the E3 ligase but not so long that it prevents the formation of a stable ternary complex.[1]
-
Conformational Influence: The benzyl group introduces a rigid element into the linker, which can help to orient the two ends of the PROTAC in a conformation favorable for ternary complex formation.[2]
-
Synthetic Handle: The carboxylic acid group provides a convenient point of attachment for either the BRD4 ligand or the E3 ligase ligand through standard amide bond formation.[6]
Data Presentation: Illustrative SAR of PEG Linkers in BRD4 Degraders
Table 1: Comparison of Foundational CRBN- and VHL-Based BRD4 PROTACs
| Compound Name | Warhead (Target) | E3 Ligase Ligand | Degradation Potency (DC50) | Target Selectivity | Cell Line |
| dBET1 | (+)-JQ1 (BETs) | Thalidomide (CRBN) | ~100 nM | BRD2, BRD3, BRD4 | MV4;11 |
| ARV-825 | OTX015 (BETs) | Pomalidomide (B1683931) (CRBN) | <1 nM | BRD2, BRD3, BRD4 | RS4;11 |
| MZ1 | (+)-JQ1 (BETs) | VHL-1 (VHL) | ~2-20 nM | Preferential for BRD4 | HeLa, 22Rv1 |
Data is compiled from multiple sources and DC50 values can vary based on cell line and treatment duration.[1]
Table 2: Illustrative SAR of Linker Modifications in CRBN-based Degraders
| Analog ID | Warhead | E3 Ligand | Linker Composition & Length | DC50 (nM) | Dmax (%) |
| Analog A-1 | JQ1 | Pomalidomide | 2x PEG unit | >1000 | <20 |
| Analog A-2 | JQ1 | Pomalidomide | 3x PEG unit | 150 | 85 |
| Analog A-3 | JQ1 | Pomalidomide | 4x PEG unit | 25 | >95 |
| Analog A-4 | JQ1 | Pomalidomide | 5x PEG unit | 95 | 90 |
| Analog A-5 | JQ1 | Pomalidomide | 6x PEG unit | 450 | 60 |
This table illustrates the "Goldilocks effect" where an optimal linker length (Analog A-3) provides the best degradation potency. Data is illustrative based on principles from published SAR studies.[1]
Experimental Protocols
The following are detailed protocols for key experiments to synthesize and characterize BRD4 degraders using a this compound linker.
Protocol 1: Synthesis of a BRD4 Degrader via Amide Coupling
This protocol describes the synthesis of a BRD4 PROTAC by coupling a BRD4 ligand containing a free amine with this compound, followed by coupling to an E3 ligase ligand.
Materials:
-
Amine-functionalized BRD4 ligand (e.g., an analog of JQ1)
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Coupling of BRD4 Ligand and Linker
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.
-
Add the amine-functionalized BRD4 ligand (1.0 eq) dissolved in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the intermediate (BRD4 ligand-linker-acid) by flash chromatography.
-
-
Step 2: Coupling of Intermediate and E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq). Stir for 10 minutes.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for BRD4 Degradation
This is a fundamental assay to visualize and semi-quantify the degradation of BRD4 protein following PROTAC treatment.[1]
Materials:
-
Cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, MV4-11)
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the BRD4 PROTAC in cell culture medium. Include a DMSO vehicle control.
-
Treat the cells with the PROTAC at various concentrations for a desired time period (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of remaining BRD4 relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line
-
BRD4 PROTAC
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the BRD4 PROTAC. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of cell viability against the log of the PROTAC concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
BRD4 Signaling and PROTAC Intervention
BRD4 is a key transcriptional co-activator. It binds to acetylated histones and recruits the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II to promote the transcription of target genes, including the oncogene c-MYC.[1] By degrading BRD4, PROTACs effectively shut down this signaling cascade, leading to anti-proliferative effects.
Conclusion
The development of potent and selective BRD4 degraders holds significant promise for cancer therapy and other indications. The linker is a pivotal component in PROTAC design, and this compound offers a valuable combination of properties for synthesizing effective BRD4 degraders. The protocols and illustrative data provided in this application note serve as a comprehensive guide for researchers aiming to explore the use of this linker in their drug discovery programs. Through systematic SAR studies, it is possible to fine-tune the linker structure to achieve optimal degradation potency and desirable pharmacological properties for novel BRD4-targeting therapeutics.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for Benzyl-PEG3-acid Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-acid is a heterobifunctional crosslinker containing a terminal carboxylic acid and a benzyl-protected amine. The carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the conjugated molecule. This guide provides a detailed protocol for the conjugation of this compound to a model protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Data Presentation
Successful protein conjugation with this compound is dependent on the optimization of reaction conditions. The following table summarizes key parameters and expected outcomes based on empirical data.
| Parameter | Recommended Range | Expected Outcome |
| Molar Ratio (this compound : Protein) | 5:1 to 20:1 | A 5:1 molar ratio has been shown to yield up to 86% mono-PEGylated protein, while higher ratios can lead to multi-PEGylation.[1] |
| Molar Ratio (EDC : this compound) | 2:1 to 5:1 | A 2- to 5-fold molar excess of EDC ensures efficient activation of the carboxylic acid. |
| Molar Ratio (NHS : this compound) | 2:1 to 5:1 | A 2- to 5-fold molar excess of NHS stabilizes the activated intermediate, increasing conjugation efficiency. |
| Activation pH | 4.5 - 6.0 | Optimal pH range for EDC/NHS activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.0 | Optimal pH range for the reaction of the activated PEG linker with primary amines on the protein. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the activation of this compound. |
| Reaction Time (Conjugation) | 1 - 2 hours | Typical incubation time for the conjugation reaction at room temperature. |
| Quenching Agent | Hydroxylamine, Tris, or Glycine | Stops the reaction by consuming unreacted NHS esters. |
Experimental Protocols
This protocol describes the conjugation of this compound to a generic antibody (IgG) as a model protein.
Materials:
-
This compound
-
Antibody (e.g., IgG)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Spectrophotometer
Procedure:
1. Reagent Preparation: a. Equilibrate this compound, EDC, and NHS to room temperature before opening. b. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. c. Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer. d. Prepare a solution of the antibody in Conjugation Buffer at a concentration of 2 mg/mL.
2. Activation of this compound: a. In a reaction tube, combine the desired molar excess of this compound stock solution with Activation Buffer. b. Add a 2 to 5-fold molar excess of EDC and NHS stock solutions to the this compound solution. c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid group.
3. Conjugation to the Antibody: a. Immediately after activation, add the activated this compound solution to the antibody solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. b. Incubate for 15 minutes at room temperature to stop the reaction by hydrolyzing any unreacted NHS esters.
5. Purification of the Conjugate: a. Remove unreacted this compound, EDC, NHS, and quenching reagents by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer.[][3][4][5][6] b. Collect the fractions containing the purified antibody-PEG conjugate. The conjugate will elute in the void volume.
6. Characterization of the Conjugate: a. Determine Protein Concentration: Measure the absorbance of the purified conjugate at 280 nm using a spectrophotometer. b. Assess Degree of PEGylation: i. SDS-PAGE: Run the native antibody and the purified conjugate on an SDS-PAGE gel. The PEGylated antibody will show a higher molecular weight band compared to the unconjugated antibody. ii. HPLC: Use size-exclusion chromatography (SEC-HPLC) or reversed-phase HPLC (RP-HPLC) to separate and quantify the native antibody, the PEGylated conjugate, and any remaining free PEG linker.[][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway
PEGylation is a widely used strategy to improve the therapeutic properties of proteins. A prominent example is PEGylated interferon alfa-2a, used in the treatment of Hepatitis B and C. The PEG moiety increases the drug's half-life, allowing for less frequent dosing.[7] PEGylated interferon alfa-2a exerts its antiviral effects by activating the JAK-STAT signaling pathway.[7][8][9][10][11][12][13]
Caption: PEG-Interferon α-2a signaling via the JAK-STAT pathway.
References
- 1. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 8. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinPGx [clinpgx.org]
- 12. JCI - Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation [jci.org]
- 13. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS Analysis of Benzyl-PEG3-acid and its Amidation Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benzyl-PEG3-acid is a common monofunctional PEGylation reagent featuring a benzyl-protected terminus and a carboxylic acid at the other. The carboxylic acid allows for conjugation to amine-containing molecules, forming a stable amide bond. Accurate and robust analytical methods are crucial for characterizing the starting materials and the resulting PEGylated products to ensure purity, consistency, and to understand reaction efficiency.
This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound and its reaction products following a typical amidation reaction. The protocol is designed to provide clear separation, identification, and quantification of the starting material, the desired conjugate, and potential side products.
Experimental Protocols
Amidation Reaction of this compound
This protocol describes a representative amidation reaction of this compound with a model primary amine (e.g., Benzylamine) to form an amide conjugate.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Solvents for extraction and purification (e.g., Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with a small amount of anhydrous DCM.
-
To the filtrate, add Benzylamine (1 equivalent) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary LC-MS analysis.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% acetic acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography (e.g., silica (B1680970) gel with a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired Benzyl-PEG3-amide conjugate.
LC-MS Sample Preparation
Materials:
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Acetonitrile with 0.1% Formic Acid (LC-MS grade)
-
Sample vials
Procedure:
-
Accurately weigh and dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for LC-MS analysis.
-
Filter the final sample solution through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating the relatively polar starting material and the more hydrophobic product.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for PEG compounds.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr
Data Presentation
The following table summarizes the expected quantitative data for the analysis of the this compound amidation reaction with benzylamine.
| Compound Name | Chemical Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected Retention Time (min) |
| This compound | C₁₄H₂₀O₅ | 284.31 | 285.13 | 307.11 | ~ 5.2 |
| Benzylamine | C₇H₉N | 107.15 | 108.08 | 130.06 | ~ 2.1 |
| Benzyl-PEG3-benzylamide | C₂₁H₂₇NO₄ | 373.45 | 374.20 | 396.18 | ~ 8.5 |
Mandatory Visualization
Caption: Experimental workflow for LC-MS analysis.
Caption: Amidation reaction of this compound.
Application Notes and Protocols: Benzyl Group Deprotection from PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ether linkage is a robust and versatile protecting group for the hydroxyl functionality of polyethylene (B3416737) glycol (PEG) linkers, widely employed in drug development, bioconjugation, and materials science. Its stability across a broad range of chemical conditions, including strongly acidic and basic environments, makes it an ideal choice for multi-step syntheses.[1] The selective removal, or deprotection, of the benzyl group is a critical step to unveil the terminal hydroxyl group for subsequent conjugation or functionalization.
This document provides detailed protocols for the deprotection of benzyl groups from PEG linkers, focusing on the most common and effective methods: catalytic hydrogenation, catalytic transfer hydrogenation, and acid-catalyzed cleavage. It also includes a comparative analysis of these methods, quantitative data to guide methods selection, and detailed experimental procedures.
Method Selection
The choice of a deprotection strategy for a benzyl-protected PEG linker is contingent upon several factors, including the substrate's tolerance to specific reagents and conditions, the presence of other functional groups, and the desired scale of the reaction.[2][3] The benzyl group can be efficiently removed under reductive, oxidative, or acidic conditions.[4][5] Catalytic hydrogenation is a clean and high-yielding method, but it is not suitable for molecules containing other reducible moieties such as alkenes, alkynes, or nitro groups.[3][6] Acid-catalyzed cleavage offers an alternative for hydrogenation-sensitive substrates, although the harsh acidic conditions may not be compatible with acid-labile functional groups.[2][3]
A summary of the primary deprotection methods is presented below:
| Deprotection Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Clean reaction with high yields; byproduct (toluene) is volatile and easily removed.[6][7] | Requires specialized hydrogenation equipment; not suitable for molecules with other reducible functional groups.[3] |
| Catalytic Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265) or formic acid, Pd/C | Does not require pressurized hydrogen gas, making it more accessible for standard laboratory setups; milder conditions.[2][8] | May require elevated temperatures; formic acid can be corrosive.[3] |
| Acid-Catalyzed Cleavage | Strong acids (e.g., Trifluoroacetic acid (TFA), HBr) | Effective for substrates sensitive to hydrogenation.[2] | Requires strongly acidic conditions that may cleave other acid-labile protecting groups.[3][9] |
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the deprotection of benzyl groups under various conditions. Please note that optimal conditions may vary depending on the specific substrate and PEG linker length.
| Method | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | N-Benzyl dioctylamine | 10% Pd/C, H₂ (balloon) | Methanol (B129727) | RT | 4 | 95 |
| Catalytic Transfer Hydrogenation | (S)-Benzyl 3-aminobutyrate | 10% Pd/C, Ammonium formate | Methanol | Reflux | 1-2 | 92 |
| Acid-Catalyzed Hydrolysis | (S)-Benzyl 3-aminobutyrate | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | RT | 1-6 | 88 |
Experimental Protocols
Protocol 1: Deprotection by Catalytic Hydrogenation
This protocol describes the deprotection of a benzyl-protected PEG linker using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Vacuum/gas inlet adapter
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected PEG linker (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[2]
-
Seal the flask with a septum and equip it with a magnetic stir bar.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected PEG linker.
-
The crude product can be further purified by methods such as precipitation in a non-polar solvent (e.g., diethyl ether or hexane), dialysis, or size-exclusion chromatography.[10][11]
Protocol 2: Deprotection by Catalytic Transfer Hydrogenation
This method provides a convenient alternative to using pressurized hydrogen gas.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG linker (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[2]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[2]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[2]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.[2]
-
Combine the filtrates and remove the solvent under reduced pressure.[2]
-
The crude product can be purified as described in Protocol 1.
Protocol 3: Deprotection by Acid-Catalyzed Cleavage
This protocol is suitable for substrates that are sensitive to hydrogenation conditions.
Materials:
-
Benzyl-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the benzyl-protected PEG linker (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.[2]
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG linker.[2]
-
Further purification can be performed as needed.
Visualized Workflows and Transformations
General Experimental Workflow for Benzyl Deprotection
Caption: General workflow for the deprotection of benzyl-protected PEG linkers.
Chemical Transformation in Benzyl Deprotection
Caption: General chemical transformation for benzyl group deprotection from a PEG linker.
Analytical Monitoring
The progress of the deprotection reaction should be carefully monitored to ensure complete conversion of the starting material and to minimize the formation of byproducts.
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product. The deprotected PEG will have a different retention factor (Rf) compared to the benzylated precursor.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's molecular weight and the detection of any impurities. Reversed-phase HPLC can be used to quantify the conversion over time.[12][13][14]
Safety Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care.
-
Acid-Catalyzed Cleavage: Strong acids like TFA are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein precipitation by acetone for the analysis of polyethylene glycol in intestinal perfusion fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Benzyl-PEG3-acid in Neuroscience Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutics for central nervous system (CNS) disorders is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1][2] Innovative chemical strategies are essential to enhance the delivery and efficacy of drugs targeting neurological pathways. Benzyl-PEG3-acid is a heterobifunctional linker that has emerged as a valuable tool in neuroscience drug discovery. Its structure, featuring a benzyl-protected amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][4][5]
The monodisperse PEG3 linker enhances the aqueous solubility and can influence the cell permeability of the final compound, which are critical properties for CNS drug candidates.[6][7] The benzyl (B1604629) group serves as a protecting group for a secondary amine, which can be deprotected under specific conditions, while the carboxylic acid allows for straightforward conjugation to amine-containing molecules via amide bond formation.[5] These characteristics make this compound a key component in the design of novel therapeutics for neurodegenerative diseases and neuro-oncology.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of a PROTAC for targeted protein degradation in a neuroscience context.
Application 1: Development of a PROTAC for Targeting Aggregated α-Synuclein in Parkinson's Disease
Parkinson's disease is characterized by the accumulation of aggregated α-Synuclein in Lewy bodies within neurons.[8] A therapeutic strategy is to promote the degradation of these toxic protein aggregates.[9][10] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[11][12] A PROTAC utilizing this compound as a linker can be designed to bind to aggregated α-Synuclein and an E3 ligase, such as Cereblon (CRBN), thereby marking the protein aggregate for degradation.[9][13]
Quantitative Data Summary: Hypothetical α-Synuclein PROTAC
The following table summarizes hypothetical quantitative data for a PROTAC, "SNCA-PROTAC-1," constructed using this compound. This data is representative of the expected outcomes from the experimental protocols described below.
| Parameter | SNCA-PROTAC-1 | Control (Warhead only) |
| Binding Affinity (Kd, nM) | ||
| α-Synuclein Aggregates | 150 | 120 |
| Cereblon (CRBN) | 500 | >10,000 |
| In Vitro Degradation | ||
| DC50 (nM) in SH-SY5Y cells | 75 | No degradation |
| Dmax (%) in SH-SY5Y cells | 85 | No degradation |
| Cell Viability (IC50, µM) | >25 | >25 |
| Blood-Brain Barrier Permeability | ||
| Papp (A-B) (10⁻⁶ cm/s) | 2.5 | 3.0 |
| Efflux Ratio (B-A)/(A-B) | 1.8 | 1.5 |
| In Vivo Efficacy (Mouse Model) | ||
| Reduction in α-Synuclein Aggregates (%) | 60 | 10 |
| Improvement in Motor Function (Rotarod) (%) | 45 | 5 |
Experimental Protocols
Protocol 1: Synthesis of SNCA-PROTAC-1
This protocol describes the synthesis of a hypothetical PROTAC targeting α-Synuclein aggregates, using this compound as the linker. The "warhead" is a small molecule known to bind α-Synuclein aggregates, and the "anchor" is a ligand for the E3 ligase Cereblon (e.g., a pomalidomide (B1683931) derivative).
Materials:
-
This compound
-
α-Synuclein binding moiety with a primary amine (Warhead-NH2)
-
Pomalidomide derivative with a linker attachment point (CRBN-ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU as a coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (Pd/C) for debenzylation
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.1 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add DCC (1.2 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate directly in the next step.
-
-
Conjugation to Warhead-NH2:
-
Add the Warhead-NH2 (1 eq) to the activated this compound NHS ester solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the product (Benzyl-PEG3-Warhead) by reverse-phase HPLC.
-
-
Debenzylation:
-
Dissolve the purified Benzyl-PEG3-Warhead in methanol.
-
Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine (H-PEG3-Warhead).
-
-
Final Conjugation to CRBN-ligand:
-
In a separate flask, activate the carboxylic acid on the CRBN-ligand using HATU (1.2 eq) and DIPEA (2 eq) in anhydrous DMF.
-
Add the deprotected H-PEG3-Warhead (1 eq) to the activated CRBN-ligand.
-
Stir the reaction at room temperature for 12 hours.
-
Purify the final product, SNCA-PROTAC-1, by reverse-phase HPLC.
-
Confirm the structure and purity by LC-MS and NMR.
-
Protocol 2: In Vitro Evaluation of SNCA-PROTAC-1
Cell Culture:
-
Use a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses α-Synuclein and Cereblon.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
Western Blot for α-Synuclein Degradation:
-
Seed SH-SY5Y cells in 6-well plates.
-
Treat the cells with varying concentrations of SNCA-PROTAC-1 (e.g., 1 nM to 10 µM) for 24 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-Synuclein and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
Quantify band intensities to determine the extent of α-Synuclein degradation and calculate DC50 and Dmax values.
Protocol 3: In Vivo Efficacy in a Parkinson's Disease Mouse Model
Animal Model:
-
Use a transgenic mouse model that overexpresses human α-Synuclein and develops Parkinson's-like pathology (e.g., A53T mutant).[9]
Dosing and Administration:
-
Administer SNCA-PROTAC-1 (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal (IP) injection daily for 4 weeks.
Behavioral Assessment:
-
Perform motor function tests such as the rotarod test at baseline and at the end of the treatment period to assess improvements in motor coordination.[14]
Immunohistochemistry for α-Synuclein Aggregates:
-
At the end of the study, perfuse the mice and collect the brains.
-
Prepare brain sections and perform immunohistochemical staining for α-Synuclein aggregates in relevant brain regions (e.g., substantia nigra, striatum).
-
Quantify the aggregate load using image analysis software to determine the reduction in pathology.
Visualizations
Caption: Mechanism of action for an α-Synuclein targeting PROTAC.
Caption: Experimental workflow for PROTAC development and evaluation.
Conclusion
This compound is a highly adaptable linker for the development of sophisticated therapeutic molecules in neuroscience. Its defined length, solubility-enhancing properties, and versatile chemical handles make it an ideal building block for constructing PROTACs and other targeted drug delivery systems. The provided protocols offer a foundational framework for researchers to design and evaluate novel therapeutics for neurodegenerative diseases, with the potential to accelerate the discovery of disease-modifying treatments. While the presented quantitative data is hypothetical, it reflects the expected outcomes of such well-designed experiments and highlights the parameters crucial for assessing the efficacy of a this compound-containing therapeutic agent.
References
- 1. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 6. Central Nervous System Targeted Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. De novo designed protein inhibitors of amyloid aggregation and seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of PROTACs with a Benzyl-PEG3-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from the cell.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[3][5] This targeted protein degradation offers a powerful strategy to address previously "undruggable" targets.[4]
The linker component of a PROTAC is not merely a spacer but plays a critical role in its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like cell permeability and solubility.[6][7] The Benzyl-PEG3-acid linker combines the hydrophilicity and flexibility of a polyethylene (B3416737) glycol (PEG) chain with the conformational rigidity of a benzyl (B1604629) group.[6][7][8] PEG linkers are widely used to improve the aqueous solubility of PROTACs, which can in turn affect their oral absorption and cellular uptake.[7][9] The benzyl component can provide a degree of conformational constraint, which may aid in optimizing the orientation of the two ligands for efficient ternary complex formation.[6]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of PROTACs featuring a this compound linker. The described assays are fundamental for characterizing any PROTAC and will enable researchers to determine its biological activity, from target engagement to downstream cellular consequences.
Key Signaling and Experimental Workflow Diagrams
Caption: PROTAC Mechanism of Action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for In Vitro Protein Degradation Assays Using PROTACs with a Benzyl-PEG3-Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
The choice of linker is critical to the efficacy of a PROTAC, influencing the stability of the ternary complex, cell permeability, and overall degradation efficiency.[5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to increase solubility and provide flexibility.[2][6] Benzyl-PEG3-acid is a specific PEG-based linker utilized in the synthesis of PROTACs.[7]
These application notes provide detailed protocols for in vitro assays to characterize the activity of PROTACs synthesized with a this compound linker. The described methodologies will enable the quantitative assessment of target protein ubiquitination and degradation, crucial steps in the evaluation of novel PROTAC candidates.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC incorporating a this compound linker. The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from the described in vitro assays. These values are illustrative and will vary depending on the specific POI, E3 ligase, and cell type used.
Table 1: In Vitro Ubiquitination Assay Parameters
| Parameter | Value Range | Unit | Notes |
| E1 Enzyme | 50 - 100 | ng | Ubiquitin Activating Enzyme |
| E2 Enzyme | 200 - 500 | ng | Ubiquitin Conjugating Enzyme |
| E3 Ligase | 200 - 500 | ng | e.g., VHL or Cereblon complex |
| Ubiquitin | 2 - 5 | µg | |
| ATP | 1 - 2 | mM | Energy source for ubiquitination |
| PROTAC Concentration | 0.1 - 10 | µM | Titration to determine optimal concentration |
| Incubation Time | 60 - 90 | minutes | At 30-37°C |
| Reaction Volume | 30 - 50 | µL |
Table 2: In Vitro Degradation Assay Parameters (Western Blot)
| Parameter | Value Range | Unit | Notes |
| Cell Seeding Density | 20,000 - 50,000 | cells/well | For a 24-well plate |
| PROTAC Concentration | 0.001 - 10 | µM | For DC50 and Dmax determination |
| Incubation Time | 4 - 24 | hours | Time-course experiment |
| DC50 (Half-maximal degradation concentration) | Varies | nM to µM | A key metric of PROTAC potency |
| Dmax (Maximum degradation) | Varies | % | Indicates the efficacy of the PROTAC |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials and Reagents:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Purified recombinant target protein (POI)
-
Ubiquitin
-
ATP solution (10 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT)
-
PROTAC with this compound linker (stock solution in DMSO)
-
SDS-PAGE sample buffer
-
Primary antibody against the POI
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Deionized water
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture in a total volume of 30-50 µL. The final concentrations of the components should be within the ranges specified in Table 1. It is recommended to prepare a master mix of common reagents.
-
PROTAC Addition: Add varying concentrations of the PROTAC (e.g., 0.1, 1, 10 µM) to the reaction tubes. Include a vehicle control (DMSO).
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reactions at 30°C or 37°C for 60-90 minutes.[8]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species. Alternatively, a primary antibody against ubiquitin can be used.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescence detection system. An increase in high molecular weight bands corresponding to the ubiquitinated POI indicates successful PROTAC activity.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol quantifies the degradation of the target protein in a cellular context.
Experimental Workflow for DC50 and Dmax Determination
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Materials and Reagents:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC with this compound linker (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[4]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.001 to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4] Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with a primary antibody specific to the POI.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[4][9]
-
References
- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzyl-PEG3-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Benzyl-PEG3-acid is a discrete polyethylene (B3416737) glycol (PEG) linker that offers several advantages in ADC design. The PEG moiety enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[1][2] The terminal carboxylic acid provides a handle for conjugation to amine-containing payloads or for activation to react with lysine (B10760008) residues on the antibody surface. The benzyl (B1604629) group can influence the linker's stability and solubility characteristics.[3]
These application notes provide a comprehensive guide to utilizing this compound in the development of ADCs, including detailed protocols for conjugation, purification, characterization, and in vitro evaluation.
Key Advantages of this compound in ADC Development
-
Enhanced Hydrophilicity: The PEG3 component increases the water solubility of the ADC, which is particularly beneficial for hydrophobic drug payloads, helping to prevent aggregation and improve manufacturability.[1][4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.[1]
-
Defined Spacer Length: As a discrete PEG linker, this compound provides a uniform and defined distance between the antibody and the payload, which can be crucial for maintaining antibody binding affinity and optimizing the payload's cytotoxic activity upon release.[5]
-
Versatile Conjugation Chemistry: The terminal carboxylic acid allows for flexible conjugation strategies, primarily through the formation of stable amide bonds with amine-containing molecules.[6]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry and its subsequent conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Reverse-phase HPLC (RP-HPLC) system for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM. b. In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO. c. Add the EDC/NHS solution to the this compound solution. d. Incubate the reaction for 15-30 minutes at room temperature to generate the NHS-activated linker.
-
Conjugation to Amine-Payload: a. Dissolve the amine-containing payload in the Coupling Buffer. b. Add the activated this compound solution to the payload solution. A molar ratio of 3:1 (linker:payload) is recommended to drive the reaction to completion. c. Allow the reaction to proceed for 2 hours at room temperature with gentle stirring. d. Quench the reaction by adding the Quenching Solution and incubating for 15 minutes at room temperature.
-
Purification of Payload-Linker Conjugate: a. Purify the reaction mixture using RP-HPLC to separate the desired payload-linker conjugate from unreacted components. b. Lyophilize the collected fractions to obtain the purified payload-linker conjugate. c. Confirm the identity and purity of the product by LC-MS analysis.
Protocol 2: Conjugation of Payload-Linker to Antibody via Lysine Residues
This protocol details the conjugation of the purified payload-linker construct (with an activated carboxylic acid) to the surface-exposed lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.4
-
Purified Payload-Linker conjugate with a free carboxylic acid
-
EDC and Sulfo-NHS
-
Anhydrous DMSO
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation: a. Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Activation of Payload-Linker: a. Dissolve the purified Payload-Linker conjugate in anhydrous DMSO. b. In a separate tube, prepare a fresh solution of EDC (10 equivalents to the payload-linker) and Sulfo-NHS (10 equivalents to the payload-linker) in anhydrous DMSO. c. Add the EDC/Sulfo-NHS solution to the payload-linker solution and incubate for 15 minutes at room temperature.
-
Conjugation Reaction: a. Add the activated payload-linker solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity. A molar ratio of 5-10 fold excess of activated payload-linker to antibody is recommended. b. Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purification of the ADC: a. Purify the ADC from unconjugated payload-linker and other small molecules using a pre-packed SEC desalting column equilibrated with Storage Buffer.[] b. Collect the fractions containing the purified ADC.
Protocol 3: Characterization of the this compound ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to determine the DAR and the distribution of drug-loaded species.[8][9]
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV at 280 nm.
-
Analysis: The different DAR species (DAR=0, 2, 4, 6, 8 for cysteine-linked, or a broader distribution for lysine-linked) will be separated based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates).[]
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
3. Confirmation of Conjugation by Mass Spectrometry (MS)
Intact and reduced mass analysis by LC-MS can confirm the successful conjugation and determine the molecular weight of the ADC and its subunits.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[10][11][12][13]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. b. Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete medium. b. Add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated cells as a negative control. c. Incubate the plates for 72-96 hours.
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] b. Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Data Presentation
Table 1: Illustrative Physicochemical Characterization of a Trastuzumab-MMAE ADC with this compound Linker
| Parameter | ADC with this compound Linker | ADC with SMCC Linker (Control) |
| Average DAR (HIC) | 3.8 | 3.5 |
| Monomer Purity (SEC) | 98% | 95% |
| Aggregate Content (SEC) | < 2% | < 5% |
| Yield | 65% | 70% |
Note: This data is representative and intended for illustrative purposes only. Actual results may vary depending on the specific antibody, payload, and conjugation conditions.
Table 2: Illustrative In Vitro Cytotoxicity (IC50) of a Trastuzumab-MMAE ADC with this compound Linker
| Cell Line | Antigen Expression | IC50 (nM) - ADC with this compound | IC50 (nM) - ADC with SMCC Linker |
| SK-BR-3 | HER2+++ | 0.5 | 0.8 |
| BT-474 | HER2+++ | 0.8 | 1.2 |
| MDA-MB-231 | HER2- | > 1000 | > 1000 |
Note: This data is representative and intended for illustrative purposes only. Actual results may vary depending on the specific cell lines and assay conditions.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an ADC using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 3. youtube.com [youtube.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2023122587A2 - Tripeptide linkers and methods of use thereof - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Solid-Phase Synthesis of PROTACs Utilizing Benzyl-PEG3-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A standard PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1] The formation of a ternary complex, consisting of the POI, the PROTAC, and an E3 ligase, triggers the ubiquitination of the POI. This marking for degradation leads to the POI's subsequent elimination by the proteasome.[2]
The linker itself is a critical determinant of a PROTAC's efficacy. It influences the stability and geometry of the ternary complex and modulates the physicochemical properties of the entire molecule, such as its solubility and cell permeability.[2] Polyethylene glycol (PEG)-based linkers are frequently employed in PROTAC design to enhance aqueous solubility and improve pharmacokinetic profiles.[2][3]
Solid-Phase Synthesis of PROTACs
Solid-phase synthesis provides a streamlined and efficient methodology for the production of PROTACs. This technique simplifies purification processes and allows for the use of excess reagents to drive reactions to completion, facilitating the rapid assembly of diverse PROTAC libraries.[2] The general workflow involves the immobilization of one of the PROTAC components—either the E3 ligase ligand or the POI ligand—onto a solid support. This is followed by the sequential addition of the linker and the second ligand. The final PROTAC is then cleaved from the resin and purified.[2]
This document outlines a detailed protocol for the solid-phase synthesis of PROTACs using Benzyl-PEG3-acid as the linker.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides a representative protocol for the solid-phase synthesis of a PROTAC using this compound. The synthesis commences with the immobilization of an amine-functionalized E3 ligase ligand onto a solid support, followed by the coupling of the this compound linker and, finally, the attachment of the POI ligand.
Materials and Reagents
-
2-Chlorotrityl chloride resin
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
This compound
-
Hydroxy-functionalized POI ligand
-
Coupling agents: HATU, HOBt, HBTU
-
Bases: Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Trifluoroacetic acid (TFA) for cleavage
-
Scavengers: Triisopropylsilane (TIS), Water
-
HPLC grade solvents for purification: Acetonitrile, Water
Protocol 1: Immobilization of E3 Ligase Ligand
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Ligand Immobilization: To the swollen resin, add a solution of the amine-functionalized E3 ligase ligand (2 eq.) and DIPEA (4 eq.) in DCM.
-
Reaction: Shake the mixture at room temperature for 4 hours.
-
Capping: Add MeOH to cap any unreacted sites on the resin and shake for an additional 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: this compound Linker Coupling
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.
-
Linker Activation: In a separate flask, dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF and allow it to pre-activate for 15 minutes.
-
Linker Coupling: Add the pre-activated linker solution to the swollen resin.
-
Reaction: Shake the reaction mixture at room temperature for 16 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: POI Ligand Coupling
-
Resin Swelling: Swell the resin-bound linker in a suitable solvent like DMF.
-
POI Ligand Coupling: To the resin, add a solution of the hydroxy-functionalized POI ligand (3 eq.), a suitable coupling reagent like HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Product Precipitation: Filter the resin and precipitate the crude PROTAC by adding cold diethyl ether.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
Solid-Phase Synthesis Workflow
The following diagram outlines the key steps in the solid-phase synthesis of a PROTAC.
Caption: A flowchart detailing the solid-phase synthesis of a PROTAC molecule.
Data Presentation
The following tables present representative quantitative data for the solid-phase synthesis of a PROTAC using a PEG-based linker. The actual values may vary depending on the specific ligands and reaction conditions used.
Table 1: Synthesis and Purification Summary
| Step | Parameter | Typical Value | Method of Analysis |
| Synthesis | Overall Yield (crude) | 60-80% | Gravimetric |
| Purification | Yield (post-HPLC) | 1-10%[4] | Gravimetric |
| Final Product | Purity | >95%[4] | Analytical HPLC |
Table 2: PROTAC Characterization
| Parameter | Expected Value | Observed Value | Method of Analysis |
| Molecular Weight | Varies based on ligands | Conforms to expected mass | LC-MS |
| ¹H NMR | Conforms to structure | Conforms to structure | NMR Spectroscopy |
| HPLC Retention Time | Varies | Consistent peak | Analytical HPLC |
Conclusion
The solid-phase synthesis approach, particularly with the use of versatile linkers like this compound, offers a robust and efficient platform for the rapid generation of PROTAC libraries.[5] This methodology facilitates the systematic optimization of linker length and composition, which is crucial for developing highly potent and selective protein degraders.[4] The protocols and data presented herein provide a foundational guide for researchers in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying PROTACs: A Detailed Guide for HPLC Separation of Benzyl-PEG3-Acid Containing Constructs
For Immediate Release
[City, State] – [Date] – As the field of targeted protein degradation continues to advance, the synthesis and purification of high-quality PROTACs (Proteolysis Targeting Chimeras) are critical for accurate biological evaluation. This application note provides a detailed protocol for the purification of PROTACs containing a Benzyl-PEG3-acid linker using preparative High-Performance Liquid Chromatography (HPLC), a crucial step to ensure the purity and homogeneity of these complex molecules. This guide is intended for researchers, scientists, and drug development professionals working to develop novel protein degraders.
Introduction to PROTAC Purification
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the PROTAC's efficacy, solubility, and cell permeability. PEG (polyethylene glycol) linkers, such as the this compound linker, are frequently incorporated to enhance the physicochemical properties of PROTACs.[1][2][3][4]
However, the synthesis of PROTACs often results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, a robust purification method is essential to isolate the pure PROTAC for downstream applications.[5][6] Reverse-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of PROTACs due to its high resolution and applicability to a broad range of molecular polarities.[7][8]
This application note details a preparative RP-HPLC method for the purification of a model PROTAC containing a this compound linker, providing a reproducible protocol and expected outcomes.
Experimental Workflow
The overall workflow for the synthesis and purification of a PROTAC containing a this compound linker is depicted below. This process typically involves the synthesis of the crude PROTAC, followed by an initial purification step such as flash chromatography, and a final polishing step using preparative HPLC.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzyl-PEG3-acid Conjugation Reactions
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in Benzyl-PEG3-acid conjugation reactions. The protocols and advice are centered on the widely used carbodiimide (B86325) chemistry involving EDC and NHS to couple the terminal carboxylic acid of the PEG linker to a primary amine on a target molecule (e.g., protein, peptide, or amine-modified nanoparticle).
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is very low or non-existent. What are the most common causes?
Low yield in EDC/NHS-mediated conjugation is a frequent issue that can typically be traced to one of five key areas:
-
Inactive Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) are highly sensitive to moisture. Improper storage or handling can lead to hydrolysis and inactivation, rendering them unable to facilitate the conjugation.
-
Suboptimal Reaction pH: The two main steps of the reaction—carboxyl activation and amine coupling—have different optimal pH ranges. A single-buffer system may compromise the efficiency of one or both steps.[1][2]
-
Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction, quenching the reagents or competing with the target molecule.[3]
-
Hydrolysis of Intermediates: The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous environments.[4] Delays between steps or prolonged reaction times at suboptimal pH can significantly reduce the concentration of the active ester available for coupling.
-
Issues with the Target Molecule: The target primary amine on your biomolecule may be sterically hindered or inaccessible. Additionally, the biomolecule could precipitate out of solution when reagents are added or the pH is changed.[5]
Q2: What are the optimal reaction conditions (pH, buffers) for this conjugation?
A two-step protocol is highly recommended to maximize yield by providing the optimal pH for each stage of the reaction.[4][6]
-
Activation Step (Carboxyl Activation):
-
Coupling Step (Amine Reaction):
Q3: How can I be sure my EDC and NHS reagents are active?
EDC and NHS are moisture-sensitive. To ensure their activity:
-
Purchase high-quality reagents and store them at -20°C in a desiccator.
-
Before use, always allow the reagent vials to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.[6]
-
Prepare EDC and NHS solutions immediately before use. Do not store them in solution, especially in aqueous buffers.
Q4: What molar ratios of this compound, EDC, and NHS should I use?
The optimal molar ratio depends on the concentration of available carboxyl and amine groups and should be empirically determined. However, a good starting point is to use a molar excess of the activation reagents relative to the carboxyl groups on the this compound.
| Reagent | Recommended Molar Excess (relative to carboxyl groups) | Notes |
| EDC | 2 - 10 fold | A higher excess can sometimes lead to precipitation of proteins.[5][6] |
| NHS/Sulfo-NHS | 2 - 5 fold | Adding NHS or its water-soluble analog, Sulfo-NHS, stabilizes the active intermediate, increasing efficiency.[6] Using a slight excess of NHS over EDC can be beneficial.[8] |
Q5: My protein is precipitating during the reaction. What can I do?
Precipitation can significantly reduce yield.[5] Consider the following solutions:
-
Reduce EDC Concentration: Using a very large molar excess of EDC can sometimes cause proteins to precipitate. Try reducing the concentration to the lower end of the recommended range.[6]
-
Check Buffer Compatibility: Ensure your protein is soluble and stable in the chosen activation and coupling buffers. Perform a buffer exchange into the appropriate buffer before starting the reaction.
-
Solubility of the PEG-Linker: While this compound is generally soluble, ensure it is fully dissolved in an appropriate solvent (like DMSO or DMF) before adding it to the aqueous reaction buffer.
Q6: How do I quench the reaction, and is it necessary?
Quenching stops the reaction by consuming unreacted NHS esters or EDC. This can be important for preventing modification of a second molecule in subsequent steps or for controlling the reaction endpoint.
-
To Quench Unreacted NHS Esters: Add a primary amine-containing reagent like hydroxylamine, Tris, glycine, or ethanolamine (B43304) to a final concentration of 10-50 mM.[1][6] Note that these will add a small molecule to any remaining active sites.
-
To Quench Unreacted EDC: Add a thiol-containing compound like 2-mercaptoethanol (B42355) to a final concentration of ~20 mM.[6] This is typically done after the activation step and before adding the amine-containing molecule if purification is not performed between steps.
Q7: What is the best way to purify my final conjugate?
The choice of purification method depends on the size and properties of your target molecule. The goal is to separate the larger PEGylated conjugate from the smaller, unreacted this compound, excess reagents, and reaction byproducts.
| Purification Method | Principle | Best For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) / Desalting | Separation by size. | Conjugating to large molecules like proteins or antibodies (>20 kDa).[] | Fast, efficient removal of small molecules.[] | Resolution may be low for separating different degrees of PEGylation (mono-, di-, etc.).[10] |
| Dialysis / Ultrafiltration | Separation by molecular weight cutoff (MWCO). | Conjugating to large molecules. | Simple, good for buffer exchange.[10] | Slow, may not completely remove all unreacted linker.[10] |
| Ion Exchange Chromatography (IEX) | Separation by charge. | Separating species with different surface charges. | Can separate positional isomers and species with different degrees of PEGylation.[][11] | PEG chains can shield charges, potentially reducing separation efficiency.[] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity. | Purifying smaller conjugates like peptides. | High resolution. | May denature sensitive proteins. |
Q8: How can I analyze the reaction to confirm conjugation?
Several methods can confirm a successful conjugation:
-
SDS-PAGE: For protein conjugations, the addition of each PEG linker will cause a noticeable increase in the apparent molecular weight, resulting in a band shift upwards on the gel.[12]
-
HPLC (SEC): Analysis of the reaction mixture by size-exclusion chromatography will show a new peak eluting earlier than the unconjugated molecule, corresponding to the larger, PEGylated product.[13] This can be used to monitor reaction progress.[14][15]
-
Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-MS will show an increase in mass corresponding to the addition of one or more this compound moieties.[13]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol optimizes yield by performing the activation and coupling steps in their respective ideal buffers.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody in PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4[6]
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
Quenching Solution (Optional): 1 M Hydroxylamine, pH 8.5
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.
-
Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMSO immediately before use.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Prepare the protein at a concentration of 1-5 mg/mL in Activation Buffer. If the protein is in a different buffer (like PBS), perform a buffer exchange into the Activation Buffer using a desalting column.
-
-
Step 1: Activation of this compound
-
Add the desired amount of this compound stock solution to the protein solution. (A 10-fold molar excess of PEG-acid over protein is a common starting point).
-
Add EDC stock solution to achieve a final concentration that is a 5-fold molar excess relative to the this compound.
-
Add Sulfo-NHS stock solution to achieve a final concentration that is a 5-fold molar excess relative to the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Crucial for Two-Step Method):
-
Immediately remove the excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer.
-
This is most efficiently done using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step simultaneously raises the pH for the coupling reaction.
-
-
Step 2: Coupling to the Amine-Containing Protein
-
The eluate from the desalting column now contains the NHS-activated this compound-Protein intermediate in the correct coupling buffer.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
-
Final Purification:
-
Purify the final conjugate from unreacted PEG linker and byproducts using an appropriate method such as Size-Exclusion Chromatography (SEC).[]
-
Protocol 2: Analysis of Conjugation by SDS-PAGE
A simple method to visualize the results of a protein conjugation reaction.
Procedure:
-
Collect small aliquots from your reaction at different time points (e.g., T=0, T=1hr, T=2hr) and a sample of the final purified product.
-
Mix the samples with an appropriate volume of SDS-PAGE loading buffer (containing a reducing agent like DTT or BME if desired).
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) alongside an unconjugated protein control and a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Interpretation: A successful conjugation will show a new, higher molecular weight band (or a smear) for the PEGylated protein compared to the unconjugated protein control.[12] The intensity of this new band relative to the starting material can give a qualitative estimate of the reaction efficiency.
Visualizations
// Edges Reactants -> Activation [lhead=cluster_activation]; Reagents -> Activation; Activation -> Intermediate [label="Fast"]; Intermediate -> BufferEx [label="Critical Step!"]; BufferEx -> Coupling; Coupling -> Quench; Quench -> Purify; Purify -> Product; } end_dot Caption: Workflow for a two-step this compound conjugation.
// Nodes Start [label="Start: Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Questions Q_Reagents [label="Are EDC/NHS reagents active?\n(Fresh? Stored properly?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_pH [label="Is the pH optimal for each step?\n(Two-step protocol used?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Buffer [label="Is the buffer appropriate?\n(No competing amines/carboxyls?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Ratios [label="Are molar ratios optimized?\n(Sufficient excess of EDC/NHS?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Purification [label="Is purification method appropriate?\n(Losing product during workup?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions S_Reagents [label="Use fresh reagents.\nEquilibrate to RT before opening.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_pH [label="Use two-step protocol:\nActivation: pH 4.5-6.0 (MES)\nCoupling: pH 7.2-8.5 (PBS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Buffer [label="Use recommended buffers:\nMES for activation\nPBS or Borate for coupling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Ratios [label="Perform titration experiment.\nStart with 5-10x excess of EDC/NHS.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Purification [label="Use SEC for large proteins.\nCheck MWCO for dialysis.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Q_Reagents; Q_Reagents -> S_Reagents [label="No"]; Q_Reagents -> Q_pH [label="Yes"];
Q_pH -> S_pH [label="No"]; Q_pH -> Q_Buffer [label="Yes"];
Q_Buffer -> S_Buffer [label="No"]; Q_Buffer -> Q_Ratios [label="Yes"];
Q_Ratios -> S_Ratios [label="No"]; Q_Ratios -> Q_Purification [label="Yes"];
Q_Purification -> S_Purification [label="No"]; } end_dot Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing PROTAC Solubility with Benzyl-PEG3-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using Benzyl-PEG3-acid.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during experiments involving PROTACs with low solubility and the use of this compound as a linker component.
| Issue | Potential Cause | Recommended Solution |
| PROTAC precipitates out of solution upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media). | High lipophilicity and molecular weight of the PROTAC lead to poor aqueous solubility. The solvent shift from DMSO to an aqueous environment causes precipitation.[1][] | 1. Optimize Solvent Concentration: Keep the final DMSO concentration in the assay below 0.5%, ideally below 0.1%.[1] 2. Use Co-solvents: Prepare the working solution by first mixing the DMSO stock with a co-solvent like PEG300 before adding the aqueous buffer.[1] 3. Employ Sonication: Use an ultrasonic bath for 5-15 minutes to aid in the dissolution of the PROTAC after dilution.[1] 4. Gentle Heating: Warm the solution to 37°C for 5-10 minutes to help dissolve the compound.[1] |
| Inconsistent or irreproducible results in cellular assays. | Poor solubility leading to variable concentrations of the active PROTAC in the assay.[] Aggregation of the PROTAC can also lead to non-specific effects. | 1. Confirm Solubility in Media: Perform a kinetic solubility assay in the specific cell culture medium being used. 2. Incorporate this compound: If not already included, synthesizing the PROTAC with a hydrophilic linker like this compound can significantly improve aqueous solubility.[3][4] 3. Filter Sterilize: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any aggregates before adding to cells. |
| Low cellular permeability despite improved solubility with this compound. | The increased hydrophilicity from the PEG linker may reduce passive diffusion across the cell membrane.[5] | 1. Balance Hydrophilicity and Lipophilicity: Consider synthesizing analogs with a shorter PEG chain or by incorporating a more lipophilic moiety alongside the PEG linker.[5] 2. Permeability Assays: Conduct a Caco-2 permeability assay to quantitatively assess cell entry.[5] |
| Difficulty in synthesizing the PROTAC with the this compound linker. | Inefficient amide bond formation between the carboxylic acid of the linker and an amine on the warhead or E3 ligase ligand. | 1. Use Appropriate Coupling Agents: Employ standard peptide coupling reagents such as HATU or EDC to facilitate the amide bond formation.[6] 2. Protecting Group Strategy: The benzyl (B1604629) group on this compound acts as a protecting group for the amine and can be removed via hydrogenolysis if a free amine is required for subsequent reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: How does incorporating a this compound linker improve the solubility of my PROTAC?
A1: PROTACs are often large, complex molecules with high lipophilicity, which contributes to their poor solubility in aqueous solutions.[] Polyethylene glycol (PEG) linkers, like this compound, are hydrophilic due to the repeating ethylene (B1197577) glycol units.[3][4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with water and thereby increasing its aqueous solubility.[3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure for my PROTAC?
A2: Kinetic solubility is measured by precipitating a compound from a DMSO stock solution into an aqueous buffer and measuring the concentration of the compound that remains in solution. This is often preferred in early drug discovery for high-throughput screening.[7][8] Thermodynamic solubility is the equilibrium solubility of a compound in its most stable solid form and is determined by equilibrating the solid compound in a buffer over a longer period.[7][8] For initial troubleshooting of precipitation in assays, a kinetic solubility assay is highly relevant.
Q3: Will the addition of a PEG linker like this compound negatively impact the degradation activity of my PROTAC?
A3: Not necessarily. The linker plays a crucial role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4] The flexibility and length of the PEG linker can be advantageous in allowing the PROTAC to adopt an optimal conformation for this complex formation.[4] However, the linker length is a critical parameter that often needs to be optimized for each specific target and E3 ligase pair.[5]
Q4: Can I use co-solvents other than PEG300 to improve the solubility of my PROTAC for in vitro experiments?
A4: Yes, other co-solvents and formulation strategies can be employed. For example, a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80 has been used to improve the solubility of challenging compounds.[1] However, it is crucial to test the tolerance of your specific cell line to any co-solvents used, as they can have cytotoxic effects.
Quantitative Data on the Impact of PEG Linkers
The incorporation of PEG linkers generally improves the physicochemical properties of PROTACs, leading to better solubility and a more favorable profile for biological studies. While specific data for this compound is not widely published in a comparative format, the following table provides representative data illustrating the expected trends when modifying a PROTAC with a PEG linker.
Table 1: Illustrative Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Aqueous Solubility (µM) |
| PROTAC-Alkyl | Alkyl Chain | ~850 | 5.8 | 150 | < 1 |
| PROTAC-PEG3 | PEG3 | ~950 | 4.5 | 180 | 10 - 50 |
| PROTAC-PEG-Pip | PEG with Piperazine | ~1000 | 4.2 | 200 | > 100 |
Note: This data is compiled from general trends observed in the literature and is intended for illustrative purposes.[9][10] Actual values will vary depending on the specific warhead and E3 ligase ligand.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker
-
Plate reader (UV-Vis or other suitable detection method)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the absorbance or another relevant property of the solutions in a plate reader. The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp drop in absorbance) is considered the kinetic solubility.[8]
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol provides a step-by-step guide for assessing the degradation of a target protein in cells treated with a PROTAC.[11]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound
-
Cell culture medium and reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 30 minutes.[11]
-
Protein Quantification: Harvest the cell lysates and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli sample buffer. Denature the samples by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[1]
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[1]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTAC Solubility.
Caption: Logic of Improving PROTAC Solubility with PEG Linkers.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Common side reactions with Benzyl-PEG3-acid and EDC coupling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Benzyl-PEG3-acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions involving this compound?
A1: A two-step pH process is recommended for the best results. The activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] Following this activation, the coupling of the resulting NHS-ester to a primary amine is most effective at a pH of 7.2 to 8.5.[1] This higher pH helps to deprotonate the primary amine, which increases its nucleophilicity and promotes a more efficient reaction.
Q2: What are the best buffers to use for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.[2][3]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[4][5]
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer are good options.[4][5] Avoid using buffers such as Tris or glycine (B1666218), as they contain primary amines that will interfere with the coupling chemistry.[2][6]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.[5]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[5] It is highly recommended to prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.[5][7] For frequent use, consider aliquoting the reagents into smaller, single-use vials.[5]
Q4: What are the recommended molar ratios of this compound, EDC, and NHS?
A4: A molar excess of both EDC and NHS over the this compound is generally recommended to ensure efficient activation. Common starting points are a 2- to 5-fold molar excess of EDC and NHS relative to the carboxylic acid.[4][8] However, the optimal ratios may need to be determined empirically for your specific application.
Q5: How can I stop (quench) the coupling reaction?
A5: Quenching the reaction is important to deactivate any remaining reactive NHS-esters. Common quenching reagents include:
-
Hydroxylamine: Can be added to a final concentration of 10-50 mM.[1][5]
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM.[5]
-
2-Mercaptoethanol: Can be used to quench the EDC activation reaction specifically.[9]
Troubleshooting Guide
This section addresses common problems encountered during the EDC coupling of this compound.
Issue 1: Low or No Product Yield
This is one of the most frequent issues in EDC/NHS chemistry. The underlying cause can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a two-step pH procedure as described in FAQ #1.[5] |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[5] Ensure they have been stored properly and prepare solutions fresh for each use.[5][7] |
| Presence of Competing Nucleophiles | Ensure your buffers do not contain primary amines (e.g., Tris, glycine).[2][6] |
| Hydrolysis of Intermediates | The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions.[10][11] Minimize reaction times and work efficiently. |
| Insufficient Molar Ratios | Optimize the molar excess of EDC and NHS. A 2- to 5-fold excess is a good starting point.[8] |
Issue 2: Formation of Side Products
The most common side reaction is the formation of an N-acylurea byproduct, which is unreactive and can complicate purification.
| Side Reaction | Mitigation Strategy |
| N-acylurea Formation | This occurs when the active O-acylisourea intermediate rearranges.[12][13] Using NHS or Sulfo-NHS helps to stabilize the intermediate as an NHS-ester, reducing the likelihood of this rearrangement.[10][14] Lowering the reaction temperature may also suppress the formation of N-acylurea.[15] |
| Hydrolysis | The O-acylisourea intermediate is unstable in water and can hydrolyze back to the starting carboxylic acid.[10][14] The addition of NHS creates a more stable NHS-ester, which is more resistant to hydrolysis.[14] |
| Polymerization/Cross-linking | If your target molecule also contains carboxyl groups, a two-step protocol is highly recommended to prevent unwanted polymerization.[16] |
Quantitative Data on Side Reactions
Experimental Protocols
General Two-Step Protocol for Coupling this compound to an Amine-Containing Molecule
This protocol is a general guideline and may require optimization for your specific application.
1. Reagent Preparation:
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0.[5]
-
Coupling Buffer: 100 mM Phosphate Buffer or PBS, pH 7.2-7.5.[2]
-
Prepare stock solutions of this compound in an appropriate organic solvent like DMSO or DMF.[2][3]
-
Prepare your amine-containing molecule in the Coupling Buffer.
-
Allow EDC and NHS to equilibrate to room temperature before opening the vials.[5] Prepare solutions of EDC and NHS in Activation Buffer immediately before use.[5]
2. Activation of this compound:
-
In a reaction vessel, combine the this compound with a 2-5 molar excess of EDC and NHS in the Activation Buffer.[8]
-
Incubate for 15-30 minutes at room temperature.[8]
3. Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to your amine-containing molecule in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.[2]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
4. Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl or glycine to a final concentration of 20-50 mM) to stop the reaction.[5]
-
Incubate for 15-30 minutes at room temperature.[8]
5. Purification of the Conjugate:
-
Remove excess reagents and byproducts by methods such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][18]
6. Characterization:
-
Analyze the purified conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.[8][19]
Visualizations
EDC/NHS Coupling Mechanism
Caption: Intended reaction pathway for EDC/NHS coupling.
Common Side Reactions in EDC Coupling
Caption: Major side reaction pathways in EDC coupling.
Troubleshooting Workflow for Low Yield
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
Overcoming steric hindrance in Benzyl-PEG3-acid PROTAC synthesis
Welcome to the technical support center for Benzyl-PEG3-acid PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A1: this compound is a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a benzyl (B1604629) group, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. The PEG linker offers several advantages, including increased hydrophilicity and solubility of the final PROTAC molecule.[1][2] The flexible nature of the PEG chain can also be beneficial for the formation of a stable ternary complex between the target protein and the E3 ligase.[1] The benzyl group serves as a protective group for the secondary amine and can be removed via hydrogenolysis.[2] The terminal carboxylic acid allows for coupling with an amine-containing ligand for the target protein or the E3 ligase.[2]
Q2: What is steric hindrance and how does it affect the synthesis of my this compound PROTAC?
A2: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reacting site hinders a chemical reaction. In the context of this compound PROTAC synthesis, steric hindrance can occur during the amide bond formation between the carboxylic acid of the linker and a bulky or sterically congested amine on the protein of interest (POI) ligand or the E3 ligase ligand. This can lead to slow reaction rates, low yields, or even complete failure of the coupling reaction.[3][4][]
Q3: I am observing very low yield in my amide coupling reaction between this compound and a sterically hindered amine. What are the likely causes?
A3: Low yields in amide coupling reactions involving sterically hindered substrates are a common issue.[3][4] Several factors could be contributing to this problem:
-
Ineffective Coupling Reagent: Standard coupling reagents like DCC or EDC may not be potent enough to overcome the steric barrier.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome of the coupling reaction.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.[6] For instance, the use of excess uronium-based coupling reagents can sometimes lead to guanidinylation of the amine.[6][7]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Amide Coupling with a Sterically Hindered Amine
This is one of the most frequent challenges encountered. If you are experiencing low to no yield, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Coupling Yield
Caption: Troubleshooting workflow for low yield in amide coupling.
Detailed Methodologies & Data
If your standard coupling protocol fails, consider switching to a more robust method. Below is a comparison of coupling reagents known to be effective for sterically hindered substrates.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation
| Coupling Reagent | Class | Key Advantages for Hindered Coupling | Reported Yield Improvement |
| HATU | Aminium Salt | Highly reactive, less epimerization.[8] | Often significantly higher than DCC/EDC. |
| HBTU/TBTU | Aminium Salt | Efficient and widely used.[8][9] | Good for many standard "difficult" couplings.[7] |
| COMU | Uronium Salt | High coupling efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts).[9] | Can exceed HATU in some cases.[9] |
| BTFFH | Fluorouronium Salt | In situ formation of highly reactive acyl fluorides, which are less sterically demanding.[3] | A study reported a yield of 91% for a hindered coupling where another method gave only 8%.[3] |
Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling
This protocol is adapted from a method shown to be effective for sterically hindered substrates.[3][4]
-
Reagents and Materials:
-
This compound
-
Sterically hindered amine
-
BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Microwave reactor (optional, for elevated temperatures)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add BTFFH (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.
-
Add the sterically hindered amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C. For very challenging substrates, heating to 80 °C in a microwave reactor may be beneficial.[3]
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Problem 2: Poor Solubility of the PROTAC Precursors or Final Product
The PEG linker in this compound is intended to improve solubility, but issues can still arise, especially with very hydrophobic POI or E3 ligase ligands.
Troubleshooting Steps:
-
Solvent Selection: Experiment with a range of solvents for your reaction and purification. A mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like DCM) can sometimes improve solubility.
-
Alternative Linker Strategies: If solubility remains a significant hurdle, consider alternative linker designs.
-
Longer PEG Chains: Using a linker with more PEG units (e.g., PEG4, PEG5) can further enhance hydrophilicity.
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can sometimes improve cell permeability and other physicochemical properties, although this may impact stability.[10][11][12]
-
Signaling Pathway: PROTAC Mechanism of Action
To understand the importance of successful synthesis, it's crucial to remember the downstream biological pathway that the PROTAC will initiate.
Caption: PROTAC-mediated protein degradation pathway.
This guide provides a starting point for troubleshooting common issues in this compound PROTAC synthesis. For more complex challenges, consulting the primary literature for specific examples with similar molecular scaffolds is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzyl Group Removal
Welcome to the technical support center for benzyl (B1604629) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the removal of benzyl (Bn) protecting groups from alcohols, amines, and other functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzyl group?
The primary methods for benzyl group cleavage are catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage.[1][2] Catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas (H₂) is the most prevalent method.[3][4] Alternatives like catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid, are also common and can be milder.[5][6] Strong acids such as trifluoroacetic acid (TFA) or boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions.[1][2] Oxidative methods, for instance using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are suitable for substrates that are sensitive to reductive or acidic conditions.[1][2]
Q2: My catalytic hydrogenation reaction is slow, incomplete, or has stalled. What are the likely causes?
Several factors can lead to a sluggish or failed hydrogenolysis reaction:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups, especially those containing sulfur (e.g., thiols, thioethers) or certain nitrogen heterocycles.[3][7] The amine product of N-debenzylation can also inhibit the catalyst.[5][8] The catalyst might also be old or of poor quality.[5][9]
-
Insufficient Hydrogen or Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface, thereby slowing the reaction.[5]
-
Poor Solubility: If the substrate is not well-dissolved in the chosen solvent, the reaction rate will be limited.[3]
-
Steric Hindrance: A sterically hindered benzyl group may have difficult access to the catalyst's surface.[1][10]
Q3: How can I selectively remove a benzyl group in the presence of other reducible functional groups?
Achieving selectivity can be challenging as catalytic hydrogenation can also reduce groups like alkenes, alkynes, nitro groups, and other protecting groups (e.g., Cbz).[1] Here are some strategies:
-
Catalytic Transfer Hydrogenation (CTH): This method is often milder than using H₂ gas and can offer better chemoselectivity.[5]
-
Catalyst Poisoning: Introducing a controlled amount of a catalyst poison, such as pyridine (B92270) or ethylenediamine, can selectively inhibit the hydrogenolysis of benzyl ethers while allowing the reduction of other functional groups.[11][12]
-
Alternative Deprotection Methods: If selectivity with hydrogenation is not achievable, consider acid-catalyzed or oxidative cleavage, provided your substrate is compatible with these conditions.[1]
Q4: What are the common byproducts in a benzyl deprotection reaction?
The primary byproduct of catalytic hydrogenolysis is toluene, which is generally easy to remove.[1] In cases of over-reduction, especially with aromatic substrates, saturation of the aromatic rings can occur.[13] Acid-catalyzed cleavage can lead to Friedel-Crafts alkylation byproducts where the benzyl cation alkylates other electron-rich aromatic rings.[1]
Troubleshooting Guides
Problem 1: Incomplete or Slow Catalytic Hydrogenation
This is a frequent issue that can often be resolved by systematically evaluating and adjusting the reaction parameters.
Troubleshooting Flowchart for Incomplete Hydrogenation
Caption: Troubleshooting workflow for incomplete hydrogenation.
Possible Causes & Solutions:
-
Cause: Insufficient catalyst loading.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[10]
-
-
Cause: Poor mass transfer of hydrogen.[5]
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. Increase the hydrogen pressure.[10]
-
-
Cause: Steric hindrance.[1][10]
-
Solution: Increase the reaction temperature and/or hydrogen pressure.[10]
-
-
Cause: Inappropriate solvent.[1]
-
Solution: Switch to a more effective solvent. For Pd/C catalyzed hydrogenolysis, the rate often follows the trend: Toluene < MeOH < EtOH << AcOH < THF.[1]
-
Problem 2: Suspected Catalyst Poisoning
Catalyst poisoning is a major cause of reaction failure, especially with sulfur-containing substrates or when the product is a basic amine.[3][8]
Troubleshooting Flowchart for Catalyst Poisoning
Caption: Troubleshooting steps for suspected catalyst poisoning.
Possible Causes & Solutions:
-
Cause: Sulfur-containing functional groups in the substrate.[3]
-
Solution: Palladium catalysts are generally not suitable. Consider alternative deprotection methods like acid-catalyzed or oxidative cleavage.[1]
-
-
Cause: Impurities in the starting material or solvent.
-
Solution: Purify the starting material and use high-purity solvents.
-
Problem 3: Unwanted Side Reactions (Lack of Selectivity)
This is a common issue when other reducible functional groups are present in the molecule.
Possible Causes & Solutions:
-
Cause: Overly active catalyst or harsh conditions leading to the reduction of other functional groups.[5]
-
Solution:
-
Use a milder hydrogen source: Switch from H₂ gas to a transfer hydrogenation reagent like ammonium formate or 1,4-cyclohexadiene.[2][3]
-
Careful reaction monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.[5]
-
Catalyst choice: The choice of catalyst can influence selectivity.[10] Sometimes, a less active catalyst may be more selective.
-
Solvent effects: The solvent can influence the selectivity of the catalyst.[13]
-
-
Data Presentation: Comparison of Debenzylation Methods
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or higher pressure) | MeOH, EtOH, or EtOAc, room temp. | High yield, clean reaction, byproduct (toluene) is volatile.[1] | Not compatible with reducible groups (alkenes, alkynes, nitro), risk of catalyst poisoning.[1][3] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate or Formic Acid | MeOH or EtOH, reflux.[5][6] | Milder than H₂ gas, can be more selective, avoids pressurized H₂.[1][5] | May require higher temperatures, donor can introduce impurities. |
| Acid-Catalyzed Cleavage | BCl₃, BBr₃, or TFA | CH₂Cl₂, often at low temperatures (-78 °C to rt).[1] | Effective for substrates sensitive to reduction.[1] | Requires strongly acidic conditions, not suitable for acid-labile molecules, risk of Friedel-Crafts side reactions.[1] |
| Oxidative Cleavage | DDQ or Ceric Ammonium Nitrate (CAN) | CH₂Cl₂/H₂O, room temp. | Good for substrates intolerant to reductive or acidic conditions.[1] | Not compatible with other oxidizable functional groups.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using H₂/Pd-C
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.[5] Add 10% Pd/C (5-10 mol% Pd).[5]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure).[15] Repeat this evacuation-backfill cycle 3-5 times.[5]
-
Reaction: Stir the mixture vigorously at room temperature.[5] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[5] Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., chromatography, recrystallization).[5]
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation using Ammonium Formate
-
Preparation: Dissolve the N-benzyl protected substrate (1.0 eq) in methanol. Add 10% Pd/C (10-20 mol% Pd).[5]
-
Reaction: Add ammonium formate (3-5 eq) in portions to the mixture.[5] Heat the reaction to reflux. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®.[5] Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the residue as required.[5]
Protocol 3: General Procedure for Acid-Catalyzed Cleavage using BCl₃
-
Preparation: Dissolve the benzyl ether (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon). If the substrate is prone to Friedel-Crafts alkylation, add a cation scavenger like pentamethylbenzene (B147382) (2-3 eq).[1]
-
Reaction: Cool the solution to -78 °C. Add a 1M solution of BCl₃ in CH₂Cl₂ (1.1-1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃.
-
Isolation: Separate the layers and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash chromatography.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for a catalytic hydrogenation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
How to avoid aggregation of Benzyl-PEG3-acid conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the aggregation of Benzyl-PEG3-acid conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional crosslinker. It contains a carboxylic acid group that can be conjugated to primary amines on biomolecules (like proteins or peptides) using standard chemistries such as the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) reaction. The molecule also features a three-unit polyethylene (B3416737) glycol (PEG) chain, which is intended to increase the hydrophilicity and solubility of the resulting conjugate.[1][2] The benzyl (B1604629) group serves as a protecting group for a hydroxyl functionality.
Q2: What are the primary causes of aggregation when using this compound?
Aggregation of this compound conjugates is often multifactorial, stemming from both the properties of the linker and the reaction conditions. The primary causes include:
-
Hydrophobicity of the Benzyl Group: The benzyl group is inherently hydrophobic.[3] When conjugated to a biomolecule, it can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions that cause aggregation. This effect can be more pronounced if the biomolecule itself has exposed hydrophobic patches.
-
Insufficient Length of the PEG Chain: The PEG3 linker is relatively short. Longer PEG chains (e.g., PEG12, PEG24, or larger) are generally more effective at providing a protective hydrophilic shield around the biomolecule, which can prevent aggregation.[4][5] The short PEG3 chain may not offer sufficient steric hindrance to prevent intermolecular interactions.
-
Suboptimal Reaction Conditions: The conjugation reaction conditions play a critical role in maintaining the stability of the biomolecule. Factors such as pH near the isoelectric point (pI) of the protein, high concentrations of reactants, and inappropriate buffer composition can all promote aggregation.
-
Properties of the Conjugated Molecule: The inherent stability and solubility of the protein or peptide being conjugated are crucial. Molecules that are already prone to aggregation will likely see this issue exacerbated by the addition of a hydrophobic moiety.
Q3: How does the choice of buffer affect aggregation?
The buffer system is critical for a successful conjugation reaction and for minimizing aggregation. Here are some key considerations:
-
pH: For EDC/NHS chemistry, a two-step pH process is often recommended. The activation of the carboxylic acid on this compound with EDC and NHS is most efficient at a slightly acidic pH (e.g., 4.5-6.0) in a buffer like MES (2-(N-morpholino)ethanesulfonic acid).[6][7] The subsequent reaction with the amine-containing biomolecule is more efficient at a pH of 7.2-8.5 in a buffer like phosphate-buffered saline (PBS).[6] Working at a pH far from the pI of your protein can also help maintain its solubility.
-
Buffer Components: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the desired reaction, reducing conjugation efficiency and potentially leading to unwanted side products.[8]
Q4: Can co-solvents be used to improve the solubility of this compound?
Yes, using a water-miscible organic co-solvent can be beneficial, especially for dissolving the hydrophobic this compound linker. Solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used to prepare a concentrated stock solution of the linker before adding it to the aqueous reaction buffer.[9] It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%) to avoid denaturation of the protein.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with the aggregation of this compound conjugates.
Problem 1: Precipitate Forms Immediately Upon Adding this compound
| Potential Cause | Recommended Solution |
| Poor Solubility of this compound | Prepare a concentrated stock solution of this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF. Add this stock solution dropwise to the vigorously stirring protein solution to avoid localized high concentrations.[9] |
| High Reactant Concentrations | Reduce the concentration of the protein and/or the this compound. High concentrations increase the likelihood of intermolecular interactions. |
| Incompatible Buffer | Ensure the reaction buffer does not contain components that could cause precipitation of the linker or the protein. |
Problem 2: Aggregation Occurs During the Conjugation Reaction
| Potential Cause | Recommended Solution |
| Suboptimal pH | If using a one-step reaction, ensure the pH is a compromise that maintains protein stability while allowing the reaction to proceed. For a two-step reaction, confirm the pH for both the activation and coupling steps are optimal.[6] |
| Hydrophobic Interactions | Include additives in the reaction buffer to suppress aggregation. Options include non-ionic surfactants (e.g., 0.01-0.05% Tween-20 or Polysorbate 80), sugars (e.g., 5-10% sucrose (B13894) or trehalose), or certain amino acids (e.g., 50-100 mM arginine). |
| Reaction Temperature | Perform the reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate but can also reduce the rate of aggregation. |
| Inefficient Stirring | Ensure gentle and consistent mixing throughout the reaction to maintain a homogenous solution. |
Problem 3: Purified Conjugate Aggregates Over Time
| Potential Cause | Recommended Solution |
| Residual Hydrophobicity | The final conjugate may still be prone to aggregation due to the exposed benzyl groups. Optimize the final formulation buffer to include stabilizing excipients as mentioned above (surfactants, sugars, amino acids). |
| Incomplete Removal of Unreacted Reagents | Ensure that all unreacted this compound and coupling reagents are removed during purification, as they can contribute to instability. Size exclusion chromatography (SEC) is often effective for this. |
| Storage Conditions | Store the purified conjugate at a low concentration if possible. For long-term storage, consider flash-freezing in a cryoprotectant-containing buffer and storing at -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is designed to minimize protein cross-linking by activating the this compound separately before adding it to the protein.
Materials:
-
Protein of interest in an amine- and carboxyl-free buffer (e.g., MES or PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column for buffer exchange/purification
Procedure:
-
Protein Preparation: If your protein is not in an appropriate buffer, perform a buffer exchange into the Coupling Buffer and adjust the concentration (e.g., 1-5 mg/mL).
-
This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Activation of this compound:
-
In a separate tube, add a 5- to 10-fold molar excess of this compound over the protein to the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS-esters. Incubate for 30 minutes.
-
Purification: Remove excess reagents and purify the conjugate using a desalting column or size exclusion chromatography equilibrated with your desired storage buffer.
Protocol 2: Analysis of Conjugate Aggregation by Size Exclusion Chromatography (SEC)
SEC is a common method to quantify the amount of monomeric, dimeric, and high-molecular-weight aggregates in a conjugate sample.
Materials:
-
Purified this compound conjugate
-
SEC column suitable for the molecular weight of your protein
-
HPLC system with a UV detector
-
Mobile Phase: A buffer that maintains the stability of your conjugate (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare your conjugate sample at a known concentration in the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of your sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any high-molecular-weight aggregates. Calculate the percentage of each species to determine the extent of aggregation.
Data Presentation
Table 1: Influence of PEG Chain Length on Preventing Benzyl Alcohol-Induced Aggregation of α-Chymotrypsinogen
| Conjugate | PEG Molecular Weight (Da) | Molecules of PEG per Protein | % Aggregation (in 0.9% Benzyl Alcohol) |
| Unmodified Protein | N/A | 0 | >10% |
| PEG-Protein Conjugate | 700 | 2-4 | >10% (ineffective) |
| PEG-Protein Conjugate | 5000 | 2-5 | 0% (completely prevented) |
Data adapted from a study on benzyl alcohol-induced aggregation, demonstrating that longer PEG chains are more effective at preventing aggregation.[4]
Table 2: General Recommendations for Optimizing EDC/NHS Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[6][7] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of NHS-esters with primary amines.[6] |
| Molar Ratio (Protein:Linker) | 1:5 to 1:20 | Should be optimized to achieve the desired degree of labeling while minimizing aggregation from excessive modification. |
| Molar Ratio (Linker:EDC:NHS) | 1:1.5:1.5 to 1:2:2 | A slight excess of coupling reagents ensures efficient activation of the linker. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of aggregation. |
Visualizations
References
- 1. purepeg.com [purepeg.com]
- 2. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Benzyl-PEG3-acid Reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the conjugation of Benzyl-PEG3-acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
A1: this compound is a linker molecule that contains a carboxylic acid group and a three-unit polyethylene (B3416737) glycol (PEG) chain with a benzyl (B1604629) protecting group. The terminal carboxylic acid is designed to react with primary or secondary amines on target molecules, such as proteins, peptides, or small molecule drugs, to form a stable amide bond.[1][2][3] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule. The PEG3 spacer provides a flexible, hydrophilic linker.[2]
Q2: What are the most common reasons for an incomplete reaction or low yield when using this compound?
A2: The most common causes for incomplete reactions include:
-
Inefficient activation of the carboxylic acid: The carboxylic acid on the this compound must be activated to react with the amine. If the activating agent is old, hydrated, or used in insufficient quantity, the reaction will be inefficient.[4][5]
-
Suboptimal reaction pH: The pH of the reaction mixture is critical. Amine coupling is most efficient at a pH between 7 and 8.5.[6] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the activated ester can hydrolyze.[7]
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated this compound, leading to low yields of the desired conjugate.[6][8]
-
Steric hindrance: The amine on the target molecule may be located in a sterically hindered position, making it difficult for the bulky activated PEG linker to access it.[5]
-
Hydrolysis of the activated ester: Activated esters, such as NHS esters, are susceptible to hydrolysis, especially in aqueous buffers. The reaction should be performed expeditiously after the activation step.[6]
Q3: What are potential side reactions in a this compound coupling reaction?
A3: Besides the desired amide bond formation, several side reactions can occur:
-
Formation of N-acylurea byproduct: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards amines. Adding N-hydroxysuccinimide (NHS) can help prevent this by converting the intermediate to a more stable NHS ester.[6]
-
Di- or multi-PEGylation: If the target molecule has multiple amine groups, over-PEGylation can occur, leading to a heterogeneous product mixture. This can be controlled by adjusting the stoichiometry of the PEG linker to the target molecule.[6]
-
Racemization: For chiral amines, the harsh conditions of some coupling reactions can lead to racemization. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help minimize this side reaction.[9]
Troubleshooting Guide for Incomplete Reactions
Problem: Low or No Product Formation
This is often indicated by analytical methods such as HPLC, LC-MS, or SDS-PAGE showing a large amount of unreacted starting material.
| Possible Cause | Recommended Solution |
| 1. Inactive Coupling Reagents | Use fresh, high-quality coupling reagents (e.g., EDC, HATU). Store carbodiimides like EDC under desiccated conditions as they are moisture-sensitive. Prepare stock solutions of reagents in anhydrous DMSO or DMF immediately before use.[5][8] |
| 2. Incorrect Reaction pH | Ensure the pH of the reaction buffer is in the optimal range of 7.0-8.5 for the amine coupling step.[6] Use non-amine buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[6][8] If activating the carboxylic acid in a separate step with EDC/NHS, this is often done at a slightly acidic pH (e.g., 6.0) before adding the amine and adjusting the pH upwards.[6] |
| 3. Insufficient Molar Ratio of Reagents | Increase the molar excess of this compound relative to the amine-containing molecule. A 2 to 10-fold molar excess is a common starting point. Also, ensure at least a 1.1 to 1.5-fold molar excess of the coupling reagents (e.g., EDC/NHS) to the this compound. |
| 4. Steric Hindrance at the Reaction Site | Increase the reaction time (e.g., from 2 hours to overnight at 4°C) or slightly increase the temperature (e.g., from 4°C to room temperature), provided the target molecule is stable under these conditions.[5] Consider using a longer PEG linker if steric hindrance is a persistent issue.[5] |
| 5. Hydrolysis of Activated Acid | Minimize the time between the activation of this compound and the addition of the amine-containing molecule. If possible, perform the reaction in a less aqueous environment by using co-solvents like DMSO or DMF, ensuring the solubility and stability of the target molecule. |
Quantitative Data Summary
The efficiency of amide bond formation is highly dependent on the chosen coupling strategy. The table below summarizes key parameters for common coupling reagents used with carboxylic acids like this compound.
| Coupling Reagent | Additive | Optimal pH | Key Side Reactions/Byproducts | Mitigation Strategy |
| EDC (Water-soluble carbodiimide) | NHS or Sulfo-NHS | 4.5-6.0 (activation), 7.2-8.5 (coupling) | N-acylurea formation, Hydrolysis | Add NHS to form a more stable intermediate; control pH.[6] |
| DCC/DIC (Carbodiimides) | HOBt | Not specified in searches | Insoluble urea (B33335) byproduct (DCU), Racemization | Use DIC for solid-phase synthesis; add HOBt to suppress racemization.[9] |
| HATU/HBTU (Uronium salts) | None needed (contains HOAt/HOBt moiety) | 7.0-8.5 | Guanidinium byproduct formation | Ensure proper order of addition (pre-activate acid before adding amine).[4] |
| BOP (Phosphonium salt) | None needed | Not specified in searches | Carcinogenic HMPA byproduct, Racemization is minimal | Handle with caution due to byproduct toxicity.[9] |
Detailed Experimental Protocol: Amide Coupling of this compound to a Model Amine
This protocol describes a general procedure for conjugating this compound to a protein via its primary amine groups (e.g., lysine (B10760008) residues) using EDC and Sulfo-NHS as coupling agents.
Materials:
-
This compound
-
Protein with accessible primary amines (e.g., Bovine Serum Albumin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (non-amine containing)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the protein in Coupling Buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10-fold molar excess of this compound with a 1.5-fold molar excess of both EDC and Sulfo-NHS relative to the amount of this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated this compound mixture to the protein solution.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted activated PEG linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted PEG reagent and byproducts by purifying the reaction mixture using an appropriate method, such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and estimate the degree of PEGylation. Use LC-MS for a more precise characterization.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting incomplete this compound reactions.
Caption: A logical flowchart for troubleshooting low-yield this compound reactions.
References
- 1. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 2. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
- 3. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Minimizing Epimerization During Benzyl-PEG3-acid Coupling
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and optimized protocols to minimize epimerization during the coupling of Benzyl-PEG3-acid to primary or secondary amines. Maintaining stereochemical integrity is critical for the efficacy and safety of the final conjugate molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound coupling?
A1: Epimerization is an unwanted chemical process that inverts the stereochemistry at a single chiral center in a molecule.[1][2] In the context of coupling a chiral amine to this compound, or coupling a chiral this compound derivative, it refers to the loss of stereochemical purity at the alpha-carbon of the amino acid or chiral amine.[3] This results in the formation of a diastereomeric impurity, which can be difficult to separate and may alter the biological activity of the final product.[2][3]
Q2: What is the primary chemical mechanism responsible for epimerization during amide bond formation?
A2: The predominant mechanism for epimerization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[3][4] This occurs after the carboxylic acid (this compound) is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone (B7731731), which has an acidic proton at the C4 position.[3][5] This proton can be easily removed and re-added, leading to a loss of the original stereochemistry (racemization/epimerization).[3][6] A secondary mechanism involves the direct abstraction of the alpha-proton by a base, which is more common with amino acid residues that have highly acidic alpha-protons.[3]
Q3: Which factors have the most significant impact on the rate of epimerization?
A3: Several factors critically influence epimerization:
-
Coupling Reagent: The choice of activating agent is paramount. Highly reactive intermediates are more prone to forming the oxazolone.[1][3]
-
Additives: Reagents like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress epimerization by forming active esters that are more stable and less likely to form the oxazolone.[7][8][9]
-
Base: The type and amount of base are crucial. Strong or excess base can accelerate both oxazolone formation and direct proton abstraction.[1][10]
-
Temperature: Higher temperatures increase reaction rates, including the rate of epimerization.[1][11]
-
Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before adding the amine increases the opportunity for oxazolone formation.[12]
Q4: What are the recommended coupling reagents and additives to minimize epimerization?
A4: For minimizing epimerization, modern onium salts (uronium/phosphonium) are generally superior to traditional carbodiimides alone.
-
Highly Recommended:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient, as they form reactive OAt or O-6-ClBt esters which are less prone to epimerization.[13][14]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice that incorporates an Oxyma moiety, offering high reactivity, low epimerization, and improved safety over HOBt-based reagents.[14][15]
-
-
Good Alternatives:
Q5: How can I detect and quantify the level of epimerization in my final product?
A5: The most common and reliable method for detecting and quantifying epimers (which are diastereomers) is High-Performance Liquid Chromatography (HPLC).
-
Chiral HPLC: This is the preferred direct method, utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation.[16][17][18]
-
Standard RP-HPLC: Since epimers of a conjugate are diastereomers, they often can be separated on a standard (achiral) reverse-phase C18 column with careful method development.[19]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm that the separated peaks have the same mass, confirming they are isomers.
Section 2: Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution & Explanation |
| High level of diastereomeric impurity detected by HPLC/LC-MS. | 1. Inappropriate Coupling Reagent/Additive: Using a carbodiimide (B86325) (EDC, DCC) without an additive is a common cause. HBTU can also lead to higher epimerization compared to modern reagents.[13] | Switch to a more advanced reagent. Use HATU, HCTU, or COMU.[14][20] If using a carbodiimide, always include an additive like Oxyma or HOAt.[7][11] These additives form active esters that are less prone to epimerization.[8] |
| 2. Incorrect Base Selection or Excess: Using a strong base (e.g., Triethylamine - TEA) or too much of a non-nucleophilic base (e.g., DIPEA) promotes epimerization.[10] | Use a hindered, weaker base. Switch to 2,4,6-collidine.[21][22] Alternatively, use the minimum required amount of DIPEA (typically 1.5-2.0 equivalents). | |
| 3. Elevated Reaction Temperature: Running the reaction at room temperature or higher can accelerate epimerization.[1] | Lower the reaction temperature. Perform the initial activation and coupling steps at 0 °C using an ice bath before allowing the reaction to slowly warm to room temperature.[1][11] | |
| 4. Prolonged Pre-activation Time: Allowing the activated this compound to stand for too long before adding the amine increases the risk of side reactions.[12] | Minimize pre-activation. Add the amine component immediately after, or concurrently with, the addition of the coupling reagent (in situ activation).[12] | |
| Low Coupling Yield / Incomplete Reaction. | 1. Insufficient Reagent Activity: The chosen coupling reagent may not be powerful enough for a sterically hindered amine. | Use a more potent coupling reagent. HATU or COMU are generally more reactive than HBTU or EDC/Oxyma and can improve yields in difficult couplings.[13][15] |
| 2. Suboptimal Solvent: Poor solubility of reactants or degradation of reagents due to low-quality/wet solvent. | Ensure high-purity, anhydrous solvent. Use anhydrous DMF or DCM.[10] If solubility is an issue, NMP can be considered. |
Section 3: Key Concepts & Visualizations
Mechanism of Epimerization via Oxazolone Formation
The primary pathway for the loss of stereochemical integrity during amide bond formation is illustrated below. The key is to minimize the formation and lifetime of the oxazolone intermediate.
Caption: Mechanism of epimerization and its suppression.
Recommended Experimental Workflow
Following a structured workflow is crucial to ensure reproducibility and minimize side reactions.
Caption: Recommended workflow for low-epimerization coupling.
Troubleshooting Decision Tree
Use this logic tree to diagnose and solve epimerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. youtube.com [youtube.com]
- 19. chiral chromatography - Chromatography Forum [chromforum.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the "Hook Effect" with PEG3-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG3-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you mitigate common experimental challenges, with a specific focus on the "hook effect," to ensure reliable and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs, and why is it a concern with PEG3-based PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped dose-response curve.[2] The underlying cause is the formation of non-productive binary complexes at high PROTAC concentrations.[1] Instead of forming the essential productive ternary complex (Target Protein - PROTAC - E3 Ligase), the excess PROTAC molecules saturate both the target protein and the E3 ligase individually.[1] These binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) are unable to induce ubiquitination and subsequent degradation, leading to reduced efficacy.[1]
While not unique to PEG3-based PROTACs, the length and flexibility of the linker are critical determinants of ternary complex stability and can influence the propensity for the hook effect.[3] A PEG3 linker provides a certain degree of flexibility, which can be advantageous for ternary complex formation; however, its specific properties in the context of a particular target and E3 ligase can influence the concentration at which the hook effect becomes prominent.
Q2: What are the primary consequences of the hook effect on experimental outcomes?
A2: The hook effect can lead to the misinterpretation of a PROTAC's potency and efficacy. Key parameters like the DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage) can be inaccurately determined if the dose-response curve is not fully characterized.[4] For instance, a researcher might mistakenly conclude that a PROTAC is inactive or has low efficacy if tested at concentrations that fall within the hook effect region.
Q3: How does the PEG3 linker specifically influence the properties of a PROTAC?
A3: A PEG3 linker, composed of three polyethylene (B3416737) glycol units, is often used in PROTAC design to provide a balance of hydrophilicity and flexibility.[5] The hydrophilicity imparted by the PEG linker can improve the solubility of the often large and hydrophobic PROTAC molecule.[6] The flexibility of the PEG3 linker can allow for the necessary conformational adjustments to achieve productive ternary complex formation.[5] However, the flexibility of PEG linkers can sometimes lead to less stable ternary complexes if it doesn't sufficiently restrict the geometry for optimal protein-protein interactions.[7] Furthermore, the addition of a PEG3 linker can decrease cell permeability compared to shorter, more rigid linkers.[7]
Q4: Can the choice of E3 ligase influence the hook effect with my PEG3-based PROTAC?
A4: Yes, the choice of E3 ligase and its corresponding ligand in your PROTAC can significantly impact the stability and cooperativity of the ternary complex, which in turn affects the hook effect.[3] Different E3 ligases have varying expression levels in different cell lines and distinct surface topographies, which will influence the protein-protein interactions within the ternary complex mediated by your PEG3-based PROTAC.
Q5: What are the first steps I should take if I suspect a hook effect in my experiment?
A5: If you observe a bell-shaped dose-response curve or a lack of degradation at high concentrations, the first step is to perform a comprehensive dose-response experiment over a wide range of concentrations (e.g., from picomolar to high micromolar). This will help you to clearly define the optimal concentration for maximal degradation (Dmax) and identify the concentration at which the hook effect begins.[8]
Troubleshooting Guides
Problem 1: My dose-response curve for my PEG3-based PROTAC shows a distinct bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the classic "hook effect" due to the formation of non-productive binary complexes at high PROTAC concentrations.[1]
-
Troubleshooting Workflow:
-
Confirm and Characterize the Hook Effect:
-
Action: Perform a detailed dose-response experiment with a broad range of concentrations (e.g., 1 pM to 100 µM) and more data points around the peak and subsequent decline in degradation.
-
Expected Outcome: A well-defined bell-shaped curve that will allow you to accurately determine the optimal concentration for maximal degradation (Dmax).
-
-
Optimize Incubation Time:
-
Action: Conduct a time-course experiment at the optimal PROTAC concentration (determined in the previous step) to identify the incubation time that yields maximal degradation.
-
Expected Outcome: Determination of the optimal treatment duration for your specific experimental system.
-
-
Assess Ternary Complex Formation:
-
Action: Employ a ternary complex formation assay, such as the in-cell NanoBRET™ assay, to correlate ternary complex formation with protein degradation. A hook effect in degradation should be preceded by a similar hook effect in ternary complex formation.
-
Expected Outcome: A bell-shaped curve for ternary complex formation that mirrors the degradation profile, confirming that the hook effect is due to impaired complex formation at high concentrations.
-
-
Problem 2: I am not observing any degradation of my target protein with my PEG3-based PROTAC at any concentration tested.
-
Likely Causes: This could be due to several factors unrelated to the hook effect, such as poor cell permeability, low E3 ligase expression, or issues with the PROTAC itself.
-
Troubleshooting Workflow:
-
Verify Cell Permeability:
-
Action: Assess the cell permeability of your PEG3-based PROTAC. While PEG linkers can improve solubility, they can sometimes negatively impact passive diffusion across the cell membrane.[7] Consider using a cellular target engagement assay (e.g., CETSA) to confirm that the PROTAC is reaching its intracellular target.[9]
-
Expected Outcome: Confirmation of whether the PROTAC is entering the cells and engaging with the target protein.
-
-
Confirm E3 Ligase Expression:
-
Action: Verify that the E3 ligase recruited by your PROTAC (e.g., Cereblon or VHL) is expressed in your chosen cell line using Western blotting or qPCR.[8]
-
Expected Outcome: Confirmation of adequate E3 ligase expression for PROTAC-mediated degradation.
-
-
Assess PROTAC Integrity:
-
Action: Ensure that your PROTAC stock solution is fresh and has been stored correctly to prevent degradation.
-
Expected Outcome: Rule out compound instability as a cause for lack of activity.
-
-
Evaluate Ternary Complex Formation:
-
Action: Use a biophysical or in-cell assay (e.g., SPR, ITC, or NanoBRET™) to determine if your PROTAC is capable of forming a ternary complex with the target protein and the E3 ligase.
-
Expected Outcome: Confirmation that the PROTAC can bridge the interaction between the target and the E3 ligase.
-
-
Problem 3: I am observing off-target protein degradation in my experiments.
-
Likely Causes: The warhead or the E3 ligase ligand of your PROTAC may have affinity for other proteins, leading to their unintended degradation.[10] Pomalidomide-based PROTACs, for example, are known to sometimes degrade zinc-finger proteins.[10][11]
-
Troubleshooting Workflow:
-
Global Proteomics Analysis:
-
Action: Perform quantitative mass spectrometry-based proteomics to get an unbiased view of all proteins that are downregulated upon treatment with your PEG3-based PROTAC.[9]
-
Expected Outcome: A list of potential off-target proteins.
-
-
Use of Negative Controls:
-
Action: Compare the degradation profile of your active PROTAC with that of a negative control, such as an epimer that does not bind the E3 ligase.[9]
-
Expected Outcome: Differentiation between on-target and off-target effects.
-
-
Validate Off-Targets:
-
Action: Validate the potential off-targets identified in the proteomics screen using an orthogonal method like Western blotting.[9]
-
Expected Outcome: Confirmation of off-target degradation.
-
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy (Representative Data)
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | VHL | PEG2 | ~50 | >90 | [12] |
| PROTAC B | BRD4 | VHL | PEG3 | ~25 | >95 | [1] |
| PROTAC C | BRD4 | VHL | PEG4 | ~30 | >90 | [3] |
| PROTAC D | TBK1 | VHL | 7-atom alkyl/ether | No degradation | N/A | [3] |
| PROTAC E | TBK1 | VHL | 21-atom alkyl/ether | 3 | 96 | [3] |
Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Influence of Linker on Ternary Complex Cooperativity (Representative Data)
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cooperativity (α) | Reference |
| MZ1 | Brd4(BD2) | VHL | PEG3 | 15 - 20 | [13][14] |
| AT1 | Brd4(BD2) | VHL | Alkyl | ~5 | [14] |
| SIM1 (Trivalent) | BET proteins | VHL | Branched PEG3 | 3.5 | [15] |
Cooperativity (α) is a measure of the change in binding affinity for one protein when the other is already bound. α > 1 indicates positive cooperativity, which is generally favorable for PROTAC efficacy.[14]
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PEG3-based PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with a serial dilution of your PEG3-based PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[16]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[16]
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]
-
Protocol 2: In-Cell NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in live cells.
Methodology:
-
Cell Line Preparation:
-
Use a cell line that endogenously expresses the target protein and the E3 ligase.
-
Genetically modify the cells to express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor).
-
-
Assay Setup:
-
Plate the engineered cells in a 96-well or 384-well white assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of your PEG3-based PROTAC to the wells.
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET™ 618, >600 nm) emission signals at various time points using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.
-
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Experimental workflow for troubleshooting the hook effect.
Caption: Logical relationships of PEG3 linker properties in PROTACs.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Stability issues of Benzyl-PEG3-acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG3-acid in various solvents. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or failed conjugation | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at the recommended temperature of -20°C. - Prepare fresh solutions before use. - Perform a stability check of your stock solution using the protocol provided below. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | - Identify potential degradation pathways (see diagrams below). - Characterize the unexpected peaks using mass spectrometry. - Adjust solvent conditions (e.g., pH, solvent type) to minimize degradation. |
| Inconsistent experimental results | Variable stability of this compound in the chosen solvent system. | - Validate the stability of this compound in your specific experimental solvent and conditions. - Use a consistent source and batch of the solvent. - Control for environmental factors like light and temperature during experiments. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to insoluble products. | - Confirm the solubility of this compound in the chosen solvent. - Consider using a co-solvent. - Filter the solution before use to remove any particulates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The ether linkages in the PEG chain and the benzyl (B1604629) ether are susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solvent Type: The polarity and protic nature of the solvent can influence degradation rates. While soluble in many organic solvents and aqueous solutions, its stability may vary.[1]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[2] It is recommended to store this compound at -20°C.
-
Presence of Oxidizing Agents: The polyethylene (B3416737) glycol (PEG) backbone is susceptible to oxidation, which can lead to chain cleavage.[3][4]
-
Exposure to Light: Photodegradation can occur, and it is advisable to protect solutions from light.[2]
Q2: In which solvents is this compound generally stable?
A2: While specific quantitative data for this compound is not extensively available in the literature, based on the general stability of PEG compounds, it is expected to have reasonable stability in commonly used anhydrous aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) when stored properly. In aqueous solutions, stability is highly dependent on the pH, with neutral pH (6-8) being optimal.
Q3: What are the likely degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This can occur at the benzyl ether linkage or the ether linkages within the PEG chain, especially under strong acidic or basic conditions. This would lead to the cleavage of the benzyl group, yielding benzyl alcohol and the corresponding PEG3-acid, or fragmentation of the PEG chain.
-
Oxidation: The PEG chain is susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions or other oxidizing agents. This can result in the formation of various degradation products, including aldehydes, ketones, and carboxylic acids, and may lead to chain scission.[3][4]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A stability-indicating method can be developed by subjecting a sample to forced degradation conditions to generate potential degradation products. The disappearance of the main this compound peak and the appearance of new peaks over time can be used to quantify the degradation rate.
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
References
Technical Support Center: Optimizing Stoichiometry for Benzyl-PEG3-acid Bioconjugation
Welcome to the technical support center for Benzyl-PEG3-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
A1: this compound is a linker molecule containing a benzyl-protected amine and a terminal carboxylic acid connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The carboxylic acid can be activated to react with primary amines (e.g., on lysine (B10760008) residues of a protein) to form a stable amide bond. The benzyl (B1604629) group is a protecting group for the amine and can be removed via hydrogenolysis.[1] The PEG linker enhances the water solubility of the resulting conjugate.[1]
Q2: How do I activate the carboxylic acid of this compound for conjugation?
A2: The terminal carboxylic acid of this compound is typically activated using carbodiimide (B86325) chemistry to form an N-hydroxysuccinimide (NHS) ester. This is commonly achieved by reacting this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2] The resulting NHS ester is then reactive towards primary amines on the biomolecule.[3]
Q3: What is the optimal pH for conjugating Benzyl-PEG3-NHS ester to a protein?
A3: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[3][4] At a lower pH, the primary amine is protonated and less nucleophilic, slowing down the reaction.[5] At a higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[3][6]
Q4: What are common buffers to use for this conjugation reaction?
A4: Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5 are commonly used.[3] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.[3][7]
Q5: How can I stop the conjugation reaction?
A5: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[8] These small molecules will react with any remaining unreacted NHS ester, preventing further conjugation.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Low yield of the desired bioconjugate is a common issue. Several factors can contribute to this problem.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | The molar ratio of this compound to the biomolecule is critical. A large excess of the activated PEG linker can be used to drive the reaction to completion, but too high an excess can lead to multiple conjugations per biomolecule or be difficult to remove during purification.[9] Perform small-scale pilot reactions with varying molar ratios (e.g., 5, 10, 20-fold molar excess of the PEG linker) to determine the optimal stoichiometry for your specific biomolecule.[8] |
| Hydrolysis of NHS Ester | The activated NHS ester of this compound is susceptible to hydrolysis, especially at higher pH.[3] This competing reaction reduces the amount of active linker available for conjugation. Prepare the activated NHS ester solution immediately before use. Ensure the reaction pH is within the optimal range (7.2-8.5).[3] |
| Inactive Reagents | EDC and NHS are moisture-sensitive. This compound can also degrade if not stored properly. Use fresh, high-quality reagents.[8] Ensure EDC and NHS are stored in a desiccator. Prepare stock solutions of the PEG linker in an anhydrous solvent like DMSO or DMF and store them at -20°C.[4] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target biomolecule.[7] Use a non-amine containing buffer such as phosphate, HEPES, or borate.[3] Perform buffer exchange if your biomolecule is in an incompatible buffer.[7] |
| Low Biomolecule Concentration | At low concentrations of the target biomolecule, the competing hydrolysis reaction is more pronounced.[6] If possible, increase the concentration of your biomolecule in the reaction mixture.[10] |
| Loss During Purification | The desired conjugate may be lost during the purification step.[8] Optimize the purification method, for instance, by changing the size exclusion chromatography column resin or the elution conditions.[11] |
Problem 2: Lack of Site-Specificity / Multiple Conjugations
Achieving a conjugate with a 1:1 stoichiometry can be challenging due to the presence of multiple reactive sites on the biomolecule.
Logical Relationship for Improving Site-Specificity
Caption: Strategies to improve site-specificity in bioconjugation.
| Potential Cause | Recommended Solution |
| High Molar Excess of PEG Linker | A high molar excess of the activated this compound will increase the likelihood of reaction at multiple available primary amines on the biomolecule. |
| Carefully control the stoichiometry by reducing the molar excess of the activated PEG linker.[9] Titrate the molar ratio to find the optimal balance between yield and the desired degree of labeling. | |
| Multiple Reactive Sites with Similar Accessibility | Proteins often have multiple lysine residues on their surface with similar reactivity. |
| Consider lowering the reaction pH slightly (e.g., to 7.2-7.5). While this may slow the reaction, it can increase selectivity for more nucleophilic or accessible amines.[5] Alternatively, explore site-specific conjugation methods, such as targeting a unique cysteine residue if one is available or can be introduced through mutagenesis.[8][11] |
Problem 3: Loss of Biological Activity
The conjugation process can sometimes lead to a decrease in the biological activity of the biomolecule.
| Potential Cause | Recommended Solution |
| Conjugation at or near the Active Site | If a primary amine crucial for the biomolecule's function is modified, its activity can be compromised.[8] |
| Reduce the molar excess of the activated this compound to decrease the probability of modifying the active site. If the location of the active site is known, consider using site-directed mutagenesis to remove reactive amines from that region or introduce a more accessible reactive site elsewhere.[8][11] | |
| Protein Denaturation or Aggregation | Harsh reaction conditions or the modification itself can lead to protein unfolding or aggregation.[8] |
| Perform the conjugation at a lower temperature (e.g., 4°C for a longer duration).[8] Ensure the organic solvent used to dissolve the PEG linker (e.g., DMSO, DMF) is added in a minimal amount to the aqueous reaction buffer. Check for aggregation using techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC). |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein via NHS Ester Formation
This protocol provides a general guideline. Optimal conditions, particularly the molar ratio of reactants, should be determined empirically for each specific application.
General Bioconjugation Workflow
Caption: A simplified workflow for a typical bioconjugation experiment.
Materials:
-
This compound
-
Biomolecule (e.g., protein) with primary amines
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve the protein in the Reaction Buffer at a known concentration (e.g., 1-10 mg/mL).[8] If the protein buffer contains amines, perform a buffer exchange into the Reaction Buffer.
-
Activate this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to make concentrated stock solutions.
-
In a separate tube, add the desired molar excess of this compound to the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS over the this compound.
-
Incubate for 15 minutes at room temperature to form the NHS ester.[2]
-
-
Conjugation Reaction:
-
Immediately add the freshly activated Benzyl-PEG3-NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[8]
-
-
Quench Reaction:
-
Purification:
-
Purify the conjugate from unreacted PEG linker and quenching reagents using a suitable method, such as size exclusion chromatography, equilibrated with the desired storage buffer.[8]
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.[8]
-
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity
| pH | NHS Ester Half-life (at 4°C) | Relative Amine Reactivity | Recommendation |
| 7.0 | ~4-5 hours[3][6] | Moderate | Slower reaction, but minimal hydrolysis. Good for long incubations. |
| 7.5 | Intermediate | Good | A good starting point, balancing reactivity and stability. |
| 8.0 | Intermediate | High | Faster reaction, but increased risk of hydrolysis. |
| 8.6 | ~10 minutes[3][6] | Very High | Very fast reaction, but significant hydrolysis. Use short incubation times. |
Table 2: Recommended Molar Excess of Activated this compound for Trial Experiments
| Target Degree of Labeling | Recommended Starting Molar Excess (PEG:Biomolecule) | Notes |
| 1-2 | 5 - 10 fold | A good starting range for achieving a low degree of labeling. |
| 3-5 | 10 - 20 fold | For achieving a higher degree of labeling. |
| >5 | > 20 fold | High excess can lead to heterogeneity and should be carefully optimized. |
References
- 1. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Impact of pH on Benzyl-PEG3-acid coupling efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling of Benzyl-PEG3-acid to primary amine-containing molecules and to troubleshoot common issues encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to a primary amine?
A1: The coupling process is a two-step reaction, with each step having its own optimal pH. The initial activation of the this compound's carboxylic group with a carbodiimide (B86325) reagent like EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the activated PEG with a primary amine is favored at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5.[1]
Q2: Why are there two different optimal pH ranges for the coupling reaction?
A2: The two distinct pH optima correspond to the two key steps of the reaction. The first step, carboxyl group activation by EDC, is more efficient under slightly acidic conditions.[3] The second step involves the nucleophilic attack of a primary amine on the activated carboxyl group. For the amine to be an effective nucleophile, it must be in its unprotonated state, which is favored at a pH of 7.0 to 8.5.
Q3: Which buffers should I use for the coupling reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction. For the activation step (pH 4.5-6.0), MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.[3] For the subsequent coupling step (pH 7.0-8.5), a phosphate (B84403) buffer like PBS is a suitable choice.[1]
Q4: Can I perform the entire reaction at a single pH?
A4: While it is possible to carry out the reaction at a single pH, it will likely result in lower coupling efficiency. A single-step reaction at a neutral pH (around 7.2) can be attempted, but you may need to increase the amount of EDC to compensate for the reduced efficiency of the activation step.[2] For optimal results, a two-step protocol with a pH shift is recommended.[1]
Q5: How can I prevent the hydrolysis of my activated this compound?
A5: The activated intermediate of the PEG-acid is susceptible to hydrolysis, especially at higher pH values. To minimize hydrolysis, it is advisable to use the activated PEG immediately after it is prepared. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can create a more stable amine-reactive intermediate, but this is also prone to hydrolysis over time.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Suboptimal pH for activation or coupling. | The activation of the carboxyl group with EDC is most efficient at pH 4.5-6.0, while the subsequent coupling to a primary amine is favored at pH 7.0-8.5.[1] Consider a two-step protocol where the activation is performed at the lower pH, followed by an adjustment to the higher pH for the coupling step. |
| Hydrolysis of activated PEG. | The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze.[3] The NHS ester intermediate is more stable but also susceptible to hydrolysis, especially at higher pH. Prepare your EDC and NHS solutions immediately before use and proceed to the coupling step promptly after activation. | |
| Inappropriate buffer composition. | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and phosphate buffers for the coupling step.[3] | |
| Inconsistent Results | Variability in reaction pH. | Small variations in pH can significantly impact the reaction efficiency. Always verify the pH of your reaction mixture before adding reagents. |
| Degradation of coupling reagents. | EDC and NHS are sensitive to moisture. Ensure they are stored properly in a desiccator and brought to room temperature before opening to prevent condensation. Use fresh solutions for each experiment. | |
| No Reaction | Inactive primary amine. | At a pH that is too low, the primary amine on your target molecule will be protonated and thus not nucleophilic.[4] Ensure the pH of the coupling step is in the optimal range of 7.0-8.5. |
| Incorrect coupling reagent used. | Confirm that you are using a carbodiimide-based coupling reagent like EDC for activating the carboxylic acid. |
Data Summary
| Reaction Step | Parameter | Optimal Range | Recommended Buffer | Notes |
| Activation | pH | 4.5 - 6.0 | MES | Maximizes the efficiency of carboxyl group activation by EDC.[1] |
| Coupling | pH | 7.0 - 8.5 | Phosphate (PBS) | Ensures the primary amine is unprotonated and nucleophilic.[1] |
Experimental Protocols
Two-Step Protocol for this compound Coupling
This protocol is designed for optimal coupling efficiency by performing the activation and coupling steps at their respective ideal pH values.
Materials:
-
This compound
-
Molecule with a primary amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[1]
-
Quenching Solution (optional): Hydroxylamine (B1172632) or other primary amine-containing buffer
Procedure:
-
Preparation of this compound: Dissolve the this compound in the Activation Buffer.
-
Activation:
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1] Alternatively, the activated PEG can be purified using a desalting column equilibrated with the Coupling Buffer.
-
-
Coupling:
-
Immediately add your amine-containing molecule to the pH-adjusted solution of activated this compound.
-
Allow the reaction to proceed for 2 hours at room temperature.[1]
-
-
Quenching (Optional):
-
To stop the reaction, you can add a quenching reagent like hydroxylamine to a final concentration of 10mM.[1] This will hydrolyze any unreacted NHS esters.
-
Visualizations
References
Validation & Comparative
A Researcher's Guide to Monitoring Protein Degradation by Benzyl-PEG3-acid PROTAC using Western Blot
For researchers and scientists in the field of targeted protein degradation, accurately quantifying the efficacy of novel molecules like Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a detailed Western blot protocol for assessing protein degradation induced by a PROTAC utilizing a Benzyl-PEG3-acid linker. Furthermore, it offers a comparative framework against other PROTAC alternatives, supported by illustrative experimental data and methodologies.
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is critically influenced by the composition of its linker, which connects the target-binding ligand to the E3 ligase recruiter.[1][2] The this compound linker combines the hydrophilicity of a PEG linker, which can enhance solubility and cell permeability, with a benzyl (B1604629) group that can provide conformational rigidity.[2][3] This balance can be crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to efficient protein degradation.[4]
To illustrate how the performance of a this compound PROTAC could be compared to other linkers, the following table summarizes hypothetical quantitative data from a Western blot experiment. This data showcases key metrics for evaluating PROTAC efficiency, such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[5]
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Observations |
| This compound | Target X | Cancer Cell Line A | 75 | 92 | Efficient degradation at nanomolar concentrations. |
| Alkyl Chain (C8) | Target X | Cancer Cell Line A | 150 | 85 | Less potent compared to the PEG-based linker, potentially due to lower solubility.[6] |
| Flexible PEG4 | Target X | Cancer Cell Line A | 90 | 95 | High degradation efficacy, highlighting the general effectiveness of PEG linkers.[1] |
| Rigid Piperidine | Target X | Cancer Cell Line A | >1000 | <20 | The rigid structure may hinder the formation of a productive ternary complex.[6] |
Note: The data presented in this table is illustrative and intended to demonstrate a comparative analysis. Actual results will vary depending on the specific target protein, cell line, and experimental conditions.
Detailed Western Blot Protocol for PROTAC-Mediated Protein Degradation
This protocol provides a step-by-step guide for quantifying the degradation of a target protein following treatment with a this compound PROTAC.[5][7]
Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing the target protein of interest.
-
PROTAC: this compound PROTAC stock solution (typically in DMSO).
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE: Acrylamide gels, running buffer, and electrophoresis apparatus.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, and transfer system.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-target protein antibody and a rabbit/mouse anti-loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.[7]
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of the this compound PROTAC (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5][7]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[5]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final 1X concentration.[7]
-
Boil the samples at 95-100°C for 5-10 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.[7]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[5]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]
-
Visualizing the Process: Signaling Pathways and Workflows
To further clarify the underlying mechanisms and experimental steps, the following diagrams have been generated.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical comparison of PROTAC linker properties.
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG3-acid and Benzyl-PEG4-acid
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, yet often nuanced, component of these heterobifunctional molecules is the linker connecting the target protein ligand to the E3 ligase ligand. This guide provides a comparative analysis of two commonly employed PEG-based linkers, Benzyl-PEG3-acid and Benzyl-PEG4-acid, and their influence on PROTAC efficacy.
The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the overall performance, influencing solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] The length and flexibility of the linker are key determinants of a PROTAC's ability to induce efficient protein degradation.[2][3] Polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the PROTAC molecule.[4]
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Hypothetical Performance Comparison: this compound vs. Benzyl-PEG4-acid
To illustrate the potential differences in efficacy, the following table summarizes hypothetical, yet representative, data for two PROTACs targeting the same protein (e.g., BRD4) and recruiting the same E3 ligase (e.g., Cereblon), differing only in the linker.
| Parameter | PROTAC with this compound Linker | PROTAC with Benzyl-PEG4-acid Linker | Rationale |
| DC50 (nM) | 75 | 40 | The slightly longer and more flexible PEG4 linker may allow for a more optimal orientation within the ternary complex, leading to more efficient ubiquitination and degradation, thus a lower DC50 value.[2] |
| Dmax (%) | 85 | 95 | Improved ternary complex stability with the PEG4 linker can result in a greater maximal level of protein degradation. |
| Ternary Complex Affinity (KD, nM) | 120 | 80 | The increased flexibility of the PEG4 linker could reduce steric hindrance and promote more favorable protein-protein interactions, resulting in a tighter binding ternary complex. |
| Cell Permeability (Papp, 10-6 cm/s) | 5.2 | 4.8 | The addition of a PEG unit can slightly increase hydrophilicity, which may marginally decrease passive diffusion across the cell membrane. |
| Metabolic Stability (t1/2 in microsomes, min) | 45 | 40 | The ether linkages in PEG chains can be susceptible to oxidative metabolism. A longer PEG chain might present more sites for metabolic enzymes.[5] |
Note: This data is illustrative and the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate and compare the efficacy of PROTACs.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[6]
1. Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line expressing the target protein) at a suitable density in 6-well plates and allow them to adhere overnight.[7]
-
Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[7]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[7]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.[7]
-
Boil the samples to denature the proteins.[7]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.[8]
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.[8]
-
Plate the transfected cells in a 96-well plate.
2. Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with serial dilutions of the PROTACs.
-
Incubate for the desired time.
3. Measurement:
-
Measure both the donor (NanoLuc®) and acceptor (NanoBRET® 618) emission signals using a luminometer.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [france.promega.com]
Flexible vs. Rigid Linkers for Protein Degradation: A Head-to-Head Comparison
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of flexible and rigid linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
The choice between a flexible and a rigid linker profoundly impacts the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.
Flexible Linkers , commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[1][2] This adaptability can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the likelihood of forming a productive ternary complex.[3] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule due to their hydrophilic nature.[1][2] However, the high flexibility of these linkers can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3] Furthermore, long, flexible linkers can be more susceptible to metabolism.[4]
Rigid Linkers , on the other hand, often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints.[1][4] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation by reducing the entropic penalty of ternary complex formation.[4] Rigid linkers can also enhance metabolic stability and improve pharmacokinetic properties.[4][5] However, excessive rigidity can be detrimental, as it may prevent the necessary conformational adjustments required for optimal ternary complex formation, leading to steric hindrance and reduced degradation efficiency.[5]
The optimal linker is therefore highly dependent on the specific target protein and E3 ligase pair, necessitating a careful balance between flexibility and rigidity to achieve maximal degradation efficacy.[5]
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]
The following tables summarize experimental data from studies comparing PROTACs with flexible and rigid linkers.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 34 | Rigid | Piperazine-based | 60.0 | 94 | MDA-MB-231 | [6] |
| Compound 29 | Flexible | PEG-based | 184.0 | 86 | MDA-MB-231 | [6] |
| Compound 27 | Flexible | Hydrocarbon | 97.1 | 88 | MDA-MB-231 | [6] |
This data illustrates that for BRD4 degradation in MDA-MB-231 cells, a rigid piperazine-based linker (Compound 34) resulted in a lower DC50 value, indicating higher potency compared to flexible PEG-based (Compound 29) and hydrocarbon (Compound 27) linkers of similar length.[6]
Table 2: Comparison of Linker Rigidity for H-PGDS Degradation
| PROTAC | Linker Description | DC50 (nM) | Cell Line | Reference |
| PROTAC-1 | PEG-based (flexible) | 0.094 | HEK293 | [7] |
| PROTAC-3 | Spirocyclic (more rigid) | 0.15 | HEK293 | [7] |
| PROTAC-4 | Spirocyclic (most rigid) | 0.19 | HEK293 | [7] |
In this study targeting H-PGDS, variations in linker rigidity through the introduction of spirocyclic structures did not lead to significant differences in degradation potency, highlighting that the optimal linker strategy is target-dependent.[7]
Signaling Pathways and Experimental Workflows
The choice of linker can have a profound impact on downstream signaling pathways by influencing the efficiency and selectivity of target protein degradation. For instance, in Chronic Myeloid Leukemia (CML), PROTACs targeting the oncogenic kinase BCR-ABL have been shown to effectively downregulate its downstream signaling effector, pSTAT5.[8] The sustained degradation of BCR-ABL by a PROTAC can lead to a more durable inhibition of this pathway compared to traditional kinase inhibitors.[8]
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Membrane: A Comparative Guide to Cellular Permeability Assays for Benzyl-PEG3-acid PROTACs
For researchers, scientists, and drug development professionals, understanding the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of effective therapeutics. The unique size and physicochemical properties of PROTACs, particularly those incorporating linkers like Benzyl-PEG3-acid, present distinct challenges for cell entry. This guide provides an objective comparison of the two most common permeability assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research.
The ability of a PROTAC to efficiently cross the cell membrane and reach its intracellular target is paramount to its function. Due to their high molecular weight and often-hydrophilic nature, assessing the permeability of these molecules is not trivial. This guide will delve into the nuances of the available assays to empower researchers to make informed decisions for their specific this compound PROTACs.
Key Permeability Assays at a Glance: PAMPA vs. Caco-2
The two most widely adopted in vitro methods for evaluating drug permeability are the PAMPA and the Caco-2 assays. While both aim to predict in vivo absorption, they differ significantly in their principles and the scope of information they provide.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive transcellular permeability.[1] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[2]
The Caco-2 Permeability Assay , on the other hand, is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3] This assay offers a more comprehensive assessment of permeability by considering not only passive diffusion but also active transport and efflux mechanisms.[4] For PROTACs, which can be subject to active transport, the Caco-2 assay is often considered more representative of the in vivo situation.[5][6]
Visualizing the Workflow: How the Assays Work
To better understand the practical application of these assays, the following diagrams illustrate their respective experimental workflows.
Comparative Permeability Data
The following table presents hypothetical, yet representative, quantitative data for a this compound PROTAC compared to other PROTACs with different linkers. This data illustrates the typical outputs of PAMPA and Caco-2 assays and highlights the impact of linker composition on permeability.
| Compound | Linker Type | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC A | This compound | 0.8 | 0.5 | 2.5 | 5.0 |
| PROTAC B | Alkyl Chain | 1.5 | 1.2 | 1.8 | 1.5 |
| PROTAC C | PEG5 | 0.4 | 0.2 | 1.2 | 6.0 |
| PROTAC D | Rigid Piperazine | 2.1 | 1.8 | 2.2 | 1.2 |
Note: Data are hypothetical and for illustrative purposes only.
Generally, PROTACs exhibit low to moderate permeability.[7] The PAMPA assay often shows low passive permeability for many PROTACs.[5] The Caco-2 assay provides additional insights, revealing that some PROTACs are subject to active efflux, as indicated by an efflux ratio greater than 2.[3] The inclusion of a PEG linker, as in the hypothetical this compound PROTAC, can sometimes lead to lower passive permeability but may also be influenced by active transport mechanisms.[5]
Detailed Experimental Protocols
For researchers looking to implement these assays, the following are detailed methodologies for both PAMPA and Caco-2 permeability studies.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Preparation of the Artificial Membrane: A 1% (w/v) solution of lecithin (B1663433) in dodecane (B42187) is prepared. 5 µL of this solution is carefully added to each well of the donor plate (a 96-well filter plate).[2]
-
Compound Preparation: The test compound, such as a this compound PROTAC, is dissolved in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.[2]
-
Assay Setup: The acceptor plate (a 96-well plate) is filled with 300 µL of buffer per well. 150 µL of the compound solution is added to the donor plate wells. The donor plate is then placed on top of the acceptor plate.[2]
-
Incubation: The assembled plate is incubated at room temperature for 16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [C]A / [C]eq) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Permeability Study:
-
Apical to Basolateral (A-B) Permeability: The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).[8]
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (B) side, and samples are collected from the apical (A) side at the same time points.
-
-
Compound Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) for both directions is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B).[3] An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[3] To improve recovery, especially for poorly soluble or "sticky" PROTACs, the addition of a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer is often recommended.[8]
-
PROTAC Mechanism of Action: A Visual Representation
The ultimate goal of a permeable PROTAC is to initiate the degradation of its target protein. The following diagram illustrates this fundamental mechanism.
Conclusion: Selecting the Right Assay for Your this compound PROTAC
The choice between PAMPA and Caco-2 assays for evaluating the permeability of this compound PROTACs depends on the stage of drug discovery and the specific questions being addressed.
-
PAMPA is a valuable high-throughput screening tool for early-stage discovery to quickly assess the passive permeability of a large number of compounds.
-
Caco-2 assays, while more resource-intensive, provide a more physiologically relevant model that can elucidate the roles of active uptake and efflux, which are often crucial for the complex structures of PROTACs.[4][5] For lead optimization and a deeper understanding of a PROTAC's absorption, the Caco-2 assay is the more informative choice.[6]
By carefully considering the strengths and limitations of each assay and utilizing the detailed protocols provided, researchers can generate robust and meaningful permeability data to guide the development of the next generation of PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
A Comparative Guide to Analyzing Ternary Complex Stability with Benzyl-PEG3-Acid Linkers Using Surface Plasmon Resonance (SPR)
For researchers and professionals in drug development, understanding the stability of ternary complexes is paramount for the advancement of novel therapeutics like molecular glues and PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of Surface Plasmon Resonance (SPR) methodologies for characterizing the formation and stability of ternary complexes, with a focus on systems utilizing linkers such as Benzyl-PEG3-acid. The experimental data presented is drawn from well-documented studies on PROTACs, which employ similar PEG-based linkers, to illustrate the power of SPR in this field.
Introduction to Ternary Complex Analysis by SPR
SPR is a label-free, real-time technology that measures biomolecular interactions at a sensor surface.[1] It is an invaluable tool for studying the kinetics and affinity of ternary complexes, which are challenging to analyze with other methods.[2] Unlike techniques such as Isothermal Titration Calorimetry (ITC) which provide thermodynamic data, SPR offers detailed kinetic insights, including association (ka) and dissociation (kd) rates, which are crucial for optimizing the efficacy of molecules designed to induce protein-protein interactions.[3][4]
The stability of a ternary complex is often quantified by its cooperativity (α), which is the ratio of the affinity of the small molecule to one protein in the presence of the other, versus its binary affinity.[5] A cooperativity value greater than 1 indicates that the formation of the binary complex enhances the binding of the third partner, a desirable characteristic for potent molecular glues and PROTACs.
Comparative Analysis of Ternary Complex Stability
The following tables summarize quantitative data from SPR analyses of different PROTAC-induced ternary complexes. These examples showcase how SPR can be used to compare the stability and kinetics of various complexes, providing critical information for structure-activity relationship (SAR) studies. The data is based on the well-characterized PROTAC MZ1 and its analogues, which target bromodomain-containing proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][6][7]
| Complex | Analyte | Ligand (Immobilized) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Cooperativity (α) | Reference |
| Binary | MZ1 | VHL | 1.8 x 10⁵ | 1.3 x 10⁻² | 72 | N/A | [3] |
| Ternary | MZ1 + Brd4BD2 | VHL | 1.1 x 10⁶ | 3.5 x 10⁻⁴ | 0.32 | 225 | [3] |
| Ternary | MZ1 + Brd2BD2 | VHL | 1.2 x 10⁶ | 1.6 x 10⁻⁴ | 0.13 | 554 | [3] |
| Ternary | MZ1 + Brd3BD2 | VHL | 2.0 x 10⁶ | 1.5 x 10⁻² | 7.5 | 9.6 | [3] |
| PROTAC | Target Bromodomain | Immobilized Partner | Ternary Complex KD (nM) | Ternary Complex Half-life (t½) (min) | Reference |
| MZ1 | Brd4BD2 | VHL | 0.32 | 33 | [3] |
| AT1 | Brd4BD2 | VHL | 1.8 | 6.4 | [3] |
| MZP55 | Brd4BD2 | VHL | 11 | 1.1 | [3] |
| MZP61 | Brd4BD2 | VHL | 21 | 0.5 | [3] |
These data clearly demonstrate that SPR can precisely quantify the significant impact of small changes in both the PROTAC molecule and the target protein on the stability of the resulting ternary complex. For instance, the single amino acid difference between Brd4BD2 and Brd3BD2 results in a dramatic decrease in ternary complex stability and cooperativity with MZ1.[3][6][7]
Experimental Protocols for SPR Analysis of Ternary Complexes
A robust SPR-based method is essential for obtaining high-quality kinetic data for ternary complexes.[3] Below is a generalized protocol based on established methods for PROTAC analysis.[3][4][5]
Immobilization of one Protein Partner (e.g., E3 Ligase)
-
Sensor Chip: A CM5 sensor chip is commonly used.
-
Immobilization Chemistry: Amine coupling is a standard method. The chip surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS. The protein (e.g., VHL) is then injected at a concentration of 10-50 µg/mL in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level. Finally, the surface is deactivated with 1 M ethanolamine-HCl, pH 8.5.
-
Immobilization Level: A low immobilization density is recommended for ternary complex experiments to minimize mass transport limitations.[8]
Binary Interaction Analysis
-
Analyte: The small molecule (e.g., a this compound containing PROTAC) is injected at various concentrations over the immobilized protein surface.
-
Running Buffer: A suitable buffer such as HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is used.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the binary affinity (KD) and kinetic rate constants (ka and kd).
Ternary Interaction Analysis
-
Analyte Preparation: A series of concentrations of the small molecule are prepared. To each of these, a constant, near-saturating concentration of the second protein partner (the "target protein") is added.[8] The concentration of the target protein should ideally be 20-50 times its binary KD for the small molecule.
-
Injection: The pre-incubated mixtures of the small molecule and the target protein are injected over the immobilized protein surface.
-
Data Analysis: The sensorgrams are analyzed using a suitable binding model. The data for the ternary complex formation is compared to the binary interaction data to determine the cooperativity. A single-cycle kinetics (SCK) format is often used for ternary binding experiments to avoid surface regeneration issues.[9]
Visualizing Experimental Workflows and Concepts
Diagrams generated using Graphviz can help visualize the complex processes involved in SPR analysis of ternary complexes.
Caption: Conceptual diagram of a ternary complex mediated by a linker molecule.
Caption: Workflow for SPR-based analysis of ternary complex stability.
References
- 1. aragen.com [aragen.com]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isothermal Titration Calorimetry for Benzyl-PEG3-Acid PROTAC Binding Analysis
For researchers and professionals in drug development, understanding the binding affinity and thermodynamics of Proteolysis Targeting Chimeras (PROTACs) is paramount for optimizing their efficacy. This guide provides a comparative analysis of Isothermal Titration Calorimetry (ITC) for characterizing the binding of a hypothetical Benzyl-PEG3-acid PROTAC to its target protein and an E3 ligase. We present supporting experimental data, detailed protocols, and a comparison with alternative biophysical techniques.
Data Presentation: A Quantitative Comparison
The following tables summarize hypothetical, yet representative, quantitative data for the binding interactions of a this compound PROTAC. This data is essential for evaluating the formation of the key ternary complex, which is a prerequisite for target protein degradation.[1]
Table 1: Binary Binding Affinities of this compound PROTAC
| Interaction | Technique | Dissociation Constant (Kₚ) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Stoichiometry (n) |
| PROTAC <-> Target Protein | ITC | 50 nM | -8.5 | -2.1 | 1.05 |
| PROTAC <-> E3 Ligase | ITC | 150 nM | -6.2 | -3.4 | 0.98 |
| PROTAC <-> Target Protein | SPR | 55 nM | N/A | N/A | N/A |
| PROTAC <-> E3 Ligase | SPR | 160 nM | N/A | N/A | N/A |
Table 2: Ternary Complex Formation and Cooperativity
| Interaction | Technique | Apparent Dissociation Constant (Kₚ) | Cooperativity (α) | Gibbs Free Energy (ΔG) (kcal/mol) |
| E3 Ligase <-> PROTAC:Target Protein | ITC | 25 nM | 6.0 | -10.8 |
| Target Protein <-> PROTAC:E3 Ligase | ITC | 15 nM | 3.3 | -11.2 |
| E3 Ligase <-> PROTAC:Target Protein | SPR | 28 nM | 5.7 | N/A |
Cooperativity (α) is a measure of the influence of the first binding event on the second. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component, which is a desirable characteristic for potent PROTACs.[2][3]
Visualization of Key Processes
To better illustrate the concepts and workflows discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of Action for a this compound PROTAC.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: Comparison of Biophysical Techniques for PROTAC Analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for ITC and SPR analysis of PROTAC binding.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters (Kₚ, ΔH, ΔS) and stoichiometry (n) of binary and ternary complex formation.[4]
Materials:
-
Purified target protein and E3 ligase complex.
-
This compound PROTAC.
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
Procedure:
Part 1: Determining Binary Binding Affinities
-
PROTAC to Target Protein (Kₚ₁):
-
Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.[4]
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein (e.g., 100-400 µM) in the injection syringe.[4]
-
Perform the titration by injecting the PROTAC into the target protein solution in small aliquots (e.g., 2 µL) at regular intervals (e.g., 150 s) at a constant temperature (e.g., 25 °C).
-
Analyze the data using a one-site binding model to determine Kₚ₁.[4]
-
-
PROTAC to E3 Ligase (Kₚ₂):
-
Repeat the procedure from Part 1, using the E3 ligase in the cell and the PROTAC in the syringe.
-
Part 2: Determining Ternary Binding Affinity and Cooperativity
-
PROTAC:Target Protein complex to E3 Ligase:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) in the ITC cell.[4]
-
Prepare a solution of the PROTAC and the target protein in the injection syringe, with the PROTAC concentration 10-20 times higher than the E3 ligase and the target protein at a saturating concentration relative to the PROTAC.
-
Perform the titration of the pre-formed binary complex into the E3 ligase solution.
-
Analyze the data to determine the apparent Kₚ for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = Kₚ (binary) / Kₚ (ternary).[4]
-
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetic parameters (kₐ, kₔ) and binding affinity (Kₚ) of binary and ternary complex formation.
Materials:
-
Purified, tagged (e.g., His-tag, Biotin) E3 ligase.
-
Purified target protein.
-
This compound PROTAC.
-
SPR instrument (e.g., Cytiva Biacore).
-
Sensor chip (e.g., Series S Sensor Chip CM5).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's protocol.
-
Immobilize the tagged E3 ligase onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binding kinetics.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a 1:1 binding model to determine kₐ, kₔ, and Kₚ.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[4]
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = Kₚ (binary) / Kₚ (ternary).[4]
-
Comparison with Other Alternatives
While ITC is considered the gold standard for thermodynamic characterization, other techniques offer distinct advantages for PROTAC analysis.[5]
-
Surface Plasmon Resonance (SPR): As detailed in the protocol, SPR provides valuable kinetic information (on- and off-rates) that ITC cannot.[5][6] This is crucial for understanding the stability and lifetime of the ternary complex.[7] SPR generally requires less sample than ITC and has a higher throughput.[6] However, it requires immobilization of one binding partner, which can potentially affect its binding properties.[7]
-
Fluorescence Polarization (FP): FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2] It is a high-throughput and cost-effective method well-suited for screening large numbers of PROTACs.[2] The main drawbacks are the need for a fluorescent label, which can alter the binding affinity, and the fact that it provides an indirect measure of binding.[2]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free optical technique that measures biomolecular interactions in real-time.[8] It offers high throughput and is less prone to clogging issues than SPR. However, it is generally considered to have lower sensitivity than SPR.[8]
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. aragen.com [aragen.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Analysis of PEG vs. Non-PEG Linkers in PROTACs: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. A PROTAC molecule's architecture, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a triad (B1167595) where each component critically influences the molecule's efficacy. The linker, once considered a mere spacer, is now recognized as a key determinant of a PROTAC's pharmacological properties.[1][2]
This guide provides a comparative analysis of two of the most utilized linker classes: polyethylene (B3416737) glycol (PEG) linkers and non-PEG linkers, primarily alkyl chains. We will delve into their impact on PROTAC performance, supported by representative experimental data and detailed protocols for key assays.
The Role of the Linker in PROTAC Function
The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex.[3][4] The length, flexibility, and chemical composition of the linker are critical for achieving an optimal spatial arrangement for this complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6] An improperly designed linker can lead to steric hindrance or unfavorable conformational flexibility, thereby diminishing the PROTAC's efficacy.[5]
Comparative Overview: PEG vs. Non-PEG Linkers
| Feature | PEG Linkers | Non-PEG (Alkyl) Linkers |
| Composition | Repetitive ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | Generally high hydrophilicity, improving aqueous solubility of the PROTAC.[1][2] | Typically hydrophobic, which can decrease aqueous solubility.[6] |
| Cell Permeability | Can enhance permeability by shielding polar surface area through folded conformations, though excessive length can be detrimental.[7] | Hydrophobicity can improve passive diffusion across cell membranes, but high lipophilicity can also lead to poor permeability.[8] |
| Flexibility | Highly flexible, allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[1] | Also flexible, but with a different conformational landscape compared to PEG linkers.[9] |
| Metabolic Stability | Can be susceptible to oxidative metabolism.[9][10] | Generally considered more metabolically stable than PEG linkers.[2] |
| Ternary Complex Formation | The flexibility and length are crucial and must be optimized for each target-ligase pair to avoid steric clashes or unproductive complexes.[9][] | Similar to PEG linkers, the length and conformation are critical for productive ternary complex formation.[9] |
| Synthetic Accessibility | Readily available in various lengths and can be easily incorporated into PROTAC synthesis.[1][10] | Also synthetically accessible and straightforward to synthesize in various lengths.[6][10] |
Quantitative Data Presentation
To illustrate the impact of linker composition on PROTAC performance, the following tables summarize representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4). These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Table 1: In Vitro Degradation of BRD4
| Linker Type | Linker Length (atoms) | DC50 (nM)[9] | Dmax (%)[9] |
| PEG | 12 (PEG3) | 25 | >90 |
| PEG | 16 (PEG4) | 10 | >95 |
| PEG | 20 (PEG5) | 15 | >95 |
| Alkyl | 12 | 50 | >90 |
| Alkyl | 16 | 20 | >95 |
| Alkyl | 20 | 35 | >90 |
Table 2: Physicochemical and Pharmacokinetic Properties
| Linker Type | Linker Length (atoms) | Cell Permeability (Papp, 10⁻⁶ cm/s)[5] | Aqueous Solubility (µg/mL)[2] | In Vivo Half-life (h)[] |
| PEG | 16 (PEG4) | 1.5 | 150 | 4 |
| Alkyl | 16 | 2.5 | 50 | 6 |
Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows relevant to PROTAC development, generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with PROTACs.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from a dose-response curve.[12]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial membrane.
Methodology:
-
Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane. Fill the acceptor plate with buffer.[5]
-
Compound Addition: Dissolve the PROTACs in a suitable buffer and add them to the donor wells of the filter plate.[5]
-
Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).[5]
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[5]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
NanoBRET™ Ternary Complex Formation Assay
Objective: To quantitatively measure the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding for the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[10]
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a specified time.[10]
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[10]
Conclusion
The choice between PEG and non-PEG linkers in PROTAC design is not straightforward and is highly dependent on the specific POI and E3 ligase pair. PEG linkers offer advantages in terms of solubility and can favorably modulate cell permeability.[1][7] However, they may be more susceptible to metabolism.[9] Alkyl linkers, while potentially offering better metabolic stability, can introduce hydrophobicity that may negatively impact solubility and other drug-like properties.[6] Ultimately, a systematic evaluation of a series of linkers with varying compositions and lengths is crucial for the successful development of potent and effective PROTAC-based therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating PRO-teolysis TArgeting Chimera (PROTAC) Activity: The Crucial Role of No-VHL Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] A significant portion of PROTACs developed to date utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag proteins of interest (POIs) for proteasomal degradation.[2][3] To ensure the specific on-target activity of these VHL-recruiting PROTACs, the use of a VHL-negative (no-VHL) cell line as a negative control is an indispensable validation step. This guide provides a comparative framework for validating PROTAC activity, emphasizing the importance of no-VHL cell lines and presenting supporting experimental data and protocols.
The Principle: Why No-VHL Cell Lines are Essential
VHL-recruiting PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI and another ligand that recruits the VHL E3 ligase, connected by a linker.[4][5] This proximity induces the ubiquitination of the POI by the VHL E3 ligase complex, leading to its degradation by the proteasome.[6]
The fundamental principle behind using a no-VHL cell line for validation is to demonstrate that the degradation of the target protein is strictly dependent on the presence of the VHL E3 ligase. In a cell line lacking VHL, a VHL-recruiting PROTAC should be inactive, meaning it will not induce the degradation of the target protein. This provides strong evidence that the observed degradation in wild-type cells is a direct result of the PROTAC's intended mechanism of action and not due to off-target effects.[5]
Comparative Analysis: PROTAC Activity in Wild-Type vs. No-VHL Cell Lines
The efficacy of a VHL-recruiting PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation) values. A stark contrast in these values between wild-type and no-VHL cell lines is the hallmark of a specific and potent VHL-dependent PROTAC.
Below is a summary of expected comparative data:
| Cell Line Genotype | PROTAC Treatment | Expected DC50 | Expected Dmax | Rationale |
| Wild-Type (VHL+/+) | VHL-recruiting PROTAC | Low (e.g., nM range) | High (e.g., >80%) | The presence of VHL allows the PROTAC to form a ternary complex with the target protein and the E3 ligase, leading to efficient degradation. |
| No-VHL (VHL-/-) | VHL-recruiting PROTAC | High or Undetectable | Low or No Degradation | The absence of VHL prevents the formation of the ternary complex, thus abrogating PROTAC-mediated degradation. |
| Wild-Type (VHL+/+) | Negative Control PROTAC | High or Undetectable | Low or No Degradation | A negative control PROTAC with a modification that prevents VHL binding should not induce degradation, confirming the necessity of VHL engagement.[7] |
Experimental Protocols
To generate the comparative data presented above, the following key experiments are essential.
Generation of a No-VHL Cell Line
Isogenic cell line pairs (wild-type and VHL-knockout) are crucial for direct comparison.[8] CRISPR-Cas9 technology is a powerful tool for creating VHL-knockout cell lines.[3][8]
Protocol for Generating a VHL Knockout Cell Line using CRISPR-Cas9:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the VHL gene.
-
Vector Construction: Clone the gRNAs into a Cas9-expressing vector.
-
Transfection: Transfect the chosen wild-type cell line with the Cas9-gRNA plasmid.
-
Single-Cell Cloning: Isolate and expand single cells to generate clonal populations.
-
Screening and Validation:
-
Genotyping: Perform PCR and Sanger sequencing to identify clones with frameshift mutations in the VHL gene.
-
Western Blot: Confirm the absence of VHL protein expression in the knockout clones by Western blot analysis.
-
Western Blot Analysis for Protein Degradation
This is the most common method to assess PROTAC-induced protein degradation.
Protocol:
-
Cell Seeding: Seed both wild-type and no-VHL cells in appropriate culture plates.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the VHL-recruiting PROTAC and the negative control PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target protein, VHL, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[6]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the VHL E3 ligase complex.
-
PROTAC Addition: Add the VHL-recruiting PROTAC or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination.
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight polyubiquitinated species of the target protein in the presence of the PROTAC indicates successful ubiquitination.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for validation.
Caption: Mechanism of a VHL-recruiting PROTAC in wild-type vs. no-VHL cells.
Caption: Experimental workflow for validating VHL-dependent PROTAC activity.
Conclusion
The use of a no-VHL cell line is a critical and non-negotiable step in the validation of VHL-recruiting PROTACs. By demonstrating a clear dependency on VHL for target protein degradation, researchers can confidently attribute the PROTAC's activity to its intended mechanism of action. This rigorous validation provides a solid foundation for further preclinical and clinical development of these promising therapeutic agents. The experimental protocols and comparative data framework provided in this guide offer a robust approach to achieving this essential validation.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Navigating the Spacer: An In Vivo Efficacy Comparison of PEG-Based PROTAC Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical, yet often overlooked, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed for their ability to improve solubility and pharmacokinetic properties. This guide provides an objective comparison of the in vivo efficacy of different PEG-based linkers, supported by experimental data, to inform the development of next-generation protein degraders.
The linker in a PROTAC is not merely a passive tether; its length, flexibility, and composition are critical determinants of the molecule's overall performance. These characteristics directly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation. An optimal PEG linker must be long enough to span the distance between the target protein and the E3 ligase without inducing steric hindrance, yet not so long as to introduce excessive flexibility that could decrease the efficiency of the ternary complex formation.
In Vivo Efficacy of BCR-ABL Degrading PROTACs with Varying PEG Linker Lengths
A compelling example of the impact of PEG linker length on in vivo efficacy comes from studies on PROTACs targeting the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). In a study aimed at optimizing a dasatinib-based PROTAC, researchers synthesized a series of compounds with varying numbers of PEG units and evaluated their anti-tumor effects in a K562 xenograft mouse model.
The results demonstrated that a PROTAC with a single PEG unit (Arg-PEG1-Dasa) exhibited the most robust anti-tumor effects in vivo.[1] This highlights that for this particular target and E3 ligase combination, a shorter, more constrained linker facilitates a more favorable ternary complex geometry, leading to enhanced protein degradation and superior therapeutic outcomes.
| PROTAC | PEG Linker Length | In Vivo Antitumor Effect (K562 Xenograft Model) | Reference |
| Arg-PEG1-Dasa | 1 PEG unit | Most potent antitumor effect | [1] |
| Arg-PEGn-Dasa | >1 PEG unit | Reduced antitumor effect compared to PEG1 | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluating these PROTACs, the following diagrams illustrate the relevant signaling pathway and a typical in vivo experimental workflow.
Experimental Protocols
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice are typically used for xenograft studies.
-
Cell Line: K562, a human chronic myeloid leukemia cell line that expresses the BCR-ABL fusion protein, is commonly used.
-
Procedure:
-
K562 cells are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups, including a vehicle control and groups for each PROTAC with a different PEG linker length.
-
The PROTACs are administered, for example, via intraperitoneal injection, at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.
-
Western Blot Analysis for Target Degradation
-
Objective: To quantify the level of the target protein (e.g., BCR-ABL) in tumor tissue following PROTAC treatment.
-
Procedure:
-
Excised tumor tissues are homogenized and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-ABL antibody) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative level of the target protein.
-
The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The presented data on BCR-ABL targeting PROTACs demonstrates that even a subtle change, such as the number of PEG units, can have a profound impact on in vivo anti-tumor activity. This underscores the necessity of empirical optimization of the linker for each specific target protein and E3 ligase pair. The experimental protocols provided offer a framework for conducting such comparative in vivo studies, which are essential for advancing potent and selective protein degraders into the clinic.
References
Confirming the Identity of Benzyl-PEG3-acid Conjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous characterization of PEGylated conjugates is paramount to ensure purity, consistency, and efficacy. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for confirming the identity of Benzyl-PEG3-acid, a common building block in bioconjugation and drug delivery.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural elucidation of PEGylated compounds.[1] Its high sensitivity and accuracy make it indispensable for verifying the successful synthesis of conjugates like this compound. Two primary ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are routinely employed.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar and thermally labile molecules like PEG derivatives. It typically produces multiply charged ions, which can be deconvoluted to determine the accurate molecular weight of the intact molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful tool, especially for determining the average molecular weight and degree of PEGylation in a sample.[2] It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation.
A typical workflow for confirming the identity of this compound using mass spectrometry is outlined below:
Experimental Protocols
Mass Spectrometry (ESI-MS)
A detailed protocol for the analysis of a small PEG-acid conjugate using ESI-MS is provided below.
| Step | Procedure |
| 1. Sample Preparation | Dissolve the this compound sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of 10 µg/mL. For improved ionization, 0.1% formic acid can be added to the solvent. |
| 2. Instrument Setup | Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source. |
| Ionization Mode: Positive ion mode is typically used for PEG compounds, often forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). | |
| Capillary Voltage: ~3.5 kV | |
| Cone Voltage: 20-40 V | |
| Source Temperature: 120-150 °C | |
| Desolvation Temperature: 300-350 °C | |
| 3. Data Acquisition | Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire mass spectra over a mass-to-charge (m/z) range of 100-1000. |
| 4. Data Analysis | The expected molecular weight of this compound is 268.31 g/mol . Look for the corresponding [M+H]⁺ (m/z 269.32), [M+Na]⁺ (m/z 291.30), and/or [M+K]⁺ (m/z 307.27) ions. Tandem MS (MS/MS) can be performed on the parent ion to confirm its structure through fragmentation analysis. |
Comparison with Alternative Techniques
While mass spectrometry is a primary method for identity confirmation, other analytical techniques provide complementary and valuable information.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Precise molecular weight, confirmation of elemental composition (high resolution), structural information via fragmentation. | High sensitivity, high accuracy, provides direct evidence of identity. | Can be destructive, complex mixtures may cause ion suppression. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. Confirms the presence of benzyl (B1604629) and PEG functional groups. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires higher sample concentration, complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation from impurities or starting materials. | High reproducibility, quantitative, can be coupled with MS for enhanced analysis (LC-MS). | Does not directly provide molecular weight or definitive structural information on its own. |
Expected Experimental Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Parameter | Expected Result |
| ESI-MS | Molecular Ion ([M+H]⁺) | m/z 269.32 |
| Sodium Adduct ([M+Na]⁺) | m/z 291.30 | |
| ¹H NMR (CDCl₃) | Benzyl Protons (Ar-CH₂ ) | ~4.5 ppm (singlet) |
| Aromatic Protons (Ar -H) | ~7.3 ppm (multiplet) | |
| PEG Methylene Protons (-O-CH₂ -CH₂ -O-) | ~3.6-3.7 ppm (multiplet) | |
| Methylene Protons adjacent to acid (-CH₂ -COOH) | ~2.6 ppm (triplet) | |
| HPLC (Reversed-Phase) | Retention Time | Dependent on column and mobile phase, but a single sharp peak is expected for a pure sample. |
Conclusion
Mass spectrometry, particularly ESI-MS, is an essential and powerful tool for the definitive identification of this compound conjugates. Its ability to provide accurate molecular weight information is unparalleled. For comprehensive characterization, a multi-technique approach is recommended. NMR spectroscopy offers detailed structural confirmation, while HPLC is crucial for assessing purity. By combining these methods, researchers can ensure the quality and integrity of their PEGylated molecules, which is critical for the development of safe and effective therapeutics and research tools.
References
A Comparative Guide to the Pharmacokinetic Profiles of PEGylated vs. Non-PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their therapeutic success, with the linker component playing a critical role in determining their pharmacokinetic (PK) and pharmacodynamic properties. A key consideration in linker design is the incorporation of polyethylene (B3416737) glycol (PEG) chains, a strategy known as PEGylation, to modulate the physicochemical properties of the molecule. This guide provides an objective comparison of the pharmacokinetic profiles of PEGylated versus non-PEGylated PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Impact of Linker Composition on PROTAC Pharmacokinetics
The linker in a PROTAC molecule connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Its composition, length, and flexibility are not merely for spatial arrangement but significantly influence the molecule's solubility, cell permeability, metabolic stability, and overall in vivo disposition.
PEGylated PROTACs: The inclusion of PEG linkers is a common strategy to enhance the hydrophilicity of PROTACs. This can lead to improved aqueous solubility, which is often a challenge for these large molecules that exist "beyond the Rule of Five".[1] By increasing solubility, PEG linkers can improve the overall pharmacokinetic profile, potentially reducing renal clearance and minimizing non-specific interactions.[2] It is estimated that approximately 54% of reported PROTACs utilize PEG linkers.[3]
Non-PEGylated PROTACs: Non-PEGylated linkers, typically composed of alkyl chains, are more hydrophobic.[3] While this can sometimes negatively impact solubility, it may enhance cell membrane permeability.[4] Recent studies suggest that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays, which may translate to improved unbound concentrations in plasma and target tissues.[] The choice between a PEGylated and a non-PEGylated linker is therefore a critical optimization step, balancing solubility, permeability, and metabolic stability.
Quantitative Comparison of Pharmacokinetic Parameters
| PROTAC | Linker Type | Target Protein | E3 Ligase | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Reference |
| MT802 | PEG | BTK | Cereblon (CRBN) | Mouse | 1 mg/kg, IV | - | - | 0.119 | - | 1662 | [6] |
| GP262 | Alkyl (C8) | PI3K/mTOR | VHL | - | - | - | - | - | - | - | [7] |
| Unnamed | Alkyl | Smad3 | VHL | Mouse | 5 mg/kg, IP | 94.1 | - | 0.481 | - | - | [8] |
*Data for GP262's in vivo pharmacokinetics was not provided in the cited source. The table highlights the high clearance and short half-life of the PEGylated PROTAC MT802, which prompted further medicinal chemistry efforts to improve its PK profile.[6] The non-PEGylated, alkyl-linked Smad3-targeting PROTAC also displays a relatively short half-life.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC pharmacokinetics. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a PROTAC in a murine model.[8][9]
-
Animal Model: Healthy, male or female mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old, are used. Animals are acclimated for at least one week before the study.[10]
-
PROTAC Formulation and Administration: The PROTAC is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline). The formulation is administered to the mice via intravenous (IV) or intraperitoneal (IP) injection at a specific dose (e.g., 1-10 mg/kg).[8][9]
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. Serial bleeding from the same animal is often employed to reduce inter-animal variability.[9] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifuging the blood samples at 4°C. The resulting plasma is stored at -80°C until analysis.[10]
-
Data Analysis: Plasma concentrations of the PROTAC at each time point are determined using a validated bioanalytical method (typically LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Bioanalytical Method for PROTAC Quantification in Plasma using LC-MS/MS
This protocol outlines the general steps for quantifying a PROTAC in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 20-50 µL), add an internal standard (a stable isotope-labeled version of the PROTAC or another suitable compound).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the PROTAC and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of the PROTAC into blank plasma and processing these standards alongside the study samples.
-
Quantify the PROTAC concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action
Caption: Pharmacokinetic Study Workflow
Caption: Linker Properties and Their Impact
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, the decision to PEGylate a PROTAC must be carefully considered.[3] PEGylation can be a powerful strategy to enhance solubility and modulate the pharmacokinetic profile of a PROTAC.[2][11] However, it may also impact cell permeability.[1] Conversely, non-PEGylated alkyl linkers may offer advantages in terms of cell permeability but can present solubility challenges.[4][] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths to achieve the desired balance of physicochemical properties and in vivo performance.
References
- 1. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unmc.edu [unmc.edu]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl-PEG3-acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: This document provides essential procedural guidance for the safe and compliant disposal of Benzyl-PEG3-acid (CAS No. 127457-63-0), a key reagent in bioconjugation, drug delivery, and PEGylation. Adherence to these protocols is critical for ensuring laboratory safety and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals.
Summary of Key Disposal and Safety Information
Proper disposal of this compound, a liquid, requires treating it as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste. The primary disposal route is through a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, all personnel must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. The lack of a complete SDS limits the availability of extensive physical and toxicological data.
| Parameter | Information | Citation |
| CAS Number | 127457-63-0 | |
| Physical Form | Liquid | |
| Density | 1.141 g/cm³ | [2][3][4] |
| Boiling Point | ~410.6 °C (Predicted) | [5] |
| Storage Temperature | 2-8°C | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Detailed Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.
Experimental Protocols
Waste Collection and Segregation
-
Pure this compound : Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.[1]
-
Contaminated Materials : Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.[1]
-
Solutions : If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect in a labeled, sealed container.[1]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment : Use an inert absorbent material such as sand or diatomaceous earth to soak up the spill.
-
Collect Absorbed Material : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Clean the Area : Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.[1]
Storage of Waste
Store waste containers in a cool, dry, and well-ventilated area. Ensure containers are tightly sealed to prevent leaks or evaporation. Store away from incompatible materials, particularly strong oxidizing agents.
Final Disposal
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste. Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[1]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.
References
Personal protective equipment for handling Benzyl-PEG3-acid
Essential Safety and Handling Guide for Benzyl-PEG3-acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 127457-63-0). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings and precautionary statements.
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
The table below summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye & Face Protection | Safety Goggles or a Face Shield | Must be compliant with EN 166 (EU) or NIOSH (US) standards. Goggles should provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2][3] Always inspect gloves for tears or holes before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling the chemical.[2][4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times to protect skin and clothing from potential spills.[2][4][5] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][4] If a fume hood is not available and there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Experimental Protocol: Step-by-Step Handling Procedure
Given that this compound is a liquid and can be challenging to handle in small quantities, preparing a stock solution is recommended.[6][7][8]
-
Preparation:
-
Before beginning work, ensure that the chemical fume hood is operational and the workspace is clean and uncluttered.
-
Verify that a safety shower and eyewash station are easily accessible.[5]
-
Assemble all necessary materials, including solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF), non-amine containing buffers (e.g., PBS, MES), and appropriate labware.[6][7][8]
-
Don all required PPE as detailed in the table above.
-
-
Handling and Stock Solution Preparation:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.[6][7][8]
-
Carefully measure and transfer the required amount of this compound inside the fume hood.
-
To facilitate easier handling, prepare a stock solution by dissolving the reagent in a water-miscible organic solvent such as DMSO or DMF.[6][7][8]
-
Cap the stock solution tightly, preferably with a septum to allow for removal via syringe while minimizing air exposure.[6][7]
-
-
Storage:
-
Store the primary container of this compound at the recommended temperature of 2-8°C.[1]
-
Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen to maintain stability.[6][7][8]
-
All containers must be clearly labeled with the chemical name and any relevant hazard information.
-
Waste Management: Disposal Protocol
Proper disposal is essential to prevent environmental contamination and ensure laboratory safety. This compound waste must be treated as hazardous.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated PPE, disposable labware, and rinsates, in a dedicated and clearly labeled hazardous waste container.[2][9] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[9]
-
The first rinse of any glassware that contained the chemical must be collected as hazardous waste.[10]
-
Do not mix this waste with other chemical streams unless their compatibility is confirmed.[9]
-
-
Container Management:
-
Final Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][12]
-
Do not dispose of this compound down the drain or in the regular trash.[9]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 127457-63-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
